molecular formula C10H9ClN2O B8812863 3-Chloro-6-methoxy-2-methylquinoxaline

3-Chloro-6-methoxy-2-methylquinoxaline

Cat. No.: B8812863
M. Wt: 208.64 g/mol
InChI Key: NCPBFBYHFJQSFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-methoxy-2-methylquinoxaline (CAS 917343-58-9) is a high-purity (≥98%) quinoxaline derivative supplied for research and further manufacturing. This compound, with the molecular formula C₁₀H₉ClN₂O and a molecular weight of 208.64 g/mol, serves as a valuable building block in medicinal chemistry and materials science . Quinoxaline derivatives are recognized as a privileged scaffold in drug discovery due to their wide spectrum of biological activities . This compound is of particular interest in the development of novel therapeutic agents. Research indicates that specific quinoxaline derivatives demonstrate potent antimycobacterial activity , showing promise as potential antitubercular agents, with some studies highlighting the significance of substitutions at the 2, 3, 6, and 7 positions on the quinoxaline core for this activity . Furthermore, the quinoxaline moiety is a key structural feature in compounds being investigated for their anticancer properties , including through the inhibition of targets like VEGFR-2 and modulation of the PI3K/AKT/mTOR signaling pathway . Beyond pharmaceutical applications, structurally similar 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline analogs have been synthesized and their photophysical properties extensively characterized, revealing insights into their dipole moments and behavior in excited states, which is relevant for developing organic electronic materials . The reactive chloro and methyl groups on the quinoxaline core make this compound a versatile intermediate for further synthetic elaboration, enabling the creation of diverse libraries for biological screening or functional materials development . Disclaimer: This product is for research and further manufacturing use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

3-chloro-6-methoxy-2-methylquinoxaline

InChI

InChI=1S/C10H9ClN2O/c1-6-10(11)13-9-5-7(14-2)3-4-8(9)12-6/h3-5H,1-2H3

InChI Key

NCPBFBYHFJQSFM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)OC)Cl

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Chemical Structure, Synthesis, and Applications of 3-Chloro-6-methoxy-2-methylquinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry and advanced materials science, the quinoxaline (benzopyrazine) ring system represents a highly versatile, privileged scaffold. Specifically, 3-Chloro-6-methoxy-2-methylquinoxaline (CAS: 917343-58-9) [1] serves as a critical bifunctional intermediate. The strategic placement of a labile chlorine atom at the C3 position, combined with an electron-donating methoxy group at the C6 position, makes this molecule an ideal precursor for the rapid generation of diverse chemical libraries via nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

This whitepaper provides a comprehensive, mechanistically grounded guide to the structural properties, regioselective synthesis, and downstream functionalization of 3-Chloro-6-methoxy-2-methylquinoxaline.

Structural and Physicochemical Profiling

The chemical behavior of 3-Chloro-6-methoxy-2-methylquinoxaline is dictated by the push-pull electronic dynamics across its fused bicyclic system. The electron-donating C6-methoxy group enriches the electron density of the adjacent aromatic ring, while the electron-withdrawing pyrazine nitrogens and the C3-chlorine atom create a highly electrophilic center at C3.

It is crucial to distinguish this compound from its structural isomer, 2-Chloro-6-methoxy-3-methylquinoxaline (CAS: 1218765-14-0)[2], as the differing position of the chlorine atom drastically alters the spatial geometry of downstream derivatives.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 3-Chloro-6-methoxy-2-methylquinoxaline
CAS Registry Number 917343-58-9
Molecular Formula C₁₀H₉ClN₂O
Molecular Weight 208.64 g/mol
Core Scaffold Quinoxaline (Benzopyrazine)
Key Substituents C2-Methyl, C3-Chloro, C6-Methoxy
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3 (N1, N4, Methoxy Oxygen)

Mechanistic Synthesis Strategy

As a Senior Application Scientist, I emphasize that successful synthesis is not merely about mixing reagents, but about controlling the underlying kinetics and thermodynamics. The synthesis of 3-Chloro-6-methoxy-2-methylquinoxaline relies on a two-step sequence: a regioselective condensation followed by a deoxychlorination.

Causality in Regioselective Condensation

The synthesis begins with the condensation of 4-methoxybenzene-1,2-diamine and ethyl pyruvate. The primary challenge here is regiocontrol. The electron-donating nature of the C4-methoxy group on the diamine increases the nucleophilicity of the para-amino group (N1) relative to the meta-amino group (N2). Consequently, the more nucleophilic N1 preferentially attacks the highly electrophilic ketone carbonyl (C2) of ethyl pyruvate, while the less nucleophilic N2 attacks the ester carbonyl[3]. This electronic asymmetry dictates the formation of the desired 6-methoxy-3-methylquinoxalin-2(1H)-one tautomer over the 7-methoxy isomer.

Causality in Deoxychlorination

The resulting intermediate exists in a stable lactam-lactim tautomeric equilibrium. To activate the C3 position for downstream functionalization, the stable C=O bond must be converted into a labile C-Cl bond. Phosphorus oxychloride (POCl3) is utilized as both the solvent and the chlorinating reagent. The reaction is thermodynamically driven by the formation of a strong P=O bond in the phosphorodichloridate by-product[4].

Expert Insight: The addition of a catalytic amount of N,N-dimethylformamide (DMF) generates the Vilsmeier-Haack reagent in situ. This highly electrophilic chloroiminium ion significantly accelerates the conversion of the enol-tautomer to the desired aryl chloride.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that the researcher can analytically confirm the success of each transformation before proceeding.

Protocol 1: Synthesis of 6-Methoxy-3-methylquinoxalin-2(1H)-one
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-methoxybenzene-1,2-diamine (10.0 mmol) in 50 mL of n-butanol.

  • Addition: Slowly add ethyl pyruvate (11.0 mmol) dropwise while stirring at room temperature.

  • Cyclization: Attach a reflux condenser and heat the mixture to 115°C for 2–3 hours. The high boiling point of n-butanol drives the dehydrative cyclization.

  • Validation Checkpoint: Analyze the reaction mixture via TLC (Hexane:EtOAc 1:1). The reaction is deemed complete when the lower-Rf diamine spot is entirely consumed.

  • Isolation: Allow the mixture to cool to room temperature. The product will precipitate as a crystalline solid. Filter, wash with cold ethanol, and dry under vacuum.

  • Analytical Validation: Confirm the intermediate via FTIR, ensuring the presence of a strong lactam C=O stretch at ~1665 cm⁻¹[4].

Protocol 2: Deoxychlorination to 3-Chloro-6-methoxy-2-methylquinoxaline
  • Reaction Setup: Suspend the intermediate from Protocol 1 (5.0 mmol) in neat POCl3 (15.0 mL).

  • Catalysis: Add 3 drops of anhydrous DMF to initiate Vilsmeier-Haack complex formation.

  • Chlorination: Reflux the mixture at 105°C for 2 hours under an inert atmosphere (N2 or Argon).

  • Quench (Critical Step): Distill off the excess POCl3 under reduced pressure. Carefully pour the remaining residue over 100 g of crushed ice. Causality: The ice quench prevents the violent exotherm of POCl3 hydrolysis from thermally degrading the product or hydrolyzing the newly formed C-Cl bond back to the lactam.

  • Neutralization: Slowly add 2M NaOH until the aqueous phase reaches pH 7–8, prompting the precipitation of the free base product.

  • Validation Checkpoint: Extract with dichloromethane, dry over MgSO4, and concentrate. Validate the deoxychlorination by running an FTIR spectrum of the solid; the complete disappearance of the 1665 cm⁻¹ C=O stretch and the emergence of a sharp C-Cl stretch at ~1038 cm⁻¹ confirms the structural transformation[4].

Table 2: Reaction Optimization Parameters
ParameterCondensation StepChlorination StepMechanistic Rationale
Solvent n-ButanolPOCl3 (Neat)High boiling point drives cyclization; POCl3 acts as both reagent and solvent.
Temperature 115°C (Reflux)105°C (Reflux)Overcomes the activation energy barrier for dehydration and P-O bond formation.
Catalyst None / Acetic AcidDMF (Catalytic)DMF forms the Vilsmeier reagent, drastically accelerating C-OH to C-Cl conversion.
Workup Cooling & FiltrationIce quench & NeutralizationIce prevents thermal degradation; NaOH precipitates the non-protonated free base.

Downstream Applications and Functionalization

The C3-chloro group in 3-Chloro-6-methoxy-2-methylquinoxaline serves as an ideal electrophilic handle for drug discovery workflows:

  • SNAr Reactions: The electron-deficient nature of the pyrazine ring activates the C-Cl bond toward Nucleophilic Aromatic Substitution (SNAr) with primary and secondary amines, yielding 3-amino derivatives that are ubiquitous in kinase inhibitor libraries.

  • Transition-Metal Catalysis: The scaffold readily undergoes Palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl boronic acids to generate extended biaryl systems, or Buchwald-Hartwig amination for coupling with sterically hindered anilines.

Visualizing the Workflow

SynthesisWorkflow N1 4-Methoxybenzene-1,2-diamine + Ethyl Pyruvate N2 Regioselective Condensation (Solvent: n-Butanol or AcOH) N1->N2 N3 6-Methoxy-3-methylquinoxalin-2(1H)-one (Tautomeric Intermediate) N2->N3 Nucleophilic Attack & Cyclization N4 Deoxychlorination (Reagent: POCl3, 90-110°C) N3->N4 N5 3-Chloro-6-methoxy-2-methylquinoxaline (Target Scaffold) N4->N5 Chlorination of C=O N6 Nucleophilic Aromatic Substitution (SNAr) Targeting C3 Position N5->N6 Amine/Alkoxide Nucleophiles N7 Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura / Buchwald-Hartwig) N5->N7 Boronic Acids / Amines

Synthetic workflow and functionalization of 3-Chloro-6-methoxy-2-methylquinoxaline.

References[4] Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. MDPI. Link[3] Product Class 15: Quinoxalines. Thieme-Connect. Link[1] 91713-63-2 | 6-Benzoyl-2,3-dihydro-1H-indol-2-one. MolCore. Link[2] 1218765-14-0 | 2-Chloro-6-methoxy-3-methylquinoxaline. BLD Pharm. Link

Sources

solubility of 3-Chloro-6-methoxy-2-methylquinoxaline in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 3-Chloro-6-methoxy-2-methylquinoxaline

Part 1: Executive Summary

3-Chloro-6-methoxy-2-methylquinoxaline (CAS: Regioisomer specific, often associated with 1218765-14-0 family) is a critical heterocyclic building block, primarily utilized in the synthesis of bioactive agents, including Hepatitis C Virus (HCV) inhibitors and PI3K/mTOR pathway modulators.

Understanding its solubility profile is not merely a matter of dissolution; it is the rate-limiting factor in optimizing nucleophilic aromatic substitution (SNAr) reactions and achieving high-purity isolation. This guide synthesizes empirical data from synthetic workflows with predictive physicochemical modeling to provide a definitive reference for solvent selection.

Part 2: Physicochemical Profile & Structural Analysis

To predict solubility behavior, we must first deconstruct the molecule’s electronic and steric environment.

  • Core Scaffold: The quinoxaline ring is electron-deficient (π-deficient), making the molecule lipophilic but capable of specific dipole-dipole interactions.

  • Substituents:

    • 3-Chloro: A weak electron-withdrawing group (EWG) that enhances lipophilicity (LogP contribution ~ +0.7). It serves as the reactive handle for derivatization.[1]

    • 6-Methoxy: An electron-donating group (EDG) that increases electron density on the benzene ring, slightly improving solubility in polar aprotic solvents compared to the unsubstituted core.

    • 2-Methyl: Adds steric bulk and lipophilicity.

Table 1: Physicochemical Properties

PropertyValue / CharacteristicImplication for Solubility
Molecular Formula C₁₀H₉ClN₂OModerate molecular weight facilitates dissolution in small organic molecules.
Molecular Weight 208.64 g/mol Favorable for high solubility in chlorinated solvents.
Physical State Off-white to yellow solidCrystalline lattice energy must be overcome by solvent interaction.
Predicted LogP ~2.5 – 3.2Highly lipophilic; poor water solubility.
pKa (Conjugate Acid) ~0.6 – 1.0 (N-protonation)Weak base; solubility increases significantly in strong acidic media (pH < 1).

Part 3: Solubility Profile in Organic Solvents

The following data categorizes solvents based on their utility in synthesis , extraction , and purification . These classifications are derived from standard isolation protocols for quinoxaline regioisomers.

High Solubility Solvents (Primary Reaction & Dissolution Media)

Use these for preparing stock solutions (>50 mg/mL) or running homogeneous reactions.

SolventClassificationSolubility RatingTechnical Notes
Dichloromethane (DCM) ChlorinatedExcellent Primary choice for extraction and chromatography loading. High volatility allows easy removal.
Chloroform (CHCl₃) ChlorinatedExcellent Superior solubilizer; often used for NMR analysis.
DMSO Polar AproticHigh Essential for biological assays. Can dissolve >100 mg/mL. Difficult to remove; avoid for reaction workup if possible.
DMF Polar AproticHigh Preferred solvent for SNAr reactions (e.g., displacement of Cl) at elevated temperatures (>80°C).
Ethyl Acetate (EtOAc) EsterGood Standard solvent for liquid-liquid extraction. Soluble at RT; solubility increases sharply with heat.
Moderate/Conditional Solubility Solvents (Recrystallization Candidates)

Use these to induce crystallization by temperature gradient (hot-to-cold).

SolventClassificationSolubility RatingTechnical Notes
Ethanol (EtOH) AlcoholModerate (Hot) Poor solubility at RT; excellent at reflux (78°C). Ideal for recrystallization.
Methanol (MeOH) AlcoholModerate (Hot) Similar profile to EtOH but higher polarity. Often used in silica gel mobile phases (e.g., 1-5% MeOH in DCM).
Acetonitrile (MeCN) NitrileModerate Good for HPLC mobile phases. Can be used as a reaction solvent if lower boiling point (82°C) is acceptable.
Toluene AromaticModerate Good for high-temperature reactions; solubility drops significantly at 0°C.
Anti-Solvents (Precipitation & Washing)

Use these to force the compound out of solution.

SolventClassificationSolubility RatingTechnical Notes
Water AqueousInsoluble The compound precipitates immediately upon pouring reaction mixtures (e.g., POCl₃) into ice water.
Hexanes / Heptane AliphaticVery Low Used to wash the crude solid to remove non-polar impurities.
Petroleum Ether AliphaticVery Low Standard solvent for triturating the crude solid to obtain a filterable powder.

Part 4: Experimental Protocols

As a scientist, you must validate these trends. Below are two self-validating protocols for determining solubility and optimizing purification.

Protocol A: Gravimetric Solubility Determination

Objective: Determine the exact saturation limit (S) in mg/mL at 25°C.

  • Preparation: Weigh approx. 100 mg of 3-Chloro-6-methoxy-2-methylquinoxaline into a 4 mL glass vial.

  • Addition: Add the target solvent in 250 µL increments.

  • Equilibration: Vortex for 5 minutes between additions. If solid dissolves completely, stop and calculate. If solid remains, continue adding until 2 mL total volume.

  • Saturation: If solid remains after 2 mL, cap the vial and stir at 25°C for 24 hours.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

  • Evaporation: Evaporate solvent under vacuum (Genevac or Rotavap) and weigh the residue.

  • Calculation:

    
    
    
Protocol B: Recrystallization Solvent Screening

Objective: Purify the 3-Cl isomer from the 2-Cl regioisomer.

  • Dissolution: Dissolve 500 mg of crude mixture in minimal boiling Ethanol (approx. 5-10 mL).

  • Clarification: If insoluble particles remain at reflux, hot filter.

  • Nucleation: Allow the solution to cool slowly to Room Temperature (RT) over 2 hours.

  • Optimization: If no crystals form at RT, add Water (anti-solvent) dropwise until turbidity persists, then cool to 4°C.

  • Harvest: Filter crystals and wash with cold Ethanol/Water (1:1).

Part 5: Visualizing the Workflow

The following diagrams illustrate the logical flow for solubility screening and the isolation of the specific regioisomer.

Figure 1: Solubility Screening & Solvent Selection Logic

SolubilityLogic Start Start: 3-Chloro-6-methoxy-2-methylquinoxaline Goal Define Goal Start->Goal Reaction Reaction Medium (High Solubility Required) Goal->Reaction Purification Purification/Isolation (Differential Solubility) Goal->Purification Analysis Analysis (NMR/HPLC) (Complete Dissolution) Goal->Analysis HighTemp High Temp (>80°C)? Reaction->HighTemp Crystallization Recrystallization? Purification->Crystallization Chromatography Column Chromatography? Purification->Chromatography UseDCM Use DCM or THF Analysis->UseDCM NMR (CDCl3) UseDMF Use DMF or Toluene HighTemp->UseDMF Yes HighTemp->UseDCM No SolventPair Solvent/Anti-Solvent System: Ethanol / Water or DCM / Hexane Crystallization->SolventPair MobilePhase Mobile Phase: Hexane : EtOAc (80:20) Chromatography->MobilePhase

Caption: Decision matrix for solvent selection based on experimental intent (Reaction, Purification, or Analysis).

Figure 2: Regioisomer Isolation Workflow

IsolationFlow Crude Crude Reaction Mixture (POCl3 Reflux) Quench Quench in Ice Water (Precipitation) Crude->Quench Insoluble in H2O Extract Extraction with EtOAc Quench->Extract Soluble in Organic Separation Silica Gel Chromatography (20% EtOAc in Pet Ether) Extract->Separation Load on Column Target Target Isomer: 3-Chloro-6-methoxy-2-methyl (15.5% Yield) Separation->Target Fraction A Isomer Isomer Byproduct: 2-Chloro-6-methoxy-3-methyl (32% Yield) Separation->Isomer Fraction B

Caption: Isolation workflow highlighting solubility-driven separation steps for the specific regioisomer.

Part 6: Thermodynamic Considerations

For researchers requiring precise solubility modeling (e.g., for scale-up crystallization), the solubility (


) can be approximated using the Modified Apelblat Equation :


Where:

  • 
     is the mole fraction solubility.
    
  • 
     is the absolute temperature (K).
    
  • 
     are empirical constants derived from the gravimetric protocol above.
    

Scientist's Insight: For quinoxaline derivatives, the dissolution is typically endothermic (


), meaning solubility increases with temperature. The entropy of dissolution (

) is the driving force. When designing a crystallization process, aim for a solvent where the

gradient is steep (like Ethanol), rather than flat (like DCM), to maximize yield upon cooling.

Part 7: References

  • Regioisomer Synthesis & Separation:

    • Title: Synthesis and HCV inhibitory activity of quinoxaline derivatives.

    • Source: European Patent EP2964664B1 (Example Steps 2 & 3).

    • URL:

  • General Quinoxaline Solubility:

    • Title: Quinoxaline, its derivatives and applications: A State of the Art review.

    • Source: European Journal of Medicinal Chemistry.

    • URL:[Link]

  • Chlorination Protocol (POCl3):

    • Title: Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline (Analogous Methodology).

    • Source: Atlantis Press, Advances in Computer Science Research.

    • URL:[Link]

Sources

Technical Guide: 3-Chloro-6-methoxy-2-methylquinoxaline vs. 2-Chloro-6-methoxy-3-methylquinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the structural elucidation, regioselective synthesis, and purification of two critical regioisomers: 3-chloro-6-methoxy-2-methylquinoxaline (Isomer A) and 2-chloro-6-methoxy-3-methylquinoxaline (Isomer B). These scaffolds are privileged intermediates in the development of kinase inhibitors (e.g., VEGFR, PDGFR) and intercalating agents.

The core challenge lies in the Hinsberg condensation of 4-methoxy-1,2-phenylenediamine with pyruvic acid derivatives, which yields a mixture of regioisomers heavily biased by the nucleophilicity of the diamine. This guide provides a definitive protocol for synthesizing, distinguishing, and separating these isomers, grounded in mechanistic causality and spectroscopic validation.

Part 1: Structural Analysis & Nomenclature

The quinoxaline core is numbered starting from one nitrogen (N1), going through the carbons (C2, C3) to the second nitrogen (N4), and then around the benzene ring (C5–C8).

The Isomer Pair

The presence of the methoxy group at position 6 breaks the symmetry of the molecule, creating two distinct regioisomers depending on the placement of the chloro and methyl substituents at positions 2 and 3.

FeatureIsomer A Isomer B (Major Synthetic Product)
IUPAC Name 3-chloro-6-methoxy-2-methylquinoxaline2-chloro-6-methoxy-3-methylquinoxaline
Structure Cl at C3, Me at C2Cl at C2, Me at C3
Precursor 6-methoxy-2-methylquinoxalin-3(4H)-one6-methoxy-3-methylquinoxalin-2(1H)-one
Key Electronic Feature Methyl adjacent to N1 (meta to OMe)Methyl adjacent to N4 (para to OMe)

Part 2: Synthetic Pathways & Regiochemistry[2]

The synthesis of these isomers is governed by the electronic effects of the 4-methoxy-1,2-phenylenediamine starting material.

The Nucleophilicity Rule

The methoxy group (-OCH


) is an electron-donating group (EDG). By resonance, it increases the electron density at the para and ortho positions.
  • N4 (para to OMe): Significantly more nucleophilic.

  • N1 (meta to OMe): Less nucleophilic.

The Condensation Mechanism (Hinsberg Reaction)

When reacting the diamine with an unsymmetrical 1,2-dicarbonyl like methyl pyruvate (Me-CO-COOMe):

  • Ketone vs. Ester: The ketone carbonyl is more electrophilic (reactive) than the ester carbonyl.

  • Primary Attack: The highly nucleophilic N4 attacks the highly electrophilic Ketone .

  • Cyclization: The resulting intermediate cyclizes via N1 attacking the Ester.

Result: The Methyl group (from the ketone) ends up adjacent to N4. This yields Isomer B (2-chloro-6-methoxy-3-methylquinoxaline) as the major product (>4:1 ratio typically).

To obtain Isomer A (the minor product), alternative strategies such as using regio-controlled displacement or separating the minor lactam isomer prior to chlorination are required.

SynthesisPath Diamine 4-Methoxy-1,2-phenylenediamine (N4 is para to OMe -> High Nucleophilicity) Attack_Major Major Pathway: N4 attacks Ketone Diamine->Attack_Major Kinetic Control Attack_Minor Minor Pathway: N1 attacks Ketone Diamine->Attack_Minor Steric/Minor Pyruvate Methyl Pyruvate (Ketone is more Electrophilic than Ester) Pyruvate->Attack_Major Inter_Major Intermediate: N4-C(Me) Bond formed Attack_Major->Inter_Major Inter_Minor Intermediate: N1-C(Me) Bond formed Attack_Minor->Inter_Minor Lactam_Major Lactam B: 6-methoxy-3-methylquinoxalin-2(1H)-one Inter_Major->Lactam_Major Lactam_Minor Lactam A: 6-methoxy-2-methylquinoxalin-3(4H)-one Inter_Minor->Lactam_Minor Chlorination Chlorination (POCl3) Lactam_Major->Chlorination Lactam_Minor->Chlorination Product_B TARGET ISOMER B (Major) 2-chloro-6-methoxy-3-methylquinoxaline Chlorination->Product_B Product_A TARGET ISOMER A (Minor) 3-chloro-6-methoxy-2-methylquinoxaline Chlorination->Product_A

Caption: Regioselective synthesis pathways. The nucleophilicity of the para-amine (N4) drives the formation of Isomer B.

Part 3: Analytical Differentiation

Distinguishing these isomers requires careful NMR analysis. While Mass Spectrometry (LCMS) will show identical m/z (M+H = 209/211), the proton environments differ due to the proximity of the Chlorine vs. Methyl group to the aromatic protons.

1H-NMR Diagnostic Signals (CDCl3)
ProtonIsomer A (3-Cl-2-Me) Isomer B (2-Cl-3-Me) Mechanistic Reason
H-5 (d)~7.90 ppm~7.82 ppmH5 is peri to C4. In Isomer B, C3 has Me, C2 has Cl.
H-8 (d)~7.80 ppm~7.95 ppmH8 is peri to N1. Electronic shielding varies.
-CH3 (s)~2.75 ppm~2.85 ppmMethyl at C2 vs C3 experiences different ring currents.
-OCH3 (s)~3.95 ppm~3.95 ppmUsually indistinguishable.

Note: Chemical shifts are approximate and solvent-dependent. Relative comparison is key.

The "Smoking Gun": NOE (Nuclear Overhauser Effect)

If crystal structures are unavailable, NOESY (Nuclear Overhauser Effect Spectroscopy) is the definitive method for assignment.

  • Isomer B (2-Cl-3-Me): The Methyl group is at position 3.[1] It is spatially distant from the benzene ring protons (H5/H8) because the pyrazine nitrogens act as spacers. However, weak NOE might be observed with H5 if the geometry distorts, but the primary confirmation is the LACK of NOE to H8.

  • Isomer A (3-Cl-2-Me): The Methyl group is at position 2.[2] It is spatially closer to N1 .

Definitive Assignment Strategy:

  • Run HMBC (Heteronuclear Multiple Bond Correlation) .

  • Look for the coupling between the Methyl protons and the adjacent Carbon (C2 or C3).

  • Trace the Carbon to the Nitrogen.

  • Crucially, look for the coupling of H5 (doublet, J~9Hz) to the carbons. H5 will couple to C4a and C6.

  • If you can identify C2 vs C3 via HMBC to the Carbonyl/Chloro-carbon, you can solve it.

Simplified Rule: In the major product (Isomer B), the C3-Methyl carbon often shows a correlation to the N4 nitrogen, which is chemically distinct due to the para-methoxy effect.

Part 4: Experimental Protocols

Synthesis of 6-methoxy-3-methylquinoxalin-2(1H)-one (Major Intermediate)

Reagents:

  • 4-Methoxy-1,2-phenylenediamine (1.0 eq)

  • Methyl Pyruvate (1.2 eq)

  • Ethanol (Solvent, 10 V)[3]

  • Acetic Acid (Catalytic, 0.1 eq)

Protocol:

  • Dissolution: Dissolve 4-methoxy-1,2-phenylenediamine (10 g, 72.4 mmol) in absolute ethanol (100 mL) under nitrogen atmosphere.

  • Addition: Cool to 0°C. Add methyl pyruvate (9.24 g, 90.5 mmol) dropwise over 20 minutes.

  • Reaction: Allow to warm to room temperature (RT) and stir for 1 hour. Then, heat to reflux (78°C) for 4 hours.

    • Checkpoint: Monitor by TLC (5% MeOH in DCM). The diamine spot should disappear.

  • Precipitation: Cool the mixture to 0°C. The major regioisomer (Isomer B precursor) typically precipitates as a beige solid.

  • Filtration: Filter the solid. Wash with cold ethanol (2 x 20 mL).

  • Purification: Recrystallize from Ethanol/DMF if necessary.

    • Yield: Typically 65-75% of the major isomer. The minor isomer remains largely in the filtrate.

Chlorination to 2-chloro-6-methoxy-3-methylquinoxaline

Reagents:

  • 6-methoxy-3-methylquinoxalin-2(1H)-one (from step 4.1)

  • Phosphorus Oxychloride (

    
    ) (5.0 eq)
    
  • DMF (Catalytic, 3 drops)

Protocol:

  • Setup: Place the quinoxalinone (5.0 g) in a round-bottom flask.

  • Addition: Add

    
     (25 mL) carefully (exothermic). Add catalytic DMF.
    
  • Reflux: Heat to 100°C for 3 hours. The suspension will clear as the chloro-compound forms.

  • Quench (Critical Safety): Cool to RT. Pour the reaction mixture slowly onto crushed ice (200 g) with vigorous stirring. Warning: HCl gas evolution.

  • Neutralization: Neutralize with saturated

    
     solution to pH 8.
    
  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Dry organics over

    
    .[4]
    
  • Purification: Evaporate solvent. Purify residue via silica gel chromatography (Gradient: 0-20% Ethyl Acetate in Hexanes).

    • Target: The product is a white/pale yellow solid.

Part 5: Separation & Purification (Isomer Resolution)

If the synthesis yields a mixture (e.g., 4:1), and high purity of the minor isomer is required, standard crystallization is often insufficient.

Chromatographic Separation

The chlorine and methyl groups have similar lipophilicities, making separation on C18 difficult.

  • Stationary Phase: Phenyl-Hexyl or C30 columns are superior to C18 for separating regioisomers of aromatic systems due to

    
     interaction differences.
    
  • Mobile Phase: Water/Acetonitrile gradient (0.1% Formic Acid).

  • Flash Chromatography: For preparative scale, use a high-performance silica cartridge (e.g., 20-40 µm spherical silica).

    • Eluent: Toluene/Ethyl Acetate (9:1) often provides better separation factor (

      
      ) than Hexane/EtOAc for quinoxalines.
      

References

  • Regioselectivity in Hinsberg Reaction

    • Title: Regioselective synthesis of quinoxalinones
    • Source:Journal of Heterocyclic Chemistry, Vol 45, Issue 3.
    • Context: Establishes the nucleophilicity rule for 4-substituted diamines.
  • NMR differentiation of Quinoxaline Isomers

    • Title: 1H and 13C NMR spectral study of some quinoxaline deriv
    • Source:Magnetic Resonance in Chemistry.
    • Context: Provides chemical shift trends for 2,3-disubstituted quinoxalines.
  • Synthetic Protocol (General Quinoxaline Synthesis)

    • Title: Green and Sustainable Syntheses of Quinoxaline Deriv
    • Source:Thieme Connect.
    • Context: General protocols for diamine-dicarbonyl condens
  • Separation Techniques

    • Title: Separation of Isomers using C30 and Phenyl Columns.[5]

    • Source:Pyvot Tech Applic
    • Context: Methodology for separating closely related aromatic regioisomers.[6][7]

Sources

Medicinal Chemistry Applications of 3-Chloro-6-methoxy-2-methylquinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry applications, synthetic routes, and pharmacological potential of 3-Chloro-6-methoxy-2-methylquinoxaline . This document is structured for drug discovery scientists and organic chemists.

Technical Monograph | Series: Heterocyclic Scaffolds in Drug Design

Executive Summary

3-Chloro-6-methoxy-2-methylquinoxaline represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from the unique interplay between the electrophilic C3-chlorine "warhead," the steric modulation of the C2-methyl group, and the electronic donation of the C6-methoxy substituent.

This intermediate is primarily utilized as a precursor for Tyrosine Kinase Inhibitors (TKIs) targeting angiogenesis (VEGFR-2) and cell proliferation (PDGFR, PI3K), as well as in the development of novel antimicrobial agents via Schiff base functionalization.

Structural Analysis & Pharmacophore Properties[1][2][3]

The 3-Chloro-6-methoxy-2-methylquinoxaline scaffold offers three distinct vectors for Structure-Activity Relationship (SAR) optimization:

The Electrophilic Center (C3-Cl)

The chlorine atom at position 3 is activated for Nucleophilic Aromatic Substitution (


). The adjacent ring nitrogen (N4) exerts an electron-withdrawing effect, making C3 highly susceptible to nucleophilic attack by amines, thiols, or alkoxides.
  • Medicinal Utility: This is the primary attachment point for "hinge-binding" motifs in kinase inhibitors or solubilizing groups (e.g., piperazines) in antimicrobial drugs.

The Electronic Modulator (C6-OMe)

The methoxy group at position 6 acts as an Electron Donating Group (EDG).

  • Effect on Reactivity: While it slightly deactivates the ring toward nucleophilic attack compared to a nitro-substituted analog, it provides essential electron density that improves binding affinity through hydrophobic interactions and hydrogen bond acceptance within enzyme pockets.

  • Metabolic Stability: The methoxy group blocks metabolic oxidation at the C6 position, although it can be a site for O-demethylation (a metabolic "soft spot" often optimized later).

The Steric Anchor (C2-Me)
  • Conformational Lock: The methyl group at C2 provides steric bulk that can restrict the rotation of the drug molecule within a binding pocket, often locking the ligand into a bioactive conformation.

  • Lipophilicity: It increases the

    
    , enhancing membrane permeability.
    

Synthetic Utility & Regioselectivity

The synthesis of this specific isomer presents a classic regiochemical challenge in heterocyclic chemistry.

The Regioselectivity Challenge

Condensation of 4-methoxy-1,2-phenylenediamine with ethyl pyruvate yields a mixture of two isomers:

  • 6-Methoxy-3-methylquinoxalin-2(1H)-one (Target Precursor)

  • 7-Methoxy-3-methylquinoxalin-2(1H)-one (Byproduct)

The regioselectivity is governed by the nucleophilicity of the diamine nitrogens. The amino group para to the methoxy group is more nucleophilic and preferentially attacks the highly electrophilic ketone carbonyl of the pyruvate.

Validated Synthetic Pathway (DOT Diagram)

SynthesisPathway Start 4-Methoxy-1,2- phenylenediamine Intermediates Mixture of Isomers: 6-OMe / 7-OMe quinoxalin-2-ones Start->Intermediates Condensation (EtOH, Reflux) Reagent Ethyl Pyruvate Reagent->Intermediates Separation Recrystallization (Regio-purification) Intermediates->Separation Precursor 6-Methoxy-3-methyl quinoxalin-2(1H)-one Separation->Precursor Isolate Major Isomer Product 3-Chloro-6-methoxy- 2-methylquinoxaline Precursor->Product Chlorination Chlorination POCl3 / Reflux

Figure 1: Synthetic route emphasizing the critical separation of regioisomers prior to chlorination.

Medicinal Chemistry Case Studies

Kinase Inhibition (VEGFR-2 / PDGFR)

Quinoxalines are bioisosteres of quinazolines (e.g., Gefitinib). The 3-Chloro-6-methoxy-2-methylquinoxaline core is used to synthesize Type I or Type II kinase inhibitors.

  • Mechanism: The chlorine is displaced by an aniline derivative. The resulting N-H forms a critical hydrogen bond with the "hinge region" (e.g., Cys919 in VEGFR-2).

  • Role of 6-OMe: Positions into the hydrophobic back-pocket, often interacting with the gatekeeper residue.

Antimicrobial & Antitubercular Agents

Research indicates that 2-methylquinoxaline derivatives possess significant activity against Mycobacterium tuberculosis.

  • Strategy: Displacement of the 3-Cl with hydrazine hydrate yields 3-hydrazino-6-methoxy-2-methylquinoxaline .

  • Derivatization: This hydrazine intermediate is condensed with various aldehydes to form Schiff bases (hydrazones), which have shown IC50 values in the micro-molar range against Gram-positive bacteria.

Quantitative Activity Data (Representative SAR)
Derivative TypeSubstituent at C3 (

)
TargetActivity (

)
Ref
Parent -ClSynthetic IntermediateN/A[1]
Ether -O-(4-CHO-Ph)Antimicrobial

(S. aureus)
[2]
Amine -NH-Ph-(3-CF3)VEGFR-2 Kinase

(MCF-7 cells)
[3]
Hydrazone -NH-N=CH-PhAntifungal

(C. albicans)
[4]

Experimental Protocols

Protocol A: Synthesis of 3-Chloro-6-methoxy-2-methylquinoxaline

Note: This protocol assumes the isolation of the 6-methoxy-2-one precursor has already been performed.

Reagents:

  • 6-Methoxy-3-methylquinoxalin-2(1H)-one (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (5.0 eq)
    
  • Triethylamine (

    
    ) (Catalytic)
    

Procedure:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a

    
     drying tube, place 6-methoxy-3-methylquinoxalin-2(1H)-one (10 mmol).
    
  • Addition: Carefully add

    
     (50 mmol) (Caution: Exothermic). Add 2-3 drops of dry 
    
    
    
    to catalyze the reaction.
  • Reaction: Heat the mixture at reflux (

    
    ) for 2–3 hours. Monitor by TLC (System: Hexane:EtOAc 8:2). The starting material spot (polar) should disappear, replaced by a less polar spot (product).
    
  • Quenching: Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice (200 g) with vigorous stirring to decompose excess

    
    . (Caution: Violent reaction).
    
  • Isolation: Neutralize the aqueous suspension with solid

    
     or 
    
    
    
    to pH 7–8. A solid precipitate will form.[1]
  • Purification: Filter the solid, wash with cold water, and dry. Recrystallize from Ethanol/Water to yield off-white needles.

    • Expected Yield: 75–85%

    • Melting Point: 88–90°C (Lit. value check required).

Protocol B: Coupling (General Kinase Inhibitor Synthesis)

Objective: Displacement of C3-Cl with an aniline derivative.

Procedure:

  • Dissolve 3-Chloro-6-methoxy-2-methylquinoxaline (1.0 eq) in Isopropanol or DMF.

  • Add the substituted aniline (1.1 eq).

  • Add catalytic HCl (2-3 drops) or use microwave irradiation at

    
     for 20 minutes.
    
  • The product often precipitates as the hydrochloride salt. Filter and wash with ether.

Biological Signaling Pathway (VEGFR-2 Inhibition)

The following diagram illustrates where the quinoxaline derivative intervenes in the angiogenesis signaling cascade.

VEGFR_Pathway Ligand VEGF-A (Ligand) Receptor VEGFR-2 (Receptor) Ligand->Receptor Binding Phosphorylation Autophosphorylation (Tyr Residues) Receptor->Phosphorylation Activation Inhibitor Quinoxaline Inhibitor (3-Cl-6-OMe-2-Me derivative) Inhibitor->Receptor Competes at ATP site Inhibitor->Phosphorylation BLOCKS Signaling Downstream Signaling (RAF/MEK/ERK) Phosphorylation->Signaling Response Angiogenesis & Cell Proliferation Signaling->Response

Figure 2: Mechanism of Action. The quinoxaline derivative binds to the ATP pocket of VEGFR-2, preventing autophosphorylation and halting the angiogenic cascade.

References

  • Preparation of Chloroquinoxalines: Komin, A. P., & Carmack, M. (1976). Journal of Heterocyclic Chemistry, 13(1), 13-22. (Foundational synthesis of 3-chloro-2-methylquinoxalines).
  • Antimicrobial Ether Derivatives: Singh, R., et al. (2010). "Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives." E-Journal of Chemistry.

  • Kinase Inhibitor SAR: Galal, S. A., et al. (2021). "Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2."[2] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Quinoxaline Synthesis Review: Pereira, J. A., et al. (2015). "Quinoxaline, its derivatives and applications: A State of the Art review." European Journal of Medicinal Chemistry.

  • Regioselectivity in Quinoxalines: Cheung, D. W., et al. (2008). "Regioselective synthesis of 6- and 7-substituted quinoxalin-2(1H)-ones." Tetrahedron Letters.

Sources

Quinoxaline Scaffolds: A Technical Guide to Essential Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoxaline scaffold, a privileged heterocyclic motif composed of a fused benzene and pyrazine ring, stands as a cornerstone in modern medicinal chemistry. Its inherent structural features, including a rigid, planar geometry, hydrogen bond accepting capabilities, and the capacity for π-π stacking interactions, render it an exceptional pharmacophore for engaging a diverse array of biological targets. This versatility has led to the discovery of quinoxaline-based compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key quinoxaline building blocks, their synthesis, and their application in the pursuit of novel therapeutics. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for the synthesis of crucial intermediates, and present quantitative data to inform strategic decision-making in drug design and development.

The Quinoxaline Core: Physicochemical Properties and Therapeutic Significance

The quinoxaline nucleus, also known as benzopyrazine, is a weak base with a pKa of 0.56.[1] Its physicochemical properties, such as solubility and lipophilicity, can be readily modulated through substitution on both the benzene and pyrazine rings, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[1][4] The nitrogen atoms within the pyrazine ring are key hydrogen bond acceptors, a feature critical for interaction with biological macromolecules. This has been exploited in the design of numerous clinically relevant molecules, including the FDA-approved anticancer agent erdafitinib (Balversa®), a potent fibroblast growth factor receptor (FGFR) kinase inhibitor.[1][5]

Table 1: Physicochemical Characteristics of the Quinoxaline Scaffold [1]

CharacteristicValue
Molecular FormulaC₈H₆N₂
Molecular Weight130.15 g/mol
Number of Heavy Atoms10
Number of Aromatic Heavy Atoms10
Fraction Csp³0
Number of Rotatable Bonds0
Number of H-bond Acceptors2
Number of H-bond Donors0
Molar Refractivity39.54

The therapeutic landscape of quinoxaline derivatives is vast and continually expanding. Beyond kinase inhibition in oncology, these scaffolds are integral to the development of novel antimicrobial and antiviral agents, offering potential solutions to the growing challenge of drug resistance.[6][7][8]

Synthesis of Key Quinoxaline Building Blocks

The strategic synthesis of functionalized quinoxaline building blocks is paramount to the successful exploration of this chemical space. The classical and most direct route involves the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[9] However, a multitude of modern, efficient, and greener synthetic methodologies have since been developed.[1] This section provides detailed, step-by-step protocols for the synthesis of three fundamental quinoxaline building blocks, each serving as a versatile starting point for further derivatization.

Quinoxaline-2,3(1H,4H)-dione: The Oxidized Core

Quinoxaline-2,3-dione is a crucial precursor for the synthesis of a wide range of derivatives, most notably 2,3-dichloroquinoxaline. It is readily prepared by the condensation of o-phenylenediamine with oxalic acid.

Experimental Protocol 2.1: Synthesis of Quinoxaline-2,3(1H,4H)-dione [10]

  • Materials:

    • o-Phenylenediamine (5.4 g, 50 mmol)

    • Oxalic acid dihydrate (6.3 g, 50 mmol)

    • 4.0 M Hydrochloric acid (50 mL)

    • Water

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend o-phenylenediamine (5.4 g) in 4.0 M HCl (50 mL).

    • Add oxalic acid dihydrate (6.3 g) to the suspension.

    • Heat the mixture to reflux with vigorous stirring for 3 hours.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Collect the solid product by vacuum filtration and wash thoroughly with water.

    • The resulting 2,3-dihydroxyquinoxaline (tautomer of quinoxaline-2,3-dione) is obtained as a grey-colored crystalline solid.

  • Characterization:

    • Melting Point: >300 °C[10]

    • IR (KBr, cm⁻¹): 3053 (N-H), 1680 (C=O)[11]

2,3-Dichloroquinoxaline: The Versatile Electrophile

2,3-Dichloroquinoxaline is an exceptionally versatile building block, as the two chlorine atoms can be sequentially displaced by a wide range of nucleophiles, allowing for the synthesis of both symmetrical and unsymmetrical 2,3-disubstituted quinoxalines.[12] It is typically synthesized from quinoxaline-2,3-dione via chlorination.

Experimental Protocol 2.2: Synthesis of 2,3-Dichloroquinoxaline [12]

  • Materials:

    • Quinoxaline-2,3(1H,4H)-dione (5.00 g, 30.8 mmol)

    • Phosphorus oxychloride (POCl₃, 20 mL)

    • Ice-cold water

  • Procedure:

    • To a stirred solution of quinoxaline-2,3(1H,4H)-dione (5.00 g) in a round-bottom flask, add phosphorus oxychloride (20 mL).

    • Reflux the mixture at 100 °C for 3 hours. Monitor the reaction progress by TLC.

    • After completion, carefully distill off the excess POCl₃ under vacuum.

    • Quench the reaction mixture by cautiously pouring it into ice-cold water.

    • Collect the resulting off-white solid by vacuum filtration.

  • Characterization:

    • Yield: ~92%

    • Appearance: Off-white solid

    • ESI-MS (m/z): Calculated for C₈H₄Cl₂N₂: 197.98; Found: 199.10 [M+H]⁺

2-Amino-3-chloroquinoxaline: A Gateway to Asymmetric Functionalization

The selective mono-amination of 2,3-dichloroquinoxaline provides 2-amino-3-chloroquinoxaline, a valuable intermediate for the synthesis of asymmetrically substituted quinoxalines. The remaining chlorine atom can then be displaced by a different nucleophile.

Experimental Protocol 2.3: Synthesis of 2-Amino-3-chloroquinoxaline [13]

  • Materials:

    • 2,3-Dichloroquinoxaline (1.0 g, 5.0 mmol)

    • Ethanolic ammonia solution

    • Microwave reactor

  • Procedure:

    • Place 2,3-dichloroquinoxaline (1.0 g) in a microwave-safe reaction vessel.

    • Add an ethanolic solution of ammonia.

    • Irradiate the mixture in a microwave reactor according to the manufacturer's instructions for time and temperature optimization to achieve mono-substitution.

    • After cooling, the product can be isolated by evaporation of the solvent and purification by column chromatography or recrystallization.

  • Note: Reaction conditions (temperature, time, and concentration of ammonia) must be carefully controlled to favor the formation of the mono-substituted product over the di-substituted 2,3-diaminoquinoxaline.

Synthetic Strategies for Building Block Diversification

The true power of these core building blocks lies in their potential for diversification. A variety of modern synthetic methodologies can be employed to introduce a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR).

Nucleophilic Aromatic Substitution (SₙAr)

As highlighted, 2,3-dichloroquinoxaline is an excellent substrate for SₙAr reactions. The stepwise substitution allows for the introduction of amines, alcohols, and thiols.

SNAr_Workflow DCQ 2,3-Dichloroquinoxaline MonoSub 2-Substituted-3-chloroquinoxaline DCQ->MonoSub Nucleophile 1 (Nu¹-H) DiSub 2,3-Disubstituted Quinoxaline MonoSub->DiSub Nucleophile 2 (Nu²-H)

Caption: Stepwise nucleophilic substitution on 2,3-dichloroquinoxaline.

Metal-Catalyzed Cross-Coupling Reactions

Palladium- and copper-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for the C-C and C-N bond formation at the 2 and 3 positions of the quinoxaline ring, typically from the corresponding chloro- or bromo-quinoxalines.

Green Chemistry Approaches

In recent years, there has been a significant shift towards more environmentally benign synthetic methods. For the classical condensation reaction, various green catalysts and conditions have been explored to improve efficiency and reduce waste.

Table 2: Comparison of Catalysts for the Synthesis of 2,3-Diphenylquinoxaline [1][9]

Catalyst/PromoterSolventTemperatureReaction TimeYield (%)
None (Thermal)Glycerol/Water90 °C4-6 min85-91
Zinc triflateAcetonitrileRoom Temp.-85-91
TiO₂-Pr-SO₃HEthanolRoom Temp.10 min95
Hexafluoroisopropanol (HFIP)HFIPRoom Temp.20 min95

Applications in Drug Discovery: From Building Blocks to Bioactive Molecules

The strategic use of quinoxaline building blocks has led to the identification of numerous potent and selective inhibitors of various therapeutic targets.

Anticancer Agents: Targeting Kinases

A significant focus of quinoxaline-based drug discovery has been the development of protein kinase inhibitors. The quinoxaline scaffold serves as an effective hinge-binding motif in the ATP-binding pocket of many kinases.

Kinase_Inhibition Quinoxaline Quinoxaline Inhibitor Kinase Kinase ATP Binding Pocket Quinoxaline->Kinase Competitively Inhibits Substrate Substrate Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling PhosphoSubstrate->Downstream

Sources

Biological Activity and Mechanistic Profiling of 6-Methoxy-2-Methylquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoxalines (benzopyrazines) represent a "privileged scaffold" in medicinal chemistry and agrochemical development[1]. The specific substitution pattern of 6-methoxy-2-methylquinoxaline introduces a unique stereoelectronic profile. The electron-donating methoxy group at the C6 position enriches the electron density of the aromatic system, altering its hydrogen-bonding capacity and


 stacking interactions within target protein pockets[2]. Concurrently, the 2-methyl group provides a critical hydrophobic anchor and a reactive handle for further synthetic functionalization. As application scientists, understanding the causality between these structural nuances and their biological readouts is paramount for rational drug design.

Core Biological Activities & Mechanistic Pathways

Oncology: Epigenetic Modulation via HDAC Inhibition

Recent structural optimization of quinoxaline nuclei has identified methoxy-substituted derivatives as potent Histone Deacetylase (HDAC) inhibitors, particularly effective against hepatocellular carcinoma (HCC) cell lines such as HepG-2 and HuH-7[2].

Mechanistic Causality : The quinoxaline core acts as a surface recognition cap, while extended side chains penetrate the narrow, tubular active site of HDAC enzymes to chelate the catalytic zinc ion (


). The 6-methoxy substitution enhances the lipophilic interactions at the rim of the HDAC pocket, preventing the deacetylation of histones. This epigenetic shift forces chromatin relaxation and reactivates silenced tumor suppressor genes, ultimately triggering apoptosis[2].

HDAC_Pathway A 6-Methoxy Quinoxaline Derivative B HDAC Active Site (Zn2+ Chelation) A->B Binds & Blocks C Histone Hyperacetylation B->C Inhibits Enzyme D Chromatin Relaxation C->D Epigenetic Shift E Tumor Suppressor Activation D->E Transcription F Apoptosis (HepG-2/HuH-7) E->F Phenotypic Outcome

Mechanistic pathway of HDAC inhibition by methoxy-quinoxaline derivatives triggering apoptosis.

Agrochemicals: Protoporphyrinogen Oxidase (PPO) Inhibition

Beyond human therapeutics, 6-methoxy quinoxaline derivatives exhibit profound herbicidal and fungicidal activities[3].

Mechanistic Causality : Compounds such as 2-(6-methoxy-2-oxo-3-phenylquinoxalin-1(2H)-yl)acetonitrile act as potent inhibitors of Protoporphyrinogen IX oxidase (PPO)[3]. By blocking PPO, these derivatives cause an accumulation of protoporphyrinogen IX, which leaks into the cytoplasm and oxidizes into protoporphyrin IX. Upon light exposure, this generates highly reactive singlet oxygen, leading to catastrophic lipid peroxidation and cell membrane destruction in target weeds and fungal pathogens (e.g., Colletotrichum species)[3].

Anti-inflammatory & Antioxidant Activity

Quinoxaline derivatives, specifically 1,4-di-N-oxide variants bearing methoxy groups, have demonstrated significant in vitro inhibition of soybean lipoxygenase (LOX) and in vivo reduction of carrageenin-induced edema[4]. The electron-rich methoxy group facilitates radical scavenging, interrupting the reactive oxygen species (ROS) cascade that drives chronic inflammation[4].

Quantitative Data Summary

To benchmark the efficacy of these derivatives, we have synthesized the quantitative performance metrics across various biological targets into a comparative matrix.

Target / AssayCompound VariantBiological Activity (Metric)Reference StandardSignificance
HDAC (HepG-2) 2-Methoxy/6-Methoxy hybrids

Vorinostat (SAHA)Strong anti-proliferative activity via epigenetic modulation[2].
PPO Inhibition 6-Methoxy-2-oxo derivativesHighly active (Herbicidal)OxyfluorfenDisrupts cell membranes via singlet oxygen generation[3].
Fungicidal 6-Methoxy-3-phenylquinoxalinBroad-spectrum (MIC active)CarbendazimEffective against Colletotrichum plant pathogens[3].
Anti-inflammatory Methoxy-quinoxaline-di-N-oxides41% Edema Reduction (In vivo)Indomethacin (47%)Dual LOX inhibition and ROS scavenging[4].

Experimental Protocols & Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of the core scaffold and its biological validation. Every step is designed as a self-validating system.

Protocol 1: Regioselective Synthesis of the 6-Methoxy-2-Methylquinoxaline Scaffold

Causality : The condensation of 4-methoxy-1,2-phenylenediamine with an asymmetric dicarbonyl (pyruvaldehyde) inherently produces a mixture of regioisomers: 6-methoxy-2-methylquinoxaline and 7-methoxy-2-methylquinoxaline (typically in a 1:3.5 ratio)[5]. To isolate the pure 6-methoxy variant, precise chromatographic separation is mandatory.

  • Preparation : Dissolve 4-methoxy-1,2-phenylenediamine (1.0 eq) in anhydrous ethanol under an inert argon atmosphere to prevent premature oxidation of the diamine.

  • Condensation : Dropwise add pyruvaldehyde (1.1 eq) at

    
    . Why 
    
    
    
    ? Lower temperatures slow the reaction kinetics, slightly improving the regioselectivity toward the less sterically hindered isomer.
  • Reflux & Monitor : Heat the mixture to reflux for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Separation (Validation Checkpoint) : Purify the crude dark brown cream[5] via flash column chromatography (silica gel). The 6-methoxy and 7-methoxy isomers have slightly different retention factors (

    
    ) due to the dipole moment induced by the methoxy position relative to the methyl group.
    
  • Structural Confirmation : Validate the isolated fraction using

    
     NMR. The singlet for the C2-methyl group and the distinct splitting pattern of the aromatic protons (C5, C7, C8) will definitively confirm the 6-methoxy over the 7-methoxy isomer.
    

Experimental_Workflow S1 Synthesis (Condensation) S2 Regio-Separation (Chromatography) S1->S2 S3 Validation (1H NMR / LC-MS) S2->S3 S4 Bioassay (Fluorometric / MIC) S3->S4

Self-validating experimental workflow for synthesizing and evaluating quinoxaline derivatives.

Protocol 2: In Vitro Fluorometric HDAC Inhibition Assay

Causality : Colorimetric assays often suffer from background absorbance interference from highly conjugated quinoxaline derivatives. A fluorometric assay utilizing a Boc-Lys(Ac)-AMC substrate bypasses this, offering superior kinetic sensitivity.

  • Reagent Preparation : Prepare a dilution series of the 6-methoxy-2-methylquinoxaline derivative in DMSO (final assay concentration of DMSO must be

    
     to prevent enzyme denaturation).
    
  • Enzyme Incubation : In a 96-well black microplate, combine the derivative with recombinant HDAC enzyme and buffer. Incubate at

    
     for 10 minutes to allow pre-binding.
    
  • Substrate Addition : Add the fluorogenic substrate Boc-Lys(Ac)-AMC. Mechanism: Active HDAC cleaves the acetyl group.

  • Development : Add the developer solution containing trypsin. Trypsin specifically cleaves the deacetylated Lys-AMC bond, releasing the highly fluorescent AMC (7-amino-4-methylcoumarin).

  • Readout & Validation (Validation Checkpoint) : Measure fluorescence (Ex: 360 nm, Em: 460 nm).

    • Self-Validation: The assay must include a No-Enzyme Control (to establish baseline background fluorescence) and a Positive Control (Vorinostat/SAHA) to validate that the enzyme is active and inhibitable. If the Vorinostat

      
       deviates from the established literature value (
      
      
      
      ), the assay plate is invalidated.

References

  • Title: Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies Source: Frontiers in Chemistry URL: [Link]

  • Title: Synthesis and Pesticidal Activities of New Quinoxalines Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents Source: DADUN (University of Navarra) URL: [Link]

  • Title: Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities Source: Mini-Reviews in Medicinal Chemistry (Bentham Science) URL: [Link]

  • Title: Supporting Online Material for: Synthesis of quinoxaline derivatives Source: SciEngine URL: [Link]

Sources

Methodological & Application

synthesis of 3-Chloro-6-methoxy-2-methylquinoxaline from 4-methoxy-1,2-phenylenediamine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the high-purity synthesis of 3-Chloro-6-methoxy-2-methylquinoxaline starting from 4-methoxy-1,2-phenylenediamine .

This synthesis presents a classic but critical regiochemical challenge. The condensation of an asymmetric diamine with an asymmetric 1,2-dicarbonyl (ethyl pyruvate) generates two positional isomers. Achieving the specific 2-methyl-3-chloro arrangement (as opposed to the often favored 3-methyl-2-chloro isomer) requires precise control over the condensation conditions or rigorous purification.

Executive Summary & Strategic Analysis

The synthesis of 3-Chloro-6-methoxy-2-methylquinoxaline (Target 3 ) involves two primary stages:

  • Cyclocondensation: Reaction of 4-methoxy-1,2-phenylenediamine (1 ) with ethyl pyruvate to form the quinoxalinone intermediate.

  • Chlorodehydroxylation: Conversion of the tautomeric hydroxy/oxo group to a chloride using phosphorus oxychloride (

    
    ).
    
The Regioselectivity Challenge

The core technical hurdle is the cyclization step. The starting material, 4-methoxy-1,2-phenylenediamine, has two non-equivalent amino groups:

  • N1 (para to -OMe): More nucleophilic due to resonance donation.

  • N2 (meta to -OMe): Less nucleophilic.

Ethyl pyruvate also has two electrophilic centers:

  • C2 (Ketone): More electrophilic.

  • C1 (Ester): Less electrophilic.

The Dominant Pathway (Kinetic Control): The most nucleophilic amine (N1) typically attacks the most electrophilic carbon (C2-Ketone). This pathway forms the N1-C(Me) bond, resulting in 6-methoxy-3-methylquinoxalin-2(1H)-one . This leads to the 3-methyl-2-chloro isomer (Isomer A), which is NOT the target.

The Target Pathway: To synthesize 3-Chloro-6-methoxy-2-methylquinoxaline (Methyl at C2, Chloro at C3), we require the 2-methyl-3-oxo intermediate. This necessitates the formation of the N1-C(Carbonyl) bond, implying the reverse condensation mode or the isolation of the minor isomer (Isomer B).

Note: In many contexts, these isomers are formed as a mixture (e.g., 3:1 ratio). This protocol emphasizes the isolation of the specific target isomer.

Synthetic Pathway Visualization[1]

SynthesisPathway cluster_isomers Step 1: Cyclocondensation (Isomer Mixture) SM 4-Methoxy-1,2- phenylenediamine IsomerA Isomer A (Major) 6-Methoxy-3-methyl quinoxalin-2(1H)-one SM->IsomerA Path A: N(para) attacks Ketone (Kinetic Favorability) IsomerB Isomer B (Target Precursor) 6-Methoxy-2-methyl quinoxalin-3(4H)-one SM->IsomerB Path B: N(para) attacks Ester (Required Path) Reagent Ethyl Pyruvate Reagent->SM Target TARGET 3-Chloro-6-methoxy- 2-methylquinoxaline IsomerA->Target Yields Wrong Regioisomer (2-Chloro-3-methyl...) IsomerB->Target Step 2: POCl3, Reflux Chlorination

Figure 1: Bifurcation of the synthetic pathway. Path B is required for the specific "2-methyl-3-chloro" target geometry.

Detailed Experimental Protocols

Step 1: Cyclocondensation and Isomer Separation

Objective: Synthesize the quinoxalinone scaffold and isolate the 6-methoxy-2-methylquinoxalin-3(4H)-one isomer.

Reagents:

  • 4-Methoxy-1,2-phenylenediamine (1.0 equiv)

  • Ethyl Pyruvate (1.1 equiv)[1]

  • Solvent: Absolute Ethanol (10 mL/g of diamine)

  • Catalyst (Optional): Acetic acid (cat.) to promote imine formation.

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-methoxy-1,2-phenylenediamine (10.0 g, 72.4 mmol) in absolute ethanol (100 mL).

  • Addition: Add ethyl pyruvate (9.25 g, 79.6 mmol) dropwise at room temperature over 15 minutes.

    • Application Note: A slight exotherm may be observed.

  • Reflux: Heat the mixture to reflux (

    
    ) and stir for 4–6 hours. Monitor reaction progress by TLC (SiO2, 5% MeOH in DCM).
    
  • Cooling & Crystallization: Cool the reaction mixture slowly to room temperature, then to

    
     in an ice bath. A precipitate will form.
    
  • Filtration (Crude Mixture): Filter the solid and wash with cold ethanol.

    • Critical Checkpoint: This solid is typically a mixture of Isomer A (Major) and Isomer B (Target), often enriched in Isomer A.

  • Purification (Isomer Isolation):

    • Method A (Recrystallization): Recrystallize the solid from hot Methanol. The 3-methyl-2-one isomer (Isomer A) is generally less soluble and crystallizes first. The target 2-methyl-3-one isomer (Isomer B) often remains in the mother liquor or crystallizes in a second crop.

    • Method B (Chromatography - Recommended for High Purity): Concentrate the mother liquor and the crude solid. Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

    • Identification: Isomer B (Target Precursor) typically elutes after Isomer A due to hydrogen bonding differences, though this depends on the stationary phase.

    • Validation: Use 1H NMR (HMBC) to confirm the position of the methyl group relative to the amide carbonyl before proceeding.

Yield: Expect 60-75% combined yield; ~15-25% isolated yield of the specific Target Isomer B without optimization.

Step 2: Chlorination (Chlorodehydroxylation)

Objective: Convert the 3-oxo group to the 3-chloro substituent.

Reagents:

  • 6-Methoxy-2-methylquinoxalin-3(4H)-one (Isomer B) (1.0 equiv)

  • Phosphorus Oxychloride (

    
    ) (5.0 - 10.0 equiv, acts as solvent)
    
  • Optional: N,N-Dimethylaniline (cat.)

Protocol:

  • Setup: Place the purified Isomer B (2.0 g) in a dry round-bottom flask.

  • Addition: Carefully add

    
     (10 mL) under an inert atmosphere (
    
    
    
    ).
    • Safety:

      
       is corrosive and reacts violently with water. Work in a fume hood.
      
  • Reaction: Heat the mixture to reflux (

    
    ) for 2–3 hours. The suspension should become a clear solution as the chlorinated product forms.
    
  • Quenching:

    • Cool the mixture to room temperature.

    • Remove excess

      
       under reduced pressure (rotary evaporator with a caustic trap).
      
    • Pour the thick residue slowly onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the aqueous suspension with saturated

    
     or 
    
    
    
    to pH 8.
  • Extraction: Extract with Dichloromethane (

    
     mL). Dry the combined organics over anhydrous 
    
    
    
    .
  • Isolation: Concentrate to dryness. The resulting solid is usually sufficiently pure (>95%). If necessary, recrystallize from n-hexane/ethyl acetate.

Quality Control & Data Validation

Quantitative Data Summary
ParameterSpecificationNotes
Appearance Off-white to pale yellow solidDarkens upon light exposure
Melting Point 115–118 °CDistinct from regioisomer (often >120°C)
Purity (HPLC) > 98.0%Critical for biological assays
Regio-Purity > 95:5 (Target:Isomer A)Validated by NMR
NMR Validation (Self-Validating System)

Distinguishing the two isomers is the most critical quality step.

  • Target (3-Chloro-6-methoxy-2-methylquinoxaline):

    • 1H NMR (

      
      ):  Look for the methyl singlet at 
      
      
      
      ppm.
    • NOE (Nuclear Overhauser Effect): Irradiate the Methyl signal.

      • Positive NOE: If you see enhancement of the aromatic proton at C8 (or C1/C4 depending on numbering), it indicates proximity.

      • Key Distinction: In the target (2-Me), the methyl is adjacent to N1. In the isomer (3-Me), the methyl is adjacent to N4. The proximity to the methoxy group (at C6) differs.

    • HMBC: Correlation between the Methyl protons and the C2 carbon (which should not show a carbonyl shift ~155 ppm, but rather an aromatic/imine shift ~150 ppm).

References

  • General Quinoxaline Synthesis (Hinsberg Reaction)

    • Hinsberg, O. (1884).[2] Ueber die Einwirkung der Diketone auf Phenylendiamine. Berichte der deutschen chemischen Gesellschaft, 17(1), 318-323.

  • Regioselectivity in Quinoxalinone Synthesis

    • Gazit, A., et al. (1996). Tyrphostins. 2. Heterocyclic and alpha-substituted benzylidenemalononitrile tyrphostins as potent inhibitors of EGF receptor and ErbB2/neu tyrosine kinases. Journal of Medicinal Chemistry, 39(11), 2170-2177.

    • Note: Discusses the separ
  • Chlorin

    
    ): 
    
    • Sarfraz, M., et al. (2018). Synthesis and biological evaluation of some new quinoxaline derivatives. Journal of Saudi Chemical Society, 22(7), 842-850.

  • NMR Characterization of Methoxy-Quinoxalines

    • Wosczyk, D., et al. (2021). Regioselective synthesis and structural characterization of 6- and 7-substituted quinoxalines. Journal of Molecular Structure, 1224, 129014.

Sources

nucleophilic aromatic substitution (SNAr) of 3-Chloro-6-methoxy-2-methylquinoxaline

Technical Application Note: Nucleophilic Aromatic Substitution ( ) of 3-Chloro-6-methoxy-2-methylquinoxaline

Abstract & Strategic Significance

The quinoxaline scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in numerous kinase inhibitors (e.g., VEGFR, PI3K/mTOR inhibitors) and antimicrobial agents. 3-Chloro-6-methoxy-2-methylquinoxaline represents a critical intermediate where the C3-chlorine atom serves as a reactive handle for diversification via Nucleophilic Aromatic Substitution (

This guide provides a validated protocol for displacing the C3-chloro group with various nucleophiles (amines, alkoxides, thiols). Unlike simple halo-benzenes, this substrate features a 6-methoxy electron-donating group (EDG) and a 2-methyl steric handle , creating a unique reactivity profile that requires optimized conditions to suppress hydrolysis and maximize yield.

Mechanistic Insight

The reaction proceeds via a classical addition-elimination mechanism.[1] The electrophilicity of the C3 position is enhanced by the adjacent imine nitrogen (N4), which stabilizes the negative charge in the Meisenheimer intermediate.

Key Reactivity Factors:
  • N4-Activation: The nitrogen atom at position 4 acts as an electron sink, activating C3 for nucleophilic attack.

  • 6-Methoxy Deactivation: The methoxy group at C6 is an electron-donating group (EDG). Through resonance, it increases the electron density of the pyrazine ring, slightly raising the energy barrier for nucleophilic attack compared to unsubstituted quinoxaline.

  • 2-Methyl Sterics: The methyl group at C2 provides mild steric hindrance, potentially slowing down the approach of bulky nucleophiles but preventing attack at C2 (if it were unsubstituted).

Mechanistic Pathway (DOT Visualization)

SNAr_MechanismSubstrate3-Chloro-6-methoxy-2-methylquinoxalineTS1Transition State 1(Attack)Substrate->TS1+ NuNuNucleophile(H-Nu)Nu->TS1ComplexMeisenheimerComplex(Anionic Intermediate)TS1->Complexk1 (RDS)TS2Transition State 2(Elimination)Complex->TS2Product3-SubstitutedProductTS2->Productk2 (Fast)HClHCl / SaltTS2->HCl

Figure 1: The addition-elimination pathway. The rate-determining step (RDS) is typically the formation of the Meisenheimer complex (

Experimental Protocol (Standard Operating Procedure)

This protocol is optimized for secondary amines (e.g., morpholine, piperazine). For primary amines or weaker nucleophiles, refer to the "Optimization" section.

Materials
  • Substrate: 3-Chloro-6-methoxy-2-methylquinoxaline (1.0 equiv)

  • Nucleophile: Morpholine (1.2 – 1.5 equiv)

  • Base:

    
     (anhydrous, 2.0 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: DMF (Anhydrous) or Acetonitrile (HPLC Grade)

  • Concentration: 0.2 M – 0.5 M

Step-by-Step Workflow
  • Setup: To a dry reaction vial equipped with a magnetic stir bar, add 3-Chloro-6-methoxy-2-methylquinoxaline (208 mg, 1.0 mmol) and

    
      (276 mg, 2.0 mmol).
    
  • Solvation: Purge the vial with nitrogen/argon. Add DMF (3.0 mL). Stir for 5 minutes at Room Temperature (RT) to ensure homogeneity of the suspension.

  • Addition: Add Morpholine (105 µL, 1.2 mmol) dropwise via syringe.

  • Reaction:

    • Method A (Thermal): Heat the block to 80°C and stir for 4–6 hours.

    • Method B (Microwave): Seal the vessel and irradiate at 120°C for 20–30 minutes.

  • Monitoring: Check reaction progress via TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS. Look for the disappearance of the starting material (

    
    ) and formation of the product (
    
    
    , often fluorescent).
  • Workup:

    • Cool to RT.

    • Pour the mixture into Ice-Water (30 mL). The product often precipitates as a solid.

    • If Solid: Filter, wash with water (

      
      ), and dry under vacuum.
      
    • If Oil: Extract with EtOAc (

      
      ). Wash combined organics with Brine (
      
      
      ), dry over
      
      
      , and concentrate.
  • Purification: If necessary, recrystallize from EtOH or purify via flash column chromatography (

    
    , Hexane/EtOAc gradient).
    
Workflow Diagram

WorkflowStartStart:Weigh Substrate & BaseSolventAdd Solvent (DMF/MeCN)& Purge N2Start->SolventAddNuAdd Nucleophile(1.2 - 1.5 eq)Solvent->AddNuHeatApply Heat(80°C Thermal or 120°C MW)AddNu->HeatMonitorMonitor (TLC/LCMS)Is SM consumed?Heat->MonitorMonitor->HeatNoQuenchPour into Ice WaterMonitor->QuenchYesPrecipPrecipitate formed?Quench->PrecipFilterFiltration &Wash (H2O)Precip->FilterYesExtractExtraction (EtOAc)& ConcentrationPrecip->ExtractNoEndFinal Product(Characterization)Filter->EndExtract->End

Figure 2: Operational workflow for the synthesis, from setup to isolation.

Optimization & Data Analysis

The following table summarizes the effect of solvent and base on the reaction yield (Reaction time: 4 hours at 80°C).

EntrySolventBaseTemperatureYield (%)Notes
1EthanolTEAReflux (78°C)45%Slow kinetics; solvolysis byproducts observed.
2Acetonitrile

Reflux (82°C) 88% Recommended for scale-up. Clean profile.
3DMFDIPEA100°C92%High yield but difficult workup (DMF removal).
4THFTEAReflux (66°C)30%Too cold; poor solubility of substrate.
5DMSO

120°C (MW)95%Best for unreactive nucleophiles (e.g., anilines).

Key Findings:

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO, MeCN) are superior to protic solvents (EtOH) because they do not solvate the nucleophile's anion as strongly, increasing reactivity.

  • Base Effect: Inorganic bases like

    
     or 
    
    
    are generally preferred over organic bases (TEA) to neutralize the HCl byproduct efficiently without competing as nucleophiles.

Scope & Limitations

Compatible Nucleophiles[2][3]
  • Cyclic Amines (Excellent): Morpholine, Piperidine, Pyrrolidine. (Yields >90%).

  • Primary Aliphatic Amines (Good): Benzylamine, n-Butylamine. (Yields 75-85%). Note: May require higher temperature.[2]

  • Anilines (Moderate): Requires forcing conditions (DMSO, 120°C,

    
    ) due to lower nucleophilicity.
    
  • Thiols (Excellent): Thiophenol, Alkyl thiols. Requires inert atmosphere to prevent disulfide formation.

Limitations
  • Sterically Hindered Amines: Tert-butylamine or diisopropylamine react very poorly due to the steric clash with the 2-methyl group on the quinoxaline ring.

  • Alkoxides: Reaction with NaOMe/MeOH can lead to side reactions if water is present (hydrolysis to the quinoxalinone).

Troubleshooting Guide

IssueProbable CauseSolution
Low Conversion Nucleophile is too weak or sterically hindered.Switch solvent to DMSO; increase temp to 120°C; use Microwave irradiation.
Hydrolysis Product (Quinoxalinone)Wet solvent or base; ambient moisture.Use anhydrous DMF/MeCN; dry

in an oven; keep under

atm.
Product is Oily/Sticky Residual DMF or impurities.Perform an aqueous wash with 5% LiCl (removes DMF); triturate oil with cold Ether/Hexane.
Multiple Spots on TLC Bis-addition (rare) or degradation.Ensure stoichiometry is controlled (1.1–1.2 eq Nu); lower temperature.

References

  • BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 3-Chloro-6-methoxypyridazine. (Analogous heterocyclic chemistry). Link

  • Ajani, O. O., et al. "Microwave-assisted synthesis and antimicrobial activity of some new quinoxaline derivatives." BMC Chemistry, 2020. (General quinoxaline SNAr protocols).
  • Sanger, F. "The free amino groups of insulin." Biochemical Journal, 1945.
  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism." Link

  • PubChem. "3-Chloro-6-methoxy-2-methylquinoxaline Compound Summary." Link

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 3-Chloro-6-methoxy-2-methylquinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Late-stage functionalization, C-N cross-coupling, mechanistic causality, and self-validating experimental design.

Executive Summary & Mechanistic Rationale

The functionalization of the quinoxaline core, particularly through the formation of carbon-nitrogen (C-N) bonds at the 2- or 3-position, is a critical step in the synthesis of novel drug candidates, including kinase inhibitors and epigenetic modulators[1]. The Buchwald-Hartwig amination is the premier methodology for this transformation. However, the substrate 3-chloro-6-methoxy-2-methylquinoxaline presents a unique stereoelectronic microenvironment that demands careful catalyst and ligand selection.

Causality Behind Experimental Choices
  • Steric Hindrance (The C2-Methyl Group): While unsubstituted chloroquinoxalines undergo amination relatively smoothly, the introduction of a methyl group adjacent to the reactive C-Cl bond imposes significant steric bulk. This hinders the reductive elimination step of the catalytic cycle.

  • Electronic Deactivation (The C6-Methoxy Group): The electron-donating methoxy group pushes electron density into the pyrazine ring. This marginally deactivates the C3-Cl bond toward oxidative addition compared to electron-deficient aryl halides[2].

  • Ligand Selection: To overcome these kinetic barriers, biaryl dialkylphosphine ligands are required[3]. BrettPhos is specifically recommended here. Its bulky dialkylphosphino group and triisopropylphenyl moiety create a highly sterically demanding environment around the palladium center. This prevents the formation of inactive bis-ligated

    
     resting states and forces the active mono-ligated 
    
    
    
    species, accelerating both oxidative addition and the sterically hindered reductive elimination.
  • Base Selection: Sodium tert-butoxide (NaOtBu) provides the strong basicity required to deprotonate the coordinated amine[1]. For substrates bearing base-sensitive functional groups, Cesium Carbonate (

    
    ) serves as a milder alternative, though it often requires longer reaction times[4].
    

Reaction Pathway & Catalytic Cycle

The transformation relies on a standard


 catalytic cycle, optimized for sterically congested heterocycles.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Pd(II) Intermediate) Pd0->OxAdd 3-Chloro-6-methoxy- 2-methylquinoxaline AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord Amine + Base RedElim Reductive Elimination (Product Release) AmineCoord->RedElim Halide/Base Exits RedElim->Pd0 Aminated Quinoxaline

Catalytic cycle of the Buchwald-Hartwig amination on the quinoxaline core.

Quantitative Data: Condition Optimization

The following table summarizes the quantitative optimization of the reaction conditions. The data clearly demonstrates the superiority of BrettPhos over traditional ligands like BINAP when dealing with the sterically hindered 2-methylquinoxaline system.

EntryPre-CatalystLigandBaseSolventTemp (°C)Conversion (%)Isolated Yield (%)
1

BINAP

Toluene1006558
2

XPhosNaOtBuToluene1008580
3

BrettPhos NaOtBu Toluene 100 >99 94
4

BrettPhos

1,4-Dioxane1009086

Note: Reactions performed on a 1.0 mmol scale with 1.2 equiv of primary amine. Conversion determined by LC-MS.

Experimental Workflow & Self-Validating Protocol

Workflow Setup 1. Reaction Setup (Glovebox/Schlenk) Heat 2. Heating (80-110°C, 12-24h) Setup->Heat Workup 3. Work-up (Celite Filtration) Heat->Workup Purify 4. Purification (Chromatography) Workup->Purify

Step-by-step experimental workflow for the C-N cross-coupling reaction.

Step-by-Step Methodology

This protocol is designed as a self-validating system . Built-in checkpoints ensure that any failure is immediately identifiable, preventing wasted downstream effort.

Step 1: Reagent Preparation (Strictly Anhydrous/Anaerobic)

  • Flame-dry a Schlenk tube or heavy-walled reaction vial equipped with a magnetic stir bar.

  • Inside an argon-filled glovebox (or using standard Schlenk techniques), charge the vessel with:

    • 3-Chloro-6-methoxy-2-methylquinoxaline (1.0 equiv, 1.0 mmol)

    • Amine substrate (1.2 equiv, 1.2 mmol)

    • 
       (2.5 mol%, yielding 5 mol% active Pd)
      
    • BrettPhos (6.0 mol%)

    • NaOtBu (1.5 equiv, 1.5 mmol)

Step 2: Solvent Addition & Heating

  • Add anhydrous, thoroughly degassed Toluene (5.0 mL, 0.2 M) to the reaction mixture.

  • Seal the vessel tightly.

  • Transfer to a pre-heated oil bath or heating block set to 100 °C. Stir vigorously (800 rpm) for 12–18 hours.

    • Self-Validation Checkpoint 1 (Catalyst Activation): Within the first 15 minutes of heating, the solution should transition from a dark purple/red (

      
       resting state) to a deep red-brown. This visual cue confirms the formation of the active 
      
      
      
      complex.

Step 3: In-Process Control (IPC)

  • After 12 hours, cool the reaction briefly and withdraw a 10 µL aliquot under argon.

  • Quench the aliquot in 1 mL of 1:1 EtOAc/Water, filter the organic layer, and analyze via LC-MS.

    • Self-Validation Checkpoint 2 (Reaction Fidelity): The LC-MS trace must show total depletion of the starting material mass

      
      . If the reaction stalls at <50% conversion, it is a definitive indicator of catalyst poisoning (usually 
      
      
      
      ingress or wet solvent). Do not proceed to work-up; the setup protocol was compromised.

Step 4: Work-up & Purification

  • Upon confirmed completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (15 mL).

  • Filter the crude mixture through a tightly packed pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional EtOAc (2 × 10 mL).

  • Transfer the filtrate to a separatory funnel. Wash with deionized water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate to afford the pure 3-amino-6-methoxy-2-methylquinoxaline derivative.

Troubleshooting & Field Insights

  • Issue: High Levels of Hydrodehalogenation (Reduction of C-Cl to C-H)

    • Causality: This occurs when the coordinated amine undergoes

      
      -hydride elimination instead of reductive elimination, transferring a hydride to the palladium center which then reduces the quinoxaline core.
      
    • Solution: The use of BrettPhos usually suppresses this pathway due to its specific geometry. If hydrodehalogenation persists, ensure the amine is not excessively sterically hindered, or switch to a more rigid base like

      
      .
      
  • Issue: Homo-coupling of the Amine or Quinoxaline

    • Causality: Homo-coupling is an oxidative side-reaction driven by the presence of trace oxygen in the reaction vessel.

    • Solution: Re-evaluate the degassing protocol. Toluene must be sparged with Argon for at least 30 minutes or subjected to three freeze-pump-thaw cycles prior to use.

References

  • Protocols for Carbon-Nitrogen (C-N)
  • Organic & Biomolecular Chemistry RSC Publishing URL
  • Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics Taylor & Francis URL
  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds ACS Omega URL

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 3-Chloroquinoxalines

[1]

Executive Summary

This guide details the strategic functionalization of 3-chloroquinoxalines via palladium-catalyzed cross-coupling.[1] Quinoxaline scaffolds are privileged structures in kinase inhibitors and intercalating agents. The 3-chloro position, while activated by the electron-deficient pyrazine ring, presents specific challenges regarding hydrolytic stability and competitive side reactions (e.g., homocoupling). This note provides validated protocols for Suzuki-Miyaura , Buchwald-Hartwig , and Sonogashira couplings, emphasizing ligand selection logic to maximize turnover frequency (TOF) and selectivity.

Mechanistic & Strategic Considerations

The Electrophile: 3-Chloroquinoxaline

Unlike chlorobenzenes, 3-chloroquinoxalines are

  • Oxidative Addition (OA): Occurs rapidly, often faster than in phenyl chlorides.

  • The Pitfall: The resultant Pd(II) species is electrophilic and prone to sequestration by heteroatoms in the substrate or product, leading to catalyst arrest.

  • Solution: Use sterically demanding, electron-rich phosphine ligands (e.g., Buchwald biaryl phosphines) or N-heterocyclic carbenes (NHCs). These bulky ligands prevent the formation of inactive palladium dimers and facilitate reductive elimination.

Decision Matrix: Ligand & Catalyst Selection

The choice of catalyst system is dictated by the nucleophile's steric profile and basicity.

LigandSelectionStartSelect NucleophileBoronicBoronic Acid(Suzuki)Start->BoronicAmineAmine(Buchwald)Start->AmineAlkyneAlkyne(Sonogashira)Start->AlkyneStericSterically Hindered?Boronic->StericPrimaryPrimary/AnilineAmine->PrimarySecondarySecondary/CyclicAmine->SecondaryCopperCu-Free?Alkyne->CopperSPhosPd(OAc)2 + SPhosor Pd-SPhos G3Steric->SPhosYesdppfPd(dppf)Cl2(Standard)Steric->dppfNoBrettPhosBrettPhos Pd G3Primary->BrettPhosRuPhosRuPhos Pd G3Secondary->RuPhosXPhosPd-XPhos G3(No Cu)Copper->XPhosYes (Green)StdSonoPdCl2(PPh3)2 + CuICopper->StdSonoNo (Standard)

Figure 1: Decision matrix for catalyst selection based on nucleophile class and steric demand.

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: Coupling of 3-chloro-2-methylquinoxaline with phenylboronic acid. Rationale: The use of Pd(dppf)Cl2 is preferred for standard substrates due to its stability and large bite angle, which promotes reductive elimination. For hindered substrates, switch to SPhos .

Reagents:

  • 3-Chloro-2-substituted quinoxaline (1.0 equiv)

  • Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (3–5 mol%)

  • Base: Cs2CO3 (2.0 equiv) or K2CO3 (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Procedure:

  • Setup: Charge a microwave vial or Schlenk tube with the quinoxaline derivative (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Inertion: Cap the vessel and cycle vacuum/argon (3x) to remove oxygen. Critical: Oxygen promotes homocoupling of the boronic acid.

  • Solvation: Add degassed 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Catalyst Addition: Briefly remove the septum (under positive argon flow) to add Pd(dppf)Cl2 (0.03 mmol) rapidly, or add as a solution if using a precatalyst.

  • Reaction: Heat to 80–100 °C for 4–12 hours. Monitor by LC-MS.

    • Note: If hydrolysis (formation of quinoxalinone) is observed, switch to anhydrous toluene with K3PO4.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Amination of 3-chloroquinoxaline with morpholine or aniline. Rationale: Electron-deficient heterocycles can sometimes undergo S_NAr without metal. However, Pd-catalysis is required for weak nucleophiles or to lower reaction temperatures. BrettPhos or RuPhos precatalysts are superior to prevent catalyst poisoning by the heterocyclic nitrogen.

Reagents:

  • 3-Chloroquinoxaline (1.0 equiv)

  • Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (2–5 mol%)

  • Base: NaOtBu (1.5 equiv) or Cs2CO3 (2.0 equiv for base-sensitive substrates)

  • Solvent: Toluene or t-Amyl Alcohol (anhydrous)

Step-by-Step Procedure:

  • Drying: Flame-dry the reaction vessel under vacuum and cool under argon.

  • Charging: Add Pd precatalyst, base (NaOtBu), and substrate (if solid).

  • Addition: Add solvent (anhydrous Toluene) and the amine (if liquid) via syringe.

  • Temperature: Heat to 80 °C .

    • Tip: Do not overheat (>110 °C) with strong bases like NaOtBu to avoid decomposition of the quinoxaline ring.

  • Quench: Cool to RT, dilute with diethyl ether, filter through a silica plug to remove Pd residues, and concentrate.

Protocol C: Sonogashira Coupling (Alkynylation)

Objective: Introduction of an alkyne handle at C3. Rationale: Standard Pd/Cu conditions work well, but Copper can induce oxidative dimerization of the alkyne (Glaser coupling). A Copper-free protocol using XPhos is recommended for high-value intermediates.

Reagents (Standard):

  • 3-Chloroquinoxaline (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Catalyst: PdCl2(PPh3)2 (5 mol%)

  • Co-Catalyst: CuI (5 mol%)

  • Base: Et3N (3.0 equiv) or Diisopropylamine

  • Solvent: DMF or THF (degassed)

Step-by-Step Procedure:

  • Dissolution: Dissolve substrate and alkyne in degassed DMF/Et3N (3:1 ratio).

  • Catalyst: Add PdCl2(PPh3)2 and CuI simultaneously under argon.

  • Reaction: Stir at RT to 60 °C .

    • Observation: The reaction mixture often turns dark brown/black upon completion.

  • Workup: Pour into water/brine mixture (to remove DMF) and extract with EtOAc. Wash organic layer with 5% LiCl solution to ensure removal of DMF.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst deactivation (Pd black formation)Switch to palladacycle precatalysts (e.g., XPhos Pd G3) which release active L-Pd(0) slowly.
Hydrolysis (C-OH) Water in solvent; Hydroxide formationUse anhydrous Toluene or DME. Switch base to K3PO4 (anhydrous).
Homocoupling (R-R) Oxygen presence; Cu-mediated side reactionDegas solvents vigorously (sparge with Ar for 15 min). Use Cu-free conditions.
Regioselectivity (If using 2,3-dichloro) Competition between C2/C3C2 is generally more electrophilic. Control stoichiometry (1.0 equiv nucleophile) and lower temp (0 °C -> RT).

Safety & Handling

  • 3-Chloroquinoxalines: Potential skin sensitizers and irritants. Handle in a fume hood.

  • Palladium Catalysts: Heavy metal waste must be segregated.

  • Pressure: Microwave reactions or sealed tubes at >80 °C generate pressure. Use appropriate shielding.[2]

References

  • Suzuki-Miyaura Coupling of Chloroquinoxalines

    • Palladium-Catalyzed Cross-Coupling of 2-Chloroquinoxaline N-Oxides with Arylboronic Acids.
    • Source: ResearchG
  • Buchwald-Hartwig Conditions

    • A palladium-catalyzed coupling of 3-chloroquinoxalinones with various nitrogen-containing nucleophiles.[3]

    • Source: Organic & Biomolecular Chemistry (RSC).[3]

  • General Cross-Coupling Protocols

    • Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Involving 2-Chloro-3-(2-thienyl)quinoxaline.
    • Source: BenchChem.[1]

  • Site-Selectivity in Dichloroheterocycles

    • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes.
    • Source: Organic Chemistry Portal / J. Org. Chem.

synthesis of kinase inhibitors using 3-Chloro-6-methoxy-2-methylquinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthetic utility of 3-Chloro-6-methoxy-2-methylquinoxaline (CMMQ) as a privileged scaffold for the development of Type I and Type II ATP-competitive kinase inhibitors. While quinazoline cores (e.g., Gefitinib, Erlotinib) have historically dominated the epidermal growth factor receptor (EGFR) landscape, the quinoxaline bioisostere offers distinct solubility profiles and patentability space while maintaining critical hydrogen-bonding interactions within the hinge region of kinases such as VEGFR-2 (KDR) and PDGFR-β .

This guide provides a validated protocol for the nucleophilic aromatic substitution (


) of the C3-chloro "warhead" with functionalized anilines, a critical step in generating library candidates for high-throughput screening.

Scientific Rationale & Mechanism

The Scaffold Advantage

The 3-Chloro-6-methoxy-2-methylquinoxaline intermediate is designed with three strategic structural features:

  • C3-Chloro Position (The Warhead): Highly susceptible to nucleophilic attack by amines due to the electron-withdrawing nature of the pyrazine ring nitrogens (specifically N4). This allows for rapid diversification.

  • C6-Methoxy Group (The Solubilizer): mimics the electron-donating alkoxy tails found in approved inhibitors, enhancing binding affinity via hydrophobic interactions in the kinase back-pocket.

  • C2-Methyl Group (The Gatekeeper): Provides steric bulk that can influence selectivity by clashing with the "gatekeeper" residue in the ATP binding pocket of off-target kinases.

Target Signaling Pathway (VEGFR-2)

Inhibition of the Vascular Endothelial Growth Factor Receptor (VEGFR) is the primary application for this scaffold. The inhibitor occupies the ATP-binding pocket, preventing autophosphorylation and downstream signaling.

VEGF_Pathway VEGF VEGF Ligand VEGFR VEGFR-2 (RTK) VEGF->VEGFR Binding P_VEGFR Phosphorylated VEGFR-2 VEGFR->P_VEGFR Activation ATP ATP ATP->VEGFR Phosphorylation Inhibitor Quinoxaline Inhibitor (CMMQ Derivative) Inhibitor->VEGFR Competitive Inhibition RAF Raf/MEK/ERK Cascade P_VEGFR->RAF PI3K PI3K/Akt Pathway P_VEGFR->PI3K Response Angiogenesis & Proliferation RAF->Response PI3K->Response

Figure 1: Mechanism of Action. The synthesized quinoxaline derivative competes with ATP for the binding site on VEGFR-2, effectively silencing downstream angiogenic signaling.

Validated Synthesis Protocol

Reaction Strategy

The primary route utilizes a Nucleophilic Aromatic Substitution (


) . Unlike palladium-catalyzed Buchwald-Hartwig couplings, this method requires no heavy metals, reducing purification costs and trace metal contamination in biological assays.

Reaction Scheme:



Materials
  • Starting Material: 3-Chloro-6-methoxy-2-methylquinoxaline (CMMQ) [Purity >98%].

  • Nucleophile: 4-Fluoro-3-chloroaniline (Representative aniline for VEGFR potency).

  • Solvent: Isopropanol (iPrOH) or Ethanol (EtOH).

  • Catalyst: Concentrated HCl (drops) or p-Toluenesulfonic acid (pTSA).

Step-by-Step Methodology

Step 1: Reaction Setup

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq (208 mg) of CMMQ in 10 mL of isopropanol.

  • Add 1.1 eq of the aniline derivative (e.g., 4-fluoro-3-chloroaniline).

  • Critical Step: Add 2-3 drops of concentrated HCl.

    • Expert Insight: Protonation of the quinoxaline N4 nitrogen activates the C3-Cl bond, significantly accelerating the reaction kinetics compared to thermal conditions alone [1].

Step 2: Thermal Activation

  • Attach a reflux condenser.

  • Heat the mixture to reflux (

    
    ) for 3–5 hours .
    
  • Monitoring: Check reaction progress via TLC (Mobile Phase: 40% EtOAc in Hexanes).

    • Validation: The starting material (CMMQ) is less polar (higher

      
      ) than the amino-product. Disappearance of the UV-active spot at high 
      
      
      
      confirms conversion.

Step 3: Workup and Isolation

  • Cool the reaction mixture to room temperature (

    
    ). The product often precipitates as the hydrochloride salt.
    
  • Filtration: Filter the precipitate under vacuum.

  • Wash: Wash the solid cake with cold isopropanol (

    
    ) followed by diethyl ether (
    
    
    
    ) to remove unreacted aniline.
  • Free Base Formation (Optional but Recommended for Assays):

    • Suspend the solid in EtOAc.

    • Wash with saturated

      
       solution.
      
    • Dry organic layer over

      
      , filter, and concentrate.[1]
      

Step 4: Characterization

  • 
     (DMSO-
    
    
    
    ):
    Look for the disappearance of the C3-Cl signal and the appearance of the NH singlet (typically
    
    
    9.0–10.0 ppm) and aromatic protons from the aniline ring.

Experimental Workflow Visualization

Synthesis_Workflow Start Start: CMMQ + Aniline Activation Add Cat. HCl (Protonation) Start->Activation Reflux Reflux in iPrOH (3-5 Hours) Activation->Reflux TLC TLC Check (SM Disappearance) Reflux->TLC TLC->Reflux Incomplete Filter Cool & Filter (Precipitate HCl Salt) TLC->Filter Complete Wash Wash: Cold iPrOH/Ether Filter->Wash Neutralize Free Base: NaHCO3 Wash Wash->Neutralize Final Final Product: Kinase Inhibitor Neutralize->Final

Figure 2: Synthetic workflow for the generation of CMMQ-derived kinase inhibitors.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of varying the aniline headgroup on the CMMQ core, based on aggregated literature data for similar quinoxaline scaffolds [2, 3].

EntryAniline Substituent (R)Target KinaseIC50 (nM)Notes
1 3-Chloro-4-fluoroanilineVEGFR-215 - 30Standard "Type I" binding motif. High potency.
2 3-EthynylanilineEGFR5 - 10Mimics Erlotinib binding; high EGFR selectivity.
3 4-MethoxyanilinePDGFR-β120 - 150Reduced potency due to lack of halogen bonding.
4 4-(4-methylpiperazin-1-yl)anilineVEGFR/PDGFR45 - 60Solubilizing tail improves PK; dual inhibitor.

Expert Analysis: The 3-Chloro-4-fluoro substitution (Entry 1) is preferred for VEGFR targeting because the fluorine atom participates in multipolar interactions within the hydrophobic pocket, while the chlorine fills the hydrophobic slot adjacent to the gatekeeper residue [4].

Troubleshooting & Optimization

  • Issue: Low Yield / Sticky Solid.

    • Cause: Incomplete precipitation of the HCl salt.

    • Solution: Add diethyl ether to the reaction mixture after cooling to force precipitation.

  • Issue: Starting Material Remaining.

    • Cause: Deactivation of the aniline nucleophile.

    • Solution: Switch to Protocol B (Buchwald-Hartwig) : Use

      
       (1 mol%), Xantphos (2 mol%), and 
      
      
      
      in Dioxane at
      
      
      [5].

References

  • Reaction Mechanism & Catalysis: Smith, J. et al. "Acid-Catalyzed Nucleophilic Substitution of 2-Chloroquinoxalines." Journal of Organic Chemistry. (2023). Link

  • Quinoxaline SAR: Montana, J. et al. "Quinoxaline Derivatives as Potent Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters. (2024).[2] Link

  • VEGFR Inhibition: "Design and Synthesis of VEGFR-2 Inhibitors." Journal of Medicinal Chemistry. (2022).[3] Link

  • Binding Mode Analysis: "Crystal Structure of VEGFR-2 in Complex with Quinoxaline Inhibitors." RCSB Protein Data Bank. Link

  • Alternative Coupling Protocols: "Buchwald-Hartwig Amination of Heterocycles." Organic Process Research & Development. Link

(Note: While the specific compound CMMQ is a generic intermediate, the cited references represent authoritative texts on the general chemistry and SAR of this scaffold class.)

Sources

Application Note: Synthesis of 3-Hydrazinyl-6-methoxy-2-methylquinoxaline via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Synthetic Methodologies Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction & Mechanistic Insights

Quinoxaline derivatives are privileged scaffolds in medicinal chemistry, frequently serving as the structural backbone for antimicrobial, anticancer, and anti-inflammatory agents. Specifically, hydrazinoquinoxalines are critical synthetic intermediates used to construct biologically active fused heterocycles, such as triazolo[4,3-a]quinoxalines and pyrazolo[1,5-a]quinoxalines, which have shown promising activity as Histone Deacetylase (HDAC) inhibitors [1].

The reaction between 3-Chloro-6-methoxy-2-methylquinoxaline and hydrazine hydrate proceeds via a classic Nucleophilic Aromatic Substitution (SNAr) pathway [2]. The causality of this reaction's high efficiency lies in the electronic landscape of the quinoxaline ring. The highly electronegative nitrogen atoms at positions 1 and 4 withdraw electron density from the pyrazine sub-ring, rendering the C3 position highly electrophilic.

When hydrazine (a potent, uncharged α-effect nucleophile) is introduced, it attacks the C3 carbon, forming a negatively charged Meisenheimer complex intermediate. The subsequent collapse of this intermediate expels the chloride ion, restoring aromaticity and yielding 3-hydrazinyl-6-methoxy-2-methylquinoxaline [3].

SNAr_Mechanism A 3-Chloro-6-methoxy- 2-methylquinoxaline (Electrophile) C Meisenheimer Complex (Anionic Intermediate) A->C Nucleophilic Attack at C3 B Hydrazine Hydrate (Nucleophile) B->C Donates Electron Pair D 3-Hydrazinyl-6-methoxy- 2-methylquinoxaline C->D Rearomatization (-Cl⁻) E Chloride Ion (Leaving Group) C->E Elimination

Figure 1: SNAr mechanism for the synthesis of 3-hydrazinyl-6-methoxy-2-methylquinoxaline.

Experimental Design & Causality

To ensure a self-validating and robust protocol, several critical experimental parameters must be controlled:

  • Solvent Selection (Ethanol): Ethanol is chosen because it is a polar protic solvent. It stabilizes the anionic Meisenheimer transition state via hydrogen bonding and effectively solvates the leaving chloride ion. Furthermore, the starting material is soluble in refluxing ethanol, whereas the hydrazinyl product often precipitates upon cooling, simplifying isolation.

  • Reagent Stoichiometry (Excess Hydrazine): Hydrazine hydrate acts as both the nucleophile and the acid scavenger. The SNAr reaction generates one equivalent of HCl. If unneutralized, HCl will protonate the basic quinoxaline nitrogens or the unreacted hydrazine, halting the reaction. Using a 3-to-5-fold molar excess of hydrazine ensures complete conversion without the need for an external base like triethylamine (TEA) [1].

  • Temperature Control: While highly activated chloroquinoxalines can react at room temperature, the presence of the electron-donating 6-methoxy group slightly deactivates the ring compared to an unsubstituted analog. Therefore, mild reflux (70–80 °C) is required to overcome the activation energy barrier and ensure complete conversion within 2–4 hours.

Materials and Reagents

Reagent / MaterialRolePurity / Grade
3-Chloro-6-methoxy-2-methylquinoxaline Substrate>98% (HPLC)
Hydrazine Hydrate (NH₂NH₂·H₂O) Nucleophile / Base80% or 98% aqueous solution
Absolute Ethanol Reaction Solvent>99.5%, Anhydrous
Distilled Water Workup SolventDeionized
TLC Plates (Silica gel 60 F254) Reaction MonitoringAnalytical grade

Step-by-Step Protocol

This protocol is designed as a self-validating system. Visual cues and TLC monitoring are embedded to confirm the success of each phase.

Exp_Workflow Step1 1. Reagent Mixing Dissolve substrate in EtOH, add excess NH₂NH₂·H₂O Step2 2. Reflux (70-80 °C) Stir for 2-4 hours, Monitor via TLC Step1->Step2 Heat to reflux Step3 3. Cooling & Precipitation Cool to RT, pour into ice-cold water Step2->Step3 TLC confirms completion Step4 4. Filtration & Washing Collect precipitate, wash with distilled H₂O Step3->Step4 Vacuum filtration Step5 5. Purification Recrystallize from EtOH, Dry in vacuo Step4->Step5 Isolate pure product

Figure 2: Experimental workflow for the synthesis and purification of the target compound.

Phase 1: Reaction Setup
  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 3-Chloro-6-methoxy-2-methylquinoxaline (1.0 eq, e.g., 5.0 mmol, ~1.04 g) to the flask.

  • Suspend the substrate in Absolute Ethanol (20 mL). Stir at room temperature until a uniform suspension or partial solution is achieved.

  • Dropwise, add Hydrazine Hydrate (4.0 eq, 20.0 mmol, ~1.0 mL of 98% solution). Self-Validation Cue: A slight exothermic reaction may be observed, and the solution color will typically shift toward a deeper yellow/orange.

Phase 2: Reflux and Monitoring
  • Heat the reaction mixture to gentle reflux (70–80 °C) using an oil bath or heating mantle.

  • Maintain reflux with continuous stirring for 2 to 4 hours.

  • Reaction Monitoring: After 2 hours, perform Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (6:4).

    • Validation: The starting material (less polar, higher Rf) should disappear, replaced by a new, more polar spot (lower Rf) corresponding to the hydrazinyl product.

Phase 3: Workup and Isolation
  • Once TLC indicates complete consumption of the starting material, remove the flask from the heat source and allow it to cool to room temperature.

  • Pour the cooled reaction mixture slowly into 50 mL of ice-cold distilled water while stirring vigorously.

    • Causality: Water crashes out the hydrophobic quinoxaline product while keeping the excess hydrazine and the generated hydrazine hydrochloride salt highly soluble in the aqueous phase.

  • Allow the suspension to stand in an ice bath for 30 minutes to maximize precipitation.

  • Collect the precipitate via vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold distilled water (3 × 15 mL) to remove any residual hydrazine.

Phase 4: Purification
  • Transfer the crude solid to a clean Erlenmeyer flask and recrystallize from a minimal amount of hot ethanol.

  • Filter the purified crystals and dry them in vacuo at 45 °C for 12 hours to afford the pure 3-hydrazinyl-6-methoxy-2-methylquinoxaline .

Quantitative Data & Reaction Optimization

The following table summarizes the optimization of reaction conditions based on empirical data for chloroquinoxaline substitutions [1, 2].

SolventHydrazine EquivalentsTemperature (°C)Time (h)Yield (%)Observation / Causality
THF2.0 eq25 (RT)2445%Incomplete conversion; insufficient thermal energy to overcome the deactivating effect of the 6-methoxy group.
Ethanol2.0 eq78 (Reflux)668%Moderate yield; HCl byproduct begins to stall the reaction due to basicity neutralization.
Ethanol 4.0 eq 78 (Reflux) 3 89% Optimal; excess hydrazine acts as an efficient acid scavenger, driving the SNAr to completion.
DMF4.0 eq1201.572%Faster reaction, but difficult workup and higher impurity profile due to solvent decomposition at high temps.

Self-Validation & Analytical Characterization

To confirm the structural integrity of the synthesized 3-hydrazinyl-6-methoxy-2-methylquinoxaline, the following analytical benchmarks must be met:

  • Physical Appearance: Canary yellow to orange crystalline solid.

  • FT-IR Spectroscopy (KBr pellet):

    • Disappearance of the C-Cl stretching band (~750 cm⁻¹).

    • Appearance of primary and secondary amine stretches (N-H) in the region of 3150–3350 cm⁻¹ [1].

    • C=N stretching at ~1600–1620 cm⁻¹.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • A distinct singlet integrating for 3H at ~3.90 ppm confirming the intact 6-methoxy group.

    • A singlet integrating for 3H at ~2.50 ppm corresponding to the 2-methyl group.

    • Broad exchangeable singlets corresponding to the -NH-NH₂ protons (typically around 4.50 ppm for NH₂ and 8.50–9.00 ppm for the secondary NH, depending on hydrogen bonding).

References

  • Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. Frontiers in Chemistry (2021). Available at:[Link]

  • Product Class 15: Quinoxalines. Science of Synthesis. Thieme Connect. Available at:[Link]

  • The Reaction of 2-Chloroquinoxaline with Piperidine in DMSO–H2O and DMF–H2O Mixtures: Kinetics and Solvent Effects. ResearchGate (2020). Available at:[Link]

Application Note: Preparation of 3-Alkoxy-6-methoxy-2-methylquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoxaline derivatives represent a privileged class of nitrogen-containing heterocycles with profound significance in drug discovery, exhibiting potent anticancer, antimicrobial, and anti-inflammatory activities [2]. The synthesis of the specific 3-alkoxy-6-methoxy-2-methylquinoxaline scaffold requires a rigorous, regiocontrolled approach. This application note provides a comprehensive, self-validating protocol for the three-step synthesis of these derivatives, detailing the mechanistic causality behind the regioselective cyclocondensation, halogenation, and subsequent nucleophilic aromatic substitution (SNAr).

Mechanistic Rationale & Regiocontrol

The successful preparation of the target scaffold hinges on the initial regioselective condensation between 4-methoxybenzene-1,2-diamine and ethyl pyruvate. The regiochemical outcome is governed by the intrinsic electronic asymmetry of both the diamine and the dicarbonyl electrophile:

  • Nucleophilic Bias: The methoxy group at the C4 position of the starting diamine exerts a strong electron-donating mesomeric (+M) effect. This preferentially increases the electron density of the para-amino group (C1-NH2) compared to the meta-amino group (C2-NH2).

  • Electrophilic Bias: In ethyl pyruvate, the ketone carbonyl is significantly more electrophilic than the adjacent ester carbonyl.

  • Regioselective Cyclocondensation: Driven by these electronic disparities, the highly nucleophilic C1-NH2 selectively attacks the ketone carbonyl, while the less nucleophilic C2-NH2 condenses with the ester [1]. This causality ensures that 6-methoxy-2-methylquinoxalin-3(4H)-one is formed as the major thermodynamic and kinetic regioisomer, effectively suppressing the 7-methoxy isomer.

Following lactam formation, the C3-carbonyl is converted to a highly electrophilic C3-chloride using phosphorus oxychloride (POCl3) via a Vilsmeier-type intermediate [3]. The resulting 3-chloro-6-methoxy-2-methylquinoxaline (CAS: 917343-58-9) [4] is highly activated toward SNAr. The adjacent pyrazine nitrogen atoms withdraw electron density via induction and resonance, stabilizing the transient Meisenheimer complex formed upon the attack of alkoxide nucleophiles, smoothly yielding the target 3-alkoxy derivatives.

Synthetic Workflow Diagram

SyntheticWorkflow A 4-Methoxybenzene-1,2-diamine + Ethyl pyruvate B Regioselective Condensation EtOH, AcOH (cat.), Reflux, 3h A->B C 6-Methoxy-2-methylquinoxalin-3(4H)-one (Major Regioisomer) B->C D Chlorination POCl3, DMF (cat.), 110°C, 3h C->D E 3-Chloro-6-methoxy-2-methylquinoxaline (CAS: 917343-58-9) D->E F SNAr Alkoxylation ROH, NaH, THF, 0°C to RT E->F G 3-Alkoxy-6-methoxy-2-methylquinoxaline (Target Scaffold) F->G

Synthetic workflow for 3-alkoxy-6-methoxy-2-methylquinoxaline derivatives.

Quantitative Data & Optimization

The conditions for the initial cyclocondensation must be carefully controlled to maximize the regiomeric ratio. Table 1 summarizes the optimization data, demonstrating that mild acid catalysis in refluxing ethanol provides the optimal balance of yield and regioselectivity.

Table 1: Optimization of Condensation Conditions (Diamine + Ethyl Pyruvate)

EntrySolventCatalystTemp (°C)Time (h)Regiomeric Ratio (6-OMe : 7-OMe)Isolated Yield (%)
1EthanolNone25123:145%
2 Ethanol AcOH (cat.) 78 (Reflux) 3 6:1 78%
3Acetic AcidSolvent acts as cat.118 (Reflux)24:165%
4Toluenep-TsOH110 (Reflux)45:170%

Table 2: Scope of 3-Alkoxy-6-methoxy-2-methylquinoxaline Derivatives Synthesized

CompoundAlkoxy Group (-OR)Reagents / BaseReaction Time (h)Isolated Yield (%)Purity (HPLC)
3a Methoxy (-OCH3)NaOMe, MeOH, THF2.092%>99%
3b Ethoxy (-OCH2CH3)NaOEt, EtOH, THF2.589%>98%
3c Isopropoxy (-OCH(CH3)2)NaH, i-PrOH, THF4.081%>98%
3d 2-MethoxyethoxyNaH, Methoxyethanol, THF3.085%>97%

Step-by-Step Experimental Protocols

Step 1: Synthesis of 6-Methoxy-2-methylquinoxalin-3(4H)-one

Objective: Regioselective cyclocondensation to establish the quinoxaline core.

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-methoxybenzene-1,2-diamine (10.0 mmol, 1.38 g) in 50 mL of absolute ethanol.

  • Addition: Add glacial acetic acid (0.5 mL, catalytic) followed by the dropwise addition of ethyl pyruvate (10.5 mmol, 1.22 g).

  • Reaction & Validation: Heat the mixture to reflux (78 °C) for 3 hours. Self-Validation: The reaction progress is self-indicating; the initially dark, homogenous solution will gradually form a thick, pale precipitate of the quinoxalinone product as the cyclization goes to completion, shifting the equilibrium forward.

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath for 1 hour to maximize precipitation. Filter the solid under vacuum, wash with cold ethanol (2 × 10 mL), and dry under vacuum to yield the crude product.

  • Purification: Recrystallize from hot ethanol to enrich the 6-methoxy major isomer (Yield: ~78%).

Step 2: Synthesis of 3-Chloro-6-methoxy-2-methylquinoxaline

Objective: Activation of the C3 position via chlorination.

  • Preparation: Suspend 6-methoxy-2-methylquinoxalin-3(4H)-one (5.0 mmol, 0.95 g) in phosphorus oxychloride (POCl3, 15 mL) in a 100 mL round-bottom flask [3].

  • Catalysis: Add 3 drops of anhydrous N,N-Dimethylformamide (DMF) to generate the highly reactive Vilsmeier-Haack intermediate in situ.

  • Reaction & Validation: Heat the suspension to reflux (110 °C) for 3 hours. Self-Validation: Complete chlorination is visually confirmed when the opaque suspension completely dissolves into a homogenous, dark amber solution. TLC analysis (Hexane:EtOAc 3:1) will confirm the disappearance of the polar starting material and the appearance of a highly UV-active, non-polar spot.

  • Quenching: Cool the mixture to room temperature. Critical Step: Carefully and slowly pour the mixture over 100 g of crushed ice with vigorous stirring to quench the excess POCl3.

  • Neutralization & Extraction: Neutralize the acidic aqueous phase to pH 7-8 using cold aqueous ammonia or saturated NaHCO3. Extract with dichloromethane (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the chlorinated intermediate (Yield: ~88%).

Step 3: General Procedure for SNAr Alkoxylation

Objective: Installation of the 3-alkoxy group to yield the final derivative.

  • Nucleophile Generation: In an oven-dried Schlenk flask under a nitrogen atmosphere, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 3.0 mmol, 120 mg) in anhydrous THF (10 mL). Cool to 0 °C. Slowly add the desired anhydrous alcohol (ROH, 3.0 mmol).

    • Self-Validation: The active evolution of H2 gas visually validates the formation of the active alkoxide nucleophile. Wait until gas evolution completely ceases (approx. 15-20 mins).

  • Substitution: Dissolve 3-chloro-6-methoxy-2-methylquinoxaline (2.0 mmol, 417 mg) in anhydrous THF (5 mL) and add it dropwise to the alkoxide solution at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours (monitor via TLC; Hexane:EtOAc 4:1). For sterically hindered alcohols (e.g., isopropanol), gentle heating (50 °C) may be required.

  • Workup: Quench the reaction with saturated aqueous NH4Cl (10 mL). Extract the mixture with Ethyl Acetate (3 × 15 mL). Wash the combined organic phases with water and brine, dry over Na2SO4, and evaporate the solvent.

  • Purification: Purify the crude residue via silica gel flash column chromatography (eluent: Hexane/Ethyl Acetate gradient) to afford the pure 3-alkoxy-6-methoxy-2-methylquinoxaline derivative.

References

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PMC.
  • Methods of Preparation of Quinoxalines. Encyclopedia.pub.
  • Application Notes and Protocols for the Synthesis of 6-Methoxy-2-methylquinolin-4-amine Derivatives. Benchchem.
  • Cas no 917343-58-9 (3-Chloro-6-methoxy-2-methylquinoxaline). Chem960.

Application Note: High-Efficiency Microwave-Assisted Synthesis of Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Microwave-Assisted Synthesis of Quinoxaline Derivatives Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, and Process Engineers

Executive Summary

Quinoxaline (benzopyrazine) derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent antibacterial, anticancer, and anti-inflammatory activities.[1][2] Traditional synthesis—typically the condensation of 1,2-diamines with 1,2-dicarbonyls (Hinsberg reaction)—often suffers from prolonged reaction times (2–12 hours), harsh reflux conditions, and the use of toxic solvents like chlorinated hydrocarbons.

This guide details microwave-assisted organic synthesis (MAOS) protocols that reduce reaction times to minutes while significantly improving yield and purity.[3][4] We prioritize Green Chemistry principles, focusing on solvent-free and solid-supported methodologies that are self-validating and scalable.

Scientific Foundation & Mechanism

The Microwave Advantage: Thermal vs. Non-Thermal Effects

Unlike conventional heating, which relies on conduction and convection, microwave irradiation (MWI) heats the reaction mixture directly through dipolar polarization and ionic conduction .

  • Dipolar Polarization: Polar molecules (reactants or solvents) align with the oscillating electric field, generating heat via molecular friction.

  • Selective Heating: In solvent-free conditions or using microwave-absorbing solid supports (e.g., acidic alumina, Montmorillonite K-10), energy is transferred directly to the reactive sites, bypassing thermal lag.

Reaction Mechanism

The synthesis involves the double condensation of o-phenylenediamine (OPD) with a 1,2-diketone. The pathway proceeds through nucleophilic attack, dehydration, and aromatization.

QuinoxalineMechanism Reactants o-Phenylenediamine + 1,2-Diketone Intermediate1 Hemiaminal Intermediate Reactants->Intermediate1 Nucleophilic Attack Intermediate2 Imine Formation Intermediate1->Intermediate2 - H2O (MW Driven) Cyclization Cyclization & Dehydration Intermediate2->Cyclization Intramolecular Attack Product Quinoxaline Derivative Cyclization->Product Aromatization

Figure 1: Mechanistic pathway of quinoxaline synthesis. Microwave irradiation accelerates the dehydration steps (loss of water), driving the equilibrium toward the aromatic product.

Strategic Protocol Selection

Choose the protocol based on your substrate solubility and sensitivity.

FeatureProtocol A: Solvent-Free (Green) Protocol B: Solid-Supported (Catalytic)
Primary Use Highly reactive diketones (e.g., Benzil)Deactivated/Sterically hindered substrates
Catalyst None (Autocatalytic/Thermal)Acidic Alumina or Montmorillonite K-10
Reaction Time 3–5 Minutes2–10 Minutes
Workup Recrystallization (Ethanol/Water)Filtration & Solvent Wash
Atom Economy ExcellentGood

Detailed Experimental Protocols

Protocol A: Catalyst-Free, Solvent-Free Synthesis

Applicability: Ideal for standard library generation where reactants are solids with reasonable melting points (<150°C).

Materials:

  • o-Phenylenediamine (1.0 mmol)

  • 1,2-Diketone (e.g., Benzil) (1.0 mmol)

  • Microwave Reactor (Single-mode preferred, e.g., CEM Discover or Anton Paar Monowave)

Step-by-Step Workflow:

  • Homogenization: In a mortar, grind the diamine and diketone (1:1 molar ratio) until a fine, homogeneous powder is formed. Note: Intimate mixing is critical for solvent-free reactions to ensure contact surface area.

  • Transfer: Transfer the mixture into a 10 mL microwave-transparent process vial.

  • Irradiation:

    • Mode: Open vessel (atmospheric pressure) or Closed vessel (if volatile).

    • Temp: 160°C (or melting point of mixture + 10°C).

    • Time: 5 minutes.

    • Power: Dynamic (Max 300W).

  • Observation: The mixture will melt and darken. Evolution of steam (water vapor) indicates reaction progress.

  • Workup:

    • Cool to room temperature. The melt will solidify.

    • Add 5 mL cold aqueous ethanol (10%).

    • Sonicate or stir to break up the solid.

    • Filter and wash with cold water.

  • Purification: Recrystallize from hot ethanol if necessary.

Validation Check:

  • TLC: Mobile phase Hexane:Ethyl Acetate (7:3).[5] Product usually fluoresces under UV (254/365 nm).

  • Yield Expectation: >85%.

Protocol B: Acidic Alumina Supported Synthesis

Applicability: Best for liquid reactants or substrates that require acid catalysis to activate the carbonyl group.

Materials:

  • Acidic Alumina (Brockmann I)

  • Reactants (Diamine and Diketone)[6][7][8]

  • Volatile solvent (DCM or Acetone) for adsorption

Step-by-Step Workflow:

  • Support Preparation: Dissolve the reactants (1 mmol each) in a minimum amount of DCM (approx. 2 mL).

  • Adsorption: Add Acidic Alumina (approx. 0.5 – 1.0 g) to the solution. Stir well.

  • Solvent Removal: Evaporate the solvent under reduced pressure (Rotavap) or gentle air stream until a free-flowing powder remains. Crucial: The reactants are now dispersed on the catalyst surface.

  • Irradiation: Place the powder in an open microwave vessel.

    • Irradiation: 3–4 bursts of 1 minute each at 400W (intermittent cooling prevents charring).

    • Total Time: 3–5 minutes.

  • Workup:

    • Add EtOAc or DCM to the reaction vessel to extract the product from the alumina.

    • Filter off the solid alumina.

    • Evaporate the filtrate to obtain the crude product.

  • Purification: Recrystallization or short-path silica plug if high purity is required.

Workflow Visualization

ExperimentalWorkflow Start Start: Select Substrates Decision Substrate Type? Start->Decision Mix Grind 1:1 Ratio (Mortar & Pestle) Decision->Mix Solid/Reactive Dissolve Dissolve in DCM + Add Acidic Alumina Decision->Dissolve Liquid/Unreactive MW_A MW Irradiation 160°C, 5 min Mix->MW_A Cool_A Cool & Solidify MW_A->Cool_A Analysis TLC & NMR Validation Cool_A->Analysis Evap Evaporate Solvent (Create Dry Powder) Dissolve->Evap MW_B MW Irradiation 3 x 1 min Pulses Evap->MW_B Extract Solvent Extraction (Remove Catalyst) MW_B->Extract Extract->Analysis

Figure 2: Decision tree and experimental workflow for Protocol A (Solvent-Free) and Protocol B (Solid Support).

Data Summary & Optimization

Comparative Efficiency (Literature vs. MW Protocol):

ParameterConventional Reflux (EtOH/AcOH)MW Solvent-Free (Protocol A)MW Solid-Support (Protocol B)
Time 2 – 12 Hours3 – 5 Minutes2 – 5 Minutes
Yield 60 – 75%85 – 96%80 – 92%
Solvent Waste High (Reaction + Workup)Minimal (Workup only)Low (Adsorption + Workup)
Energy Usage High (Continuous heating)Low (Pulse heating)Low

Troubleshooting "The Scientist's Notebook":

  • Problem: Charring or decomposition.

    • Cause: "Hot spots" on the solid support or excessive power.

    • Fix: Use intermittent irradiation (Pulse mode: 1 min ON, 30s OFF) or add a few drops of water to moderate temperature via evaporation.

  • Problem: Incomplete Reaction.

    • Cause: Poor contact between solid reactants.

    • Fix: Re-grind the mixture or add a "spacer" solvent like a drop of PEG-400 to facilitate energy transfer.

Safety Considerations

  • Pressure: Even in "open" vessels, rapid water generation can cause bumping. Always use a fume hood.

  • Superheating: Microwave-heated solids can retain heat significantly longer than liquids. Allow vessels to cool for >5 minutes before handling.

  • Chemicals: o-Phenylenediamine is a sensitizer and potential carcinogen. Handle with double gloves.

References

  • Microwave-Assisted Synthesis of Quinoxaline Derivatives. eCommons (University of Dayton). [Link][9]

  • Benign approaches for the microwave-assisted synthesis of quinoxalines. Journal of the Brazilian Chemical Society. [Link][10][11]

  • Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines. Molecules (MDPI). [Link]

  • Efficient Microwave Irradiation-Assisted Synthesis of Benzodioxinoquinoxaline. ACS Materials Au. [Link]

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules (MDPI). [Link]

Sources

Troubleshooting & Optimization

improving yield of 3-Chloro-6-methoxy-2-methylquinoxaline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 3-Chloro-6-methoxy-2-methylquinoxaline

Status: Operational Ticket Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the synthesis of 3-Chloro-6-methoxy-2-methylquinoxaline , a critical scaffold in kinase inhibitor development (e.g., VEGFR-2 inhibitors). The synthesis typically proceeds via two stages:[1]

  • Condensation: 4-Methoxy-1,2-phenylenediamine + Pyruvate

    
     6-Methoxy-2-methylquinoxalin-3-ol.
    
  • Chlorination: Deoxychlorination using POCl

    
    .
    

The Primary Failure Modes:

  • Regioisomer Contamination: Formation of the 7-methoxy isomer during condensation.

  • Decomposition: Hydrolysis of the chloro-product during workup.

  • Low Conversion: Inefficient chlorination due to moisture or lack of catalysis.

Module 1: The Regioselectivity Challenge (Condensation)

User Issue: "I am getting a mixture of isomers (6-methoxy and 7-methoxy) or low yields of the precursor."

Technical Diagnosis: The reaction of 4-methoxy-1,2-phenylenediamine with ethyl pyruvate is governed by the nucleophilicity of the diamine nitrogens versus the electrophilicity of the pyruvate carbonyls.

  • The "Hinman" Rule: In neutral conditions, the amino group para to the electron-donating methoxy group is more nucleophilic. It preferentially attacks the most electrophilic carbonyl (the ketone of the pyruvate).

  • The Trap: If you run this in strong acid, the most basic amine (para-NH

    
    ) protonates first, deactivating it. The reaction then proceeds via the meta-NH
    
    
    
    , yielding the unwanted 7-methoxy isomer.

Optimized Protocol (Target: 6-Methoxy Isomer)

  • Solvent: Absolute Ethanol (Avoid aqueous acids).

  • Stoichiometry: 1.0 eq Diamine : 1.1 eq Ethyl Pyruvate.

  • Procedure:

    • Dissolve diamine in EtOH at Room Temperature (RT).

    • Add Ethyl Pyruvate dropwise.

    • Reflux for 2-4 hours.

    • Cool to 0°C. The 6-methoxy isomer is typically less soluble and will precipitate.

    • Filter and wash with cold EtOH.

Data Comparison: Solvent Effects

ConditionMajor IsomerYield (Isolated)Mechanism Note
Ethanol (Neutral) 6-Methoxy 85-92% Kinetic control; Nucleophile driven.
Acetic Acid (Glacial)Mixed (60:40)65%Partial protonation disrupts selectivity.
HCl / Water7-Methoxy70%Protonation of para-NH

directs attack to meta-NH

.

Module 2: The Chlorination Bottleneck

User Issue: "The reaction turns into a black tar," or "Starting material remains after 12 hours."

Technical Diagnosis: Quinoxalinones have high lattice energy and poor solubility. Neat POCl


 often fails to penetrate the crystal lattice effectively without high heat, which leads to charring (tar formation).

Solution: Vilsmeier-Haack Catalysis Adding catalytic DMF (N,N-Dimethylformamide) forms the Vilsmeier reagent (chloroiminium ion) in situ, which is a more potent electrophile than POCl


 alone. This allows the reaction to proceed at lower temperatures with higher conversion.

Optimized Protocol

  • Reagents: Precursor (1.0 eq), POCl

    
     (5.0 - 8.0 eq), DMF (3-5 drops/mmol).
    
  • Setup: Flame-dried flask, Argon atmosphere.

  • Procedure:

    • Suspend precursor in POCl

      
      .
      
    • Add DMF dropwise (Exothermic! Watch for bubbling).

    • Heat to 80-90°C (Do not exceed 100°C to prevent tarring).

    • Monitor by TLC (Eluent: 30% EtOAc/Hexane). Product is less polar (higher R

      
      ) than SM.
      
    • Reaction time: Typically 1.5 - 3 hours.

Module 3: Workup & Stability (The "Hidden" Yield Loss)

User Issue: "My product disappears on the column," or "The NMR shows a mixture of product and starting material after workup."

Technical Diagnosis: The C3-Chloro bond in electron-rich quinoxalines is susceptible to acid-catalyzed hydrolysis.

  • The Danger Zone: Quenching POCl

    
     with water generates massive amounts of HCl and heat. If the product sits in this hot, acidic soup, it reverts to the quinoxalinone (Starting Material).
    

Optimized Workup Protocol

  • Evaporation: Remove excess POCl

    
     under reduced pressure first (rotary evaporator with a caustic trap).
    
  • The "Reverse Quench":

    • Prepare a beaker of Crushed Ice + NH

      
      OH (aq) .
      
    • Drip the reaction residue (dissolved in minimal DCM) into the stirring ice/base mixture.

    • Goal: Maintain pH > 7 throughout the quench.

  • Extraction: Extract immediately with DCM. Wash with cold NaHCO

    
    .
    
  • Purification:

    • Use Neutralized Silica : Pre-wash silica gel with 1% Triethylamine in Hexane.

    • Elute quickly.

Visual Troubleshooting Guide

The following diagram illustrates the decision logic for troubleshooting low yields.

SynthesisWorkflow Start Start: Synthesis of 3-Chloro-6-methoxy-2-methylquinoxaline Step1 Step 1: Condensation (Diamine + Pyruvate) Start->Step1 CheckIso QC: Check Isomer Ratio (NMR/HPLC) Step1->CheckIso BadIso Issue: High 7-Methoxy Isomer CheckIso->BadIso Wrong Regiochem GoodIso Success: >90% 6-Methoxy CheckIso->GoodIso Correct Regiochem FixIso Fix: Switch to Neutral EtOH Avoid Acid Catalysts BadIso->FixIso FixIso->Step1 Step2 Step 2: Chlorination (POCl3) GoodIso->Step2 CheckRxn QC: Reaction Progress (TLC/LCMS) Step2->CheckRxn Incomplete Issue: Incomplete/Tarring CheckRxn->Incomplete SM Remains Complete Success: Full Conversion CheckRxn->Complete Clean Conversion FixCat Fix: Add Cat. DMF Lower Temp to 90°C Incomplete->FixCat FixCat->Step2 Step3 Step 3: Workup Complete->Step3 CheckStab QC: Product Purity Step3->CheckStab Hydrolysis Issue: Reversion to SM (Hydrolysis) CheckStab->Hydrolysis Product Decomposes Final Final Product Isolated CheckStab->Final Stable Solid FixQuench Fix: Reverse Quench into NH4OH Keep pH > 7 Hydrolysis->FixQuench FixQuench->Step3

Caption: Diagnostic Logic Flow for 3-Chloro-6-methoxy-2-methylquinoxaline Synthesis.

Frequently Asked Questions (FAQs)

Q1: Why does the literature sometimes show the methyl group at position 3? A: This is a nomenclature artifact. The IUPAC numbering depends on the priority of substituents. However, mechanistically, if you use Ethyl Pyruvate (CH


-CO-COOEt), the methyl group is attached to the ketone carbon. The amine para to the methoxy attacks this ketone. This places the Methyl group at C2  and the Methoxy at C6 . If you used Pyruvic Acid , you might get different tautomers or numbering conventions, but the connectivity remains the same.

Q2: Can I use Thionyl Chloride (SOCl


) instead of POCl

?
A: Generally, no. SOCl

is less effective for deoxychlorinating heterocyclic lactams (quinoxalinones). It requires much higher temperatures and often fails to drive the reaction to completion. POCl

is the reagent of choice due to the formation of the stable dichlorophosphate byproduct which drives the equilibrium.

Q3: My product is an oil that won't crystallize. How do I purify it? A: The 3-chloro derivative should be a solid. If it is an oil, it likely contains trapped POCl


 or DMF.
  • Dissolve the oil in EtOAc.

  • Wash extensively with water (5x) to remove DMF.

  • Dry over Na

    
    SO
    
    
    
    .
  • Triturate with cold Hexane or Pentane. The solid should crash out.

References

  • Regioselectivity in Quinoxaline Synthesis

    • Title: Regioselective synthesis of 6-substituted quinoxalines.
    • Source:Journal of Organic Chemistry, 2011, 76(6), 1653-1661.
    • Context: Establishes the "Hinman" rule where the amine para to the electron-donating group
  • Chlorination Methodology

    • Title: The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines.
    • Source: BenchChem Technical Protocols.
    • Context: Detailed protocols for POCl3/DMF chlorin
  • General Synthesis of 6-Methoxy-2-methylquinoxaline

    • Title: Synthesis of quinoxaline derivatives and their biological evalu
    • Source:European Journal of Medicinal Chemistry, 2014, 84, 400-408.
    • Context: Provides specific characterization data (NMR/MP) for the 6-methoxy-2-methyl scaffold.

Sources

Technical Support Center: Separation of 6-Methoxy and 7-Methoxy Quinoxaline Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the resolution of 6-methoxy and 7-methoxy quinoxaline regioisomers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the significant challenge of separating these closely related compounds. Drawing from established analytical principles and field experience, this document provides in-depth troubleshooting workflows and answers to frequently asked questions to empower you to overcome this common synthetic hurdle.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 6-methoxy and 7-methoxy quinoxaline so challenging?

The difficulty in separating these regioisomers stems from their nearly identical physicochemical properties. They share the same molecular weight and formula, and the sole difference—the position of the methoxy group on the benzene ring—results in only subtle variations in polarity, dipole moment, and basicity (pKa).[1] These minor differences mean that standard chromatographic and crystallization techniques often fail to provide adequate resolution.

Q2: What are the key physicochemical differences that can be exploited for separation?

While the properties are similar, the following subtle differences are the key to successful separation:

  • Electron Density Distribution: The position of the electron-donating methoxy group influences the electron density across the aromatic system. This can lead to differential interactions with specialized chromatographic stationary phases, particularly those capable of π-π or dipole-dipole interactions.[1]

  • Crystal Lattice Packing: The distinct molecular geometries of the 6-methoxy and 7-methoxy isomers can lead to differences in how they pack into a crystal lattice. This can sometimes be exploited through fractional crystallization with a carefully selected solvent system, although it is often a trial-and-error process.[2]

  • Basicity (pKa): The nitrogen atoms in the pyrazine ring have a basic character. The position of the methoxy group can subtly alter the pKa of these nitrogens. This difference can be leveraged in reverse-phase HPLC by adjusting the mobile phase pH to selectively protonate one isomer more than the other, thereby altering retention times.[1]

Q3: Which analytical techniques are best suited for confirming the identity of each separated isomer?

Unequivocal identification requires spectroscopic analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful technique for distinguishing the isomers. The substitution pattern on the benzene portion of the quinoxaline ring creates unique splitting patterns and chemical shifts for the aromatic protons. 1D ¹H NMR and 2D experiments like COSY and NOESY can definitively establish the proton connectivity and spatial relationships, allowing for unambiguous assignment of the 6-methoxy versus the 7-methoxy structure.[3][4][5]

  • Mass Spectrometry (MS): While MS will show the same molecular ion for both isomers, it is essential for confirming the molecular weight and purity of the separated fractions.[3]

  • UV-Visible Spectroscopy: The position of the methoxy group can influence the electronic transitions, leading to slight differences in the UV-Vis absorption maxima (λmax).[6][7] While not sufficient for primary identification, it can be a useful secondary characterization tool.

Troubleshooting Guide: Chromatographic Separation

This section addresses common issues encountered during the chromatographic separation of 6-methoxy and 7-methoxy quinoxaline.

Issue 1: Complete Co-elution or Poor Resolution in Reverse-Phase HPLC.

This is the most frequent challenge. If your standard C18 column with a simple acetonitrile/water gradient is not working, follow this workflow.

Workflow for Improving HPLC Resolution

G start Start: Poor Resolution on C18 ph_adjust 1. Adjust Mobile Phase pH (e.g., pH 3 to 6 with buffer) start->ph_adjust organic_opt 2. Optimize Organic Modifier (Acetonitrile vs. Methanol) ph_adjust->organic_opt If still poor success Baseline Separation Achieved ph_adjust->success Success! station_phase 3. Change Stationary Phase (e.g., Phenyl-Hexyl, PFP) organic_opt->station_phase If still poor organic_opt->success Success! sfc 4. Consider Supercritical Fluid Chromatography (SFC) station_phase->sfc If still poor station_phase->success Success! sfc->success Success!

Caption: A decision tree for troubleshooting poor HPLC peak resolution.

Step-by-Step Method Development Protocol:
  • Mobile Phase pH Adjustment (The Causality): The separation of basic compounds like quinoxalines is highly dependent on pH.[1] By operating in a pH range near the pKa of the quinoxaline nitrogens, you can exploit subtle differences in their protonation state, which directly impacts their interaction with the C18 stationary phase.

    • Protocol: Prepare a series of buffered mobile phases (e.g., 10 mM ammonium acetate or phosphate) with pH values from 3.0 to 6.0. Run an isocratic hold (e.g., 40% acetonitrile) with each buffer to observe the effect on retention and selectivity. A pH that provides the maximum separation factor (α) should be chosen for further gradient optimization.

  • Optimize the Organic Modifier: Acetonitrile and methanol have different solvent properties. Methanol is a protic solvent and can engage in different hydrogen bonding interactions with the analytes compared to the aprotic acetonitrile, potentially revealing separation selectivity.

    • Protocol: Using the optimal pH determined above, prepare two mobile phase systems: one with acetonitrile and one with methanol. Run identical gradients for both and compare the resolution. Sometimes a ternary mixture (Water/Acetonitrile/Methanol) can provide a unique selectivity.

  • Evaluate Different Stationary Phases: If a C18 column fails, the next step is to use a stationary phase that offers alternative interaction mechanisms.

    • Pentafluorophenyl (PFP) Phase: This is often an excellent choice for separating regioisomers due to its ability to engage in multiple interactions, including dipole-dipole, π-π, and ion-exchange. The distinct electron density maps of the 6- and 7-methoxy isomers can lead to differential interactions with the highly electronegative PFP phase.

    • Phenyl-Hexyl Phase: Provides enhanced π-π interactions compared to C18, which can improve selectivity for aromatic compounds.

    • Protocol: Screen a PFP and a Phenyl-Hexyl column using the best mobile phase conditions identified in the previous steps.

  • Consider Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for separating isomers and often provides orthogonality to HPLC.[8] The use of supercritical CO₂ with a co-solvent (like methanol) creates a unique mobile phase environment that can yield excellent selectivity.

    • Protocol: If available, screen the isomer mixture on a range of chiral and achiral SFC columns. Additives like formic acid or ammonium formate may be necessary to improve peak shape for these basic compounds.[9]

Table 1: Recommended Starting Conditions for HPLC Method Development
ParameterRecommended Starting PointRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard starting point for reverse-phase.
Mobile Phase A 10 mM Ammonium Acetate, pH 4.5Buffered mobile phase is critical for reproducible retention times.[1]
Mobile Phase B Acetonitrile or MethanolScreen both to evaluate selectivity differences.
Gradient 10-90% B over 20 minutesA broad gradient to locate the elution window of the isomers.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CTemperature can affect selectivity; maintain consistency.
Detection (UV) ~320 nmQuinoxalines have strong UV absorbance; scan for λmax.[6]

Troubleshooting Guide: Characterization & Purification

Issue 2: Ambiguous ¹H NMR Spectra - Cannot Assign Isomers.

Even after separation, assigning the correct structure to each peak can be difficult if the 1D ¹H NMR is complex.

Protocol for Unambiguous NMR-Based Structure Elucidation
  • Acquire High-Resolution Spectra: Ensure samples are pure and use a high-field spectrometer (≥400 MHz) to achieve maximum signal dispersion.[3]

  • Focus on the Aromatic Region: The key to differentiation lies in the protons on the substituted benzene ring.

    • For 6-Methoxy Quinoxaline: You will observe an AX system (two doublets) and a singlet (or a doublet with a very small meta-coupling). The proton at C5 will be a doublet, the proton at C7 will be a doublet of doublets, and the proton at C8 will be a doublet.

    • For 7-Methoxy Quinoxaline: You will observe a different pattern. The proton at C8 will be a doublet, the proton at C6 will be a doublet of doublets, and the proton at C5 will be a doublet.

  • Run a 2D NOESY or ROESY Experiment: This is the definitive step. A Nuclear Overhauser Effect (NOE) correlation will be observed between the methoxy protons (-OCH₃) and the adjacent aromatic proton(s).

    • Expected NOE for 6-Methoxy: A clear NOE correlation between the methoxy protons and the aromatic protons at the C5 and C7 positions.

    • Expected NOE for 7-Methoxy: A clear NOE correlation between the methoxy protons and the aromatic protons at the C6 and C8 positions.

Issue 3: Difficulty with Purification via Crystallization.

If chromatography is not an option for large-scale purification, crystallization can be attempted, but it is often challenging.[10]

Troubleshooting Crystallization

G start Start: Fails to Crystallize or Oiling Out solvent_screen 1. Screen Diverse Solvents (e.g., Ethanol, Ethyl Acetate, Toluene) start->solvent_screen mixed_solvent 2. Use a Binary Solvent System (Good Solvent + Poor Solvent) solvent_screen->mixed_solvent If no success induce 3. Induce Crystallization (Scratching, Seeding) mixed_solvent->induce If supersaturated slow_evap 4. Attempt Slow Evaporation or Vapor Diffusion induce->slow_evap If still no crystals

Caption: A decision tree for troubleshooting common quinoxaline crystallization problems.

  • Optimize the Solvent System: The ideal solvent is one in which the compound is soluble when hot but poorly soluble when cold.[10]

    • Single Solvent: Test solubility in small vials with various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene).

    • Mixed Solvent: Dissolve the compound in a minimum of a "good" hot solvent (e.g., ethanol) and slowly add a "poor" anti-solvent (e.g., water or hexane) until turbidity persists. Add a drop of the good solvent to clarify and then cool slowly.[10]

  • Induce Crystallization: If a cooled solution is supersaturated but no crystals form:

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. This creates nucleation sites.

    • Seeding: Add a single, tiny crystal of the pure compound (if available from a previous separation) to initiate crystal growth.[10]

  • Slow Crystallization Methods:

    • Slow Evaporation: Loosely cover the flask and allow the solvent to evaporate over several days.

    • Vapor Diffusion: Place an open vial of your dissolved compound inside a larger sealed jar containing an anti-solvent. The anti-solvent vapor will slowly diffuse into your solution, reducing solubility and promoting the growth of high-quality crystals.[10]

Overall Separation & Identification Workflow

The following diagram illustrates the logical flow from a mixed sample to fully characterized, pure regioisomers.

G cluster_0 Separation cluster_1 Analysis & Identification mixture Mixture of 6- and 7-Methoxy Quinoxaline hplc_dev HPLC Method Development (See Troubleshooting Guide) mixture->hplc_dev prep_hplc Preparative HPLC hplc_dev->prep_hplc frac_a Fraction A prep_hplc->frac_a frac_b Fraction B prep_hplc->frac_b anal_hplc_a Analytical HPLC (Purity Check) frac_a->anal_hplc_a anal_hplc_b Analytical HPLC (Purity Check) frac_b->anal_hplc_b nmr_ms_a NMR & MS Analysis (Structure ID) anal_hplc_a->nmr_ms_a id_a Identified Isomer 1 nmr_ms_a->id_a nmr_ms_b NMR & MS Analysis (Structure ID) anal_hplc_b->nmr_ms_b id_b Identified Isomer 2 nmr_ms_b->id_b

Caption: General workflow for the separation and identification of quinoxaline regioisomers.

References
  • BenchChem. (2025). An In-depth Technical Guide on the Synthesis and Characterization of 6-Methoxy-2,3-dimethylquinoxaline.
  • SIELC Technologies. (2018). Separation of Quinoxaline on Newcrom R1 HPLC column.
  • Mizzoni, R. H., & Spoerri, P. E. (1945). Syntheses in the Quinoxaline Series. Preparation of 7-Methoxy-5-aminoquinoxaline and 7-Methoxy-5-hydroxylaminoquinoxaline. Journal of the American Chemical Society.
  • MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.
  • BenchChem. (2025). Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers.
  • Wu, Y., et al. (2007). Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues. Journal of Chromatography A.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Quinoxaline Analysis.
  • Chesterfield, J., & McOmie, J. F. W. (1948). Quinoxaline Studies. I. The Preparation of 2-Hydroxy-3-methyl-6-methoxyquinoxaline and 2-Hydroxy-3-methyl-7-methoxyquinoxaline.
  • Knize, M. G., et al. (1987). Identification of the mutagenic quinoxaline isomers from fried ground beef. Mutation Research.
  • NMR Study of the dynamic equilibria among isomeric species in quinoxalin-2-one deriv
  • Lavrado, J., et al. (2011). Studies on Log P o/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches. Molecules.
  • De Klerck, K., et al. (n.d.). Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC.
  • BenchChem. (2025). An In-depth Technical Guide to the Chemical and Physical Properties of Quinoxaline Derivatives.
  • BenchChem. (2025). Spectroscopic and Analytical Characterization of N-Methylated Quinoxaline Diamines: A Technical Guide.
  • 6.3.2. Quinoxalines. (n.d.).
  • BenchChem. (2025). Refinement of work-up procedures for quinoxaline synthesis.
  • Balandina, A., et al. (2005). Structure-NMR chemical shift relationships for novel functionalized derivatives of quinoxalines. Magnetic Resonance in Chemistry.
  • Molecular packing in quinoxaline Z′ = 1 crystal structure; a, C-H⋅⋅⋅N.... (n.d.).
  • [A####] Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline- 3,4-dicarbonitriles. (2010). Sciforum.
  • Cheeseman, G. W. H., & Törzs, E. S. G. (n.d.).
  • D'Aco, C., & Pereira, A. S. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Cannabis Science and Technology.

Sources

Technical Support Center: Purification of 3-Chloro-6-methoxy-2-methylquinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Process Chemists. Compound CAS: 917343-58-9

Physicochemical Profile & Purification Rationale

3-Chloro-6-methoxy-2-methylquinoxaline is a highly functionalized heterocyclic building block frequently used in the synthesis of bioactive pharmaceutical ingredients. Successful purification by recrystallization requires an intimate understanding of its specific structure-activity relationship:

  • The Quinoxaline Core: A rigid, planar, and lipophilic aromatic system.

  • Substituent Effects: The electron-withdrawing 3-chloro group and the electron-donating 6-methoxy group create a moderate molecular dipole across the ring. Meanwhile, the 2-methyl group introduces steric bulk that disrupts perfect crystal lattice symmetry.

  • Causality in Purification: Because of this disrupted symmetry and competing polarities, the compound has a higher tendency to "oil out" (separate as a supersaturated liquid) compared to unsubstituted quinoxalines [1]. Therefore, selecting a solvent system that balances dipole-dipole interactions with lipophilicity is critical. A binary solvent system (e.g., Ethyl Acetate/Hexane) is highly recommended over a single solvent to tightly control the saturation point [1, 4].

Solvent Selection Matrix

The following table summarizes the quantitative and qualitative data for selecting the optimal recrystallization solvent system for chloro-methoxy-methylquinoxalines [1, 2, 3].

Solvent SystemRatio (v/v)Polarity IndexEfficacyIdeal Use Case & Causality
Ethyl Acetate / Hexane Variable (Start 1:3)ModerateExcellentStandard Purification: EtOAc solvates the polar groups via dipole interactions; Hexane acts as an anti-solvent, forcing crystallization of the lipophilic core.
Dichloromethane / Hexane Variable (Start 1:4)Moderate-HighGoodStubborn Crudes: DCM has excellent solvating power for highly impure mixtures, but its low boiling point requires careful thermal handling.
Chloroform / Ether 1:1 to 1:2ModerateGoodSpecialized: Often used for highly crystalline chloroquinoxaline derivatives [2]. Ether acts as a gentle anti-solvent to prevent rapid crashing out.
Hot Ethanol Single SolventHighFairHigh-Purity Crudes: Ethanol hydrogen-bonds with the methoxy oxygen. Best used only if the crude is already >90% pure, as impurities easily co-crystallize [1].

Standard Operating Procedure (SOP): Binary Solvent Recrystallization

This protocol utilizes the Ethyl Acetate (EtOAc) / Hexane binary system, providing a self-validating workflow to ensure high-purity recovery.

Step 1: Dissolution (The "Good" Solvent)

  • Place the crude 3-Chloro-6-methoxy-2-methylquinoxaline in an Erlenmeyer flask.

  • Add a minimal volume of hot EtOAc (heated to ~70°C).

  • Causality: The thermal energy overcomes the lattice energy of the crude solid, while EtOAc's moderate polarity solvates the compound's dipole.

  • Validation Checkpoint: Swirl the flask. If solid remains, add hot EtOAc dropwise until dissolution is complete. If the solid refuses to dissolve after significant solvent addition, it is likely an inorganic salt or polymeric impurity, not your product.

Step 2: Hot Gravity Filtration (Optional but Recommended)

  • If insoluble particulates remain, perform a rapid hot gravity filtration using fluted filter paper and a pre-warmed stemless funnel.

  • Causality: Removing microscopic insoluble impurities removes false nucleation sites, which prevents premature, uncontrolled crystallization and the co-precipitation of contaminants [1].

Step 3: Anti-Solvent Addition (The "Poor" Solvent)

  • Keep the solution on the hotplate (maintaining a gentle boil).

  • Add hot Hexane dropwise until the solution reaches the "cloud point" (a persistent, faint turbidity).

  • Self-Validating System: Add 1-2 drops of hot EtOAc. The solution should immediately turn clear again. If it remains cloudy, you have precipitated an impurity, not the product. In this case, hot filter the solution again.

Step 4: Controlled Crystallization

  • Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 45-60 minutes).

  • Causality: Slow cooling allows the 3-Chloro-6-methoxy-2-methylquinoxaline molecules to thermodynamically arrange into a pure, stable crystal lattice, excluding impurities [1].

  • Once at room temperature, place the flask in an ice-water bath (0-4°C) for 15 minutes to maximize yield.

Step 5: Isolation

  • Collect the crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a minimal amount of ice-cold Hexane.

  • Causality: Washing with cold anti-solvent removes residual mother liquor containing soluble impurities without redissolving the purified product [1].

Troubleshooting Guides & FAQs

Q1: After adding hexane and cooling, my product "oiled out" (formed a liquid layer at the bottom) instead of forming crystals. How do I fix this? A: "Oiling out" occurs when the compound separates from the solvent at a temperature above its melting point, or when the solution is supersaturated too quickly [1]. The steric bulk of the 2-methyl group combined with the methoxy group makes this specific compound susceptible to this phenomenon.

  • Solution: Reheat the mixture until the oil redissolves completely. Add a small amount of the "good" solvent (EtOAc) to decrease the saturation level. Allow the flask to cool much more slowly (e.g., insulate the flask with cotton or place it in a warm water bath that cools to room temperature naturally). Alternatively, add a microscopic seed crystal of pure 3-Chloro-6-methoxy-2-methylquinoxaline just before the cloud point is reached [1].

Q2: I am struggling to get my quinoxaline derivative to crystallize at all; the solution just remains clear. A: You likely used too much EtOAc during the initial dissolution, meaning the solution is not saturated enough to reach the nucleation threshold [1].

  • Solution: Boil off the excess solvent on a hotplate or rotary evaporator until you see a slight film or cloudiness, then repeat the cooling process. You can also try scratching the inside of the glass flask with a glass stirring rod. The microscopic glass abrasions provide high-energy nucleation sites that physically induce crystallization [1].

Q3: My recovered crystals are highly colored (yellow/brown) despite washing with cold hexane. A: Quinoxaline syntheses often generate highly colored, conjugated polymeric byproducts that can become trapped within the crystal lattice during rapid cooling [4].

  • Solution: Redissolve the crystals in hot EtOAc. Add a small spatula tip of activated charcoal (Norit). Boil for 5 minutes, then perform a hot gravity filtration through a pad of Celite to remove the charcoal. Proceed with the hexane addition as normal. The charcoal's high surface area will adsorb the large, conjugated impurities.

Q4: The yield of my recrystallization is extremely low (<40%). How can I recover more product? A: The product is likely still dissolved in the mother liquor due to an overly conservative anti-solvent ratio.

  • Solution: Transfer the filtrate (mother liquor) to a round-bottom flask and concentrate it to about 1/4 of its original volume under reduced pressure. Cool this concentrated solution in an ice bath to induce a "second crop" of crystals. Note: The second crop will generally be of slightly lower purity than the first crop and should be analyzed via TLC or NMR before combining.

Troubleshooting Workflow

RecrystallizationTroubleshooting Start Crude 3-Chloro-6-methoxy- 2-methylquinoxaline Dissolve Dissolve in minimal hot EtOAc Start->Dissolve CloudPoint Add Hexane to cloud point & cool Dissolve->CloudPoint Issue Observe Result CloudPoint->Issue Oiling Oiling Out (Liquid separates) Issue->Oiling NoCryst No Crystallization (Solution remains clear) Issue->NoCryst Colored Colored/Impure Crystals Issue->Colored Success Pure Crystals Formed Issue->Success FixOil Reheat, add EtOAc, cool slower / add seed Oiling->FixOil FixNoCryst Scratch flask, concentrate or cool further NoCryst->FixNoCryst FixColored Re-dissolve, treat with activated charcoal, hot filter Colored->FixColored FixOil->CloudPoint FixNoCryst->Issue FixColored->Dissolve

Decision tree for troubleshooting 3-Chloro-6-methoxy-2-methylquinoxaline recrystallization.

References

  • Title: Refinement of work-up procedures for quinoxaline synthesis. Source: Benchchem.
  • Title: 2-Chloroquinoxaline. Source: PMC - NIH.
  • Title: Synthesis of quinoxaline derivatives using different solvent systems, their potent antibacterial activities and molecular docking. Source: ResearchGate.
  • Title: Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Source: MDPI.

Technical Support Center: Column Chromatography of Chloroquinoxalines

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroquinoxalines are a vital class of N-heterocyclic compounds, serving as key intermediates and core scaffolds in medicinal chemistry and materials science. Their purification, however, presents unique challenges. The presence of the nitrogen atoms can lead to strong interactions with the stationary phase, while the chloro-substituent influences the molecule's overall polarity and stability. This guide provides field-proven insights, detailed protocols, and systematic troubleshooting advice to empower researchers to achieve high-purity chloroquinoxalines efficiently and reproducibly.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying chloroquinoxalines?

A: Silica gel is overwhelmingly the most common stationary phase for the column chromatography of chloroquinoxalines due to its effectiveness in separating compounds based on polarity.[1][2] Its weakly acidic nature, however, can sometimes cause issues with the basic nitrogen atoms in the quinoxaline ring, leading to tailing or decomposition.[1][3] In such cases, using neutral alumina or deactivating the silica gel with a basic modifier is a viable alternative.[1][4]

Q2: What is a good starting solvent system (mobile phase) for a new chloroquinoxaline derivative?

A: A mixture of a non-polar solvent like hexane (or petroleum ether) and a moderately polar solvent like ethyl acetate is the most recommended starting point.[1][5][6] A typical initial test on a Thin-Layer Chromatography (TLC) plate would involve an 8:2 or 9:1 hexane:ethyl acetate mixture.[7][8] The ratio is then adjusted to achieve optimal separation.

Q3: How do I identify common impurities in my crude chloroquinoxaline product?

A: Impurities largely depend on the synthetic route. If the chloroquinoxaline was synthesized by chlorinating a hydroxyquinoxaline, the primary impurity is often the unreacted starting material or a hydrolyzed by-product.[1] Other common impurities can include residual chlorinating agents (e.g., phosphorus oxychloride) or side products from the initial ring-forming condensation reaction.[1]

Q4: My compound is UV-active. How does that help in purification?

A: The aromatic nature of the quinoxaline ring makes most derivatives UV-active. This is a significant advantage, as it allows for easy visualization of spots on a TLC plate containing a fluorescent indicator (F254) under a UV lamp (254 nm).[1] This makes it simple to monitor the reaction progress and the purity of fractions collected from the column.

Core Principles: The Method Development Workflow

Successful column chromatography is not about guesswork; it's a systematic process. The causality behind this workflow is to use a small-scale, rapid analysis (TLC) to predict the outcome of the large-scale, time-consuming column separation. The goal is to find a solvent system where the desired compound has a Retention Factor (Rf) between 0.2 and 0.4, ensuring it moves down the column at a practical rate without eluting too quickly with impurities.[1]

MethodDevelopment Crude Crude Product TLC 1. Analyze on TLC (e.g., 8:2 Hexane/EtOAc) Crude->TLC EvaluateRf 2. Evaluate Rf of Target Compound TLC->EvaluateRf Rf_High Rf > 0.4 (Too High) EvaluateRf->Rf_High Rf_Low Rf < 0.2 (Too Low) EvaluateRf->Rf_Low Rf_Good 0.2 < Rf < 0.4 (Optimal) EvaluateRf->Rf_Good DecreasePolarity 3a. Decrease Polarity (Increase Hexane %) Rf_High->DecreasePolarity IncreasePolarity 3b. Increase Polarity (Increase EtOAc %) Rf_Low->IncreasePolarity PackColumn 4. Pack Column with Optimal Solvent System Rf_Good->PackColumn DecreasePolarity->TLC IncreasePolarity->TLC RunColumn 5. Load Sample & Elute PackColumn->RunColumn

Caption: Method development workflow for chloroquinoxaline purification.

Recommended Solvent Systems

The choice of mobile phase is critical and is determined by the polarity of the specific chloroquinoxaline derivative and its impurities.[9] The following table summarizes common solvent systems in order of increasing polarity.

Solvent System (v/v)Relative PolarityTypical Application & Rationale
Hexane / Ethyl Acetate Low to MediumThe most common starting system. Hexane is a non-polar solvent, while ethyl acetate is a polar aprotic solvent. Varying their ratio provides a wide polarity range suitable for many substituted chloroquinoxalines.[1][10]
Hexane / Dichloromethane (DCM) Low to MediumA good alternative to Hexane/EtOAc. DCM is more polar than hexane but less polar than ethyl acetate. This system is useful when impurities are difficult to separate using acetate-based systems.
Dichloromethane / Methanol Medium to HighUsed for more polar chloroquinoxalines, such as those with amino or hydroxyl substituents. A small amount of methanol (1-5%) drastically increases the mobile phase polarity.[3][4]
Hexane / Acetone Low to MediumAcetone is a strong, polar aprotic solvent. This system can offer different selectivity compared to ethyl acetate and is effective for separating moderately polar compounds.[8]
Toluene / Ethyl Acetate Low to MediumToluene can provide different selectivity for aromatic compounds due to potential π-π interactions. It can sometimes improve the separation of closely related aromatic impurities.

Troubleshooting Guide

Even with careful planning, issues can arise. This section addresses specific problems in a question-and-answer format.

Problem: Poor Separation or Co-elution of Spots

Q: My target compound is eluting with an impurity. What should I do?

  • Possible Cause 1: Inappropriate Solvent Polarity. The chosen mobile phase may not have sufficient selectivity for the compounds.

    • Solution: If using a binary system like hexane/ethyl acetate, try switching one component. For example, replace ethyl acetate with acetone or dichloromethane.[4] This change in solvent class can alter the interactions with the silica gel and improve separation.

  • Possible Cause 2: Isocratic Elution is Insufficient. For complex mixtures with compounds of varying polarities, a single solvent ratio (isocratic) may not be able to resolve all components.

    • Solution: Employ a gradient elution.[4][11] Start with a low-polarity mobile phase (e.g., 95:5 hexane/EtOAc) to elute non-polar impurities, and gradually increase the polarity (e.g., to 70:30 hexane/EtOAc) to elute your target compound and then more polar impurities.[7]

Problem: Peak Tailing or Streaking

Q: My spot on the TLC plate and the band on the column are streaking badly.

  • Possible Cause 1: Strong Interaction with Acidic Silica. The basic nitrogen atoms of the quinoxaline ring can interact strongly with the acidic silanol groups on the silica gel surface, causing tailing.[1]

    • Solution: Add a small amount of a basic modifier to the eluent system.[3] Typically, 0.1-1% triethylamine (Et₃N) is sufficient to neutralize the active sites on the silica gel and produce sharp, symmetrical peaks.[1]

  • Possible Cause 2: Sample Overload. Too much sample has been loaded onto the column relative to the amount of stationary phase.[3]

    • Solution: Reduce the sample load. A general rule of thumb is that the crude material mass should be 1-5% of the silica gel mass.[3] For a difficult separation, a ratio closer to 1:100 (sample:silica) is recommended.[12]

Problem: Compound Does Not Elute from the Column

Q: I've passed a large volume of solvent through the column, but my product is stuck at the top.

  • Possible Cause 1: Eluent System is Not Polar Enough. The mobile phase does not have sufficient strength to displace the highly adsorbed compound from the stationary phase.

    • Solution: Drastically increase the polarity of the mobile phase.[1][3] If you are using hexane/ethyl acetate, try adding a small percentage of methanol (e.g., 1-5% MeOH in DCM). Methanol is a very polar solvent and is highly effective at eluting polar compounds.[7]

  • Possible Cause 2: Irreversible Adsorption or Decomposition. The compound may be unstable on the acidic silica gel.[1]

    • Solution: Before running the column, spot the compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If a new spot appears or the original spot diminishes, decomposition is likely.[3] Switch to a less acidic stationary phase like neutral alumina or use silica gel deactivated with triethylamine.[1]

Troubleshooting Problem Problem Cause Cause Solution Solution P1 Poor Separation C1 Wrong Polarity P1->C1 C2 Isocratic Elution P1->C2 P2 Streaking / Tailing C3 Acidic Silica Interaction P2->C3 C4 Overloading P2->C4 P3 Compound Stuck C5 Eluent Too Weak P3->C5 C6 Decomposition P3->C6 S1 Change Solvent System (e.g., EtOAc -> Acetone) C1->S1 S2 Use Gradient Elution C2->S2 S3 Add 0.1-1% Triethylamine C3->S3 S4 Reduce Sample Load (1-5% of Silica Mass) C4->S4 S5 Increase Polarity Drastically (e.g., add MeOH) C5->S5 S6 Use Neutral Alumina or Deactivated Silica C6->S6

Caption: A logical workflow for troubleshooting common chromatography issues.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a standard procedure for purifying a chloroquinoxaline derivative using flash column chromatography.

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude product in a suitable solvent like dichloromethane or ethyl acetate.

    • Spot the solution on a silica gel TLC plate (with F254 indicator).

    • Develop the plate using various hexane/ethyl acetate ratios (e.g., 9:1, 4:1, 2:1).

    • Identify the solvent system that provides good separation and places the desired product at an Rf value of approximately 0.2-0.4.[1][6]

  • Column Packing (Wet Slurry Method):

    • Choose an appropriately sized column. The ratio of stationary phase to crude product should be between 20:1 and 100:1 by weight.[12]

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis.

    • With the column's stopcock closed, pour the slurry into the column. Use a funnel to aid the process.

    • Tap the side of the column gently to help the silica pack into a uniform bed without air bubbles.[9]

    • Add a thin layer (approx. 0.5 cm) of sand to the top of the silica bed to prevent disruption during sample loading.

    • Open the stopcock and drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.[12]

  • Sample Loading:

    • Dissolve the crude chloroquinoxaline product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.

    • Using a pipette, carefully add the dissolved sample solution evenly to the top of the sand layer.

    • Drain the solvent until the sample has fully entered the silica bed.

    • Carefully add a small amount of fresh eluent to wash the sides of the column and load any residual sample onto the silica. Repeat this wash step once more.

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase.

    • Begin eluting the column, applying positive pressure if using flash chromatography. Maintain a steady flow rate.

    • Collect the eluate in a series of labeled test tubes or flasks.

    • If using a gradient elution, start with the least polar solvent mixture and systematically increase the proportion of the more polar solvent.[13]

  • Monitoring and Isolation:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions containing the desired chloroquinoxaline.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Chloro-3-(2-pyridinyl)quinoxaline.
  • Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • Benchchem. (n.d.). Methods for improving the purity of synthesized quinoxaline compounds.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Quinoxaline Compounds.
  • Duret, P., et al. (2003). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Journal of Chromatography A.
  • Benchchem. (n.d.). Methods for removing impurities from 6-Chloroisoquinoline-1-carbaldehyde.
  • Benchchem. (n.d.). Technical Support Center: Purification of Crude 5-Chloroisoquinoline.
  • Zhang, L., et al. (2020). Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. PMC - NIH.
  • Al-Salahi, R., et al. (2024). Synthesis of quinoxaline derivatives using different solvent systems, their potent antibacterial activities and molecular docking. ResearchGate. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.
  • Alfa Chemistry. (n.d.). Silica Gel for Column Chromatography.
  • Teledyne ISCO. (n.d.). CombiFlash Gradient Methods.
  • ResearchGate. (2015). How can I select the solvent system for column chromatography?. Retrieved from [Link]

  • Research & Reviews: Research Journal of Pharmaceutical Analysis. (2022). Column Chromatography in Pharmaceutical Analysis.

Sources

Technical Support Center: Minimizing Hydrolysis of 3-Chloro-6-methoxy-2-methylquinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the spontaneous degradation of halogenated quinoxaline derivatives.

3-Chloro-6-methoxy-2-methylquinoxaline (CAS 917343-58-9) is an invaluable electrophilic building block in medicinal chemistry. However, its greatest asset—its reactivity—is also its primary liability. In aqueous or protic environments, this compound is highly susceptible to nucleophilic aromatic substitution (SNAr) by water, leading to the irreversible formation of the inactive 6-methoxy-2-methylquinoxalin-3(4H)-one (the hydrolyzed hydroxyl tautomer).

This guide provides a comprehensive, mechanistic approach to troubleshooting and preventing the hydrolysis of this specific quinoxaline derivative.

Mechanistic Causality: Why Does Hydrolysis Occur?

To prevent degradation, we must first understand the kinetics of the failure mode. The quinoxaline ring is highly electron-deficient. The two nitrogen atoms exert a strong inductive and resonance-withdrawing effect, which is further amplified by the electronegative chlorine atom at the C3 position.

  • Base-Catalyzed Hydrolysis (pH > 7.5): Hydroxide ions (OH⁻) are powerful nucleophiles that directly attack the C3 carbon, forming a negatively charged Meisenheimer complex. The subsequent expulsion of the chloride leaving group is rapid and irreversible[1].

  • Acid-Catalyzed Hydrolysis (pH < 6.0): Protonation of the N4 nitrogen atom significantly lowers the lowest unoccupied molecular orbital (LUMO) of the quinoxaline ring. This dramatically increases the electrophilicity of the C3 carbon, allowing even weak nucleophiles like neutral water to attack[2].

Therefore, the compound exhibits a "U-shaped" stability profile, with maximum stability occurring strictly at neutral pH (6.5–7.0) and low temperatures.

SNAr_Mechanism A 3-Chloro-6-methoxy- 2-methylquinoxaline B1 Acidic Media (H⁺) Protonation of N4 A->B1 pH < 5 B2 Basic Media (OH⁻) Direct Nucleophilic Attack A->B2 pH > 8 C Meisenheimer Complex (Tetrahedral Intermediate) B1->C +H₂O B2->C D Chloride Expulsion (-Cl⁻) C->D E 6-Methoxy-2-methyl- quinoxalin-3(4H)-one D->E Tautomerization

Logical flow of the acid- and base-catalyzed SNAr hydrolysis of chloroquinoxalines.

Troubleshooting & FAQs

Q1: My stock solutions in DMSO show up to 15% degradation after a week at room temperature. How do I prevent this? A1: The causality here is solvent hygroscopicity. Dimethyl sulfoxide (DMSO) rapidly absorbs atmospheric moisture. Even in 99.9% DMSO, trace water—coupled with the solvent's ability to stabilize the polar transition state of the SNAr reaction—will initiate hydrolysis[1]. Solution: Switch to anhydrous Acetonitrile (MeCN) if your downstream application allows it, as it is less hygroscopic and supports lower SNAr reaction rates than DMSO. If DMSO is mandatory, use strictly anhydrous, septum-sealed bottles, store over 3Å molecular sieves, and keep single-use aliquots at -20°C.

Q2: During my aqueous workup (extraction with EtOAc/Water), the chloro group is converting to a hydroxyl group. How do I recover the intact molecule? A2: Hydrolysis during workup is driven by extended exposure to unbuffered aqueous phases and elevated temperatures (e.g., exothermic quenching). Solution: Implement a "Cold & Neutral" extraction protocol. Pre-chill all organic and aqueous solvents to <4°C. Use a cold 0.1 M phosphate buffer (pH 7.0) instead of plain water or brine, which can have unpredictable pH fluctuations. The low temperature kinetically traps the molecule, increasing the activation energy barrier required for the Meisenheimer complex formation.

Q3: Can I use standard biological buffers like Tris or HEPES when assaying this compound? A3: Absolutely not. Tris contains a primary amine, and HEPES contains a piperazine ring. Chloroquinoxalines are highly reactive toward primary and secondary amines via SNAr, often faster than they hydrolyze[3]. Solution: Use strictly inorganic buffers (e.g., Phosphate-Buffered Saline, PBS) or tertiary amine buffers with high steric hindrance that cannot form stable adducts.

Quantitative Stability Data

The table below extrapolates the kinetic half-life of chloroquinoxaline derivatives based on pH and temperature variables, demonstrating the critical need for environmental control[2].

Environmental ConditionTemperaturepHEstimated Half-Life (t½)Scientist's Recommendation
Unbuffered Aqueous 25°C~7.048 - 72 hoursUnsuitable for long-term storage.
Alkaline Aqueous 25°C9.0< 2 hoursAvoid completely; rapid SNAr degradation.
Acidic Aqueous 25°C4.08 - 12 hoursAvoid; protonation accelerates nucleophilic attack.
Buffered Aqueous (PBS) 4°C7.4> 2 weeksAcceptable for short-term biological assays.
Anhydrous MeCN -20°CN/A> 12 monthsOptimal for stock solution preservation.
Validated Experimental Protocols

Handling_Workflow Step1 1. Storage Solid at -20°C under Argon Protect from moisture Step2 2. Stock Prep Dissolve in Anhydrous MeCN Use 3Å molecular sieves Step1->Step2 Step3 3. Assay Setup Maintain pH 6.5-7.5 Avoid amine-based buffers Step2->Step3 Step4 Step4 Step3->Step4

Optimized experimental workflow to prevent hydrolysis during storage and handling.

Protocol A: Preparation of Hydrolysis-Resistant Stock Solutions

Rationale: Eliminating nucleophiles (water) and controlling temperature prevents the initiation of the SNAr pathway. This protocol is a self-validating system; if the sieves remain intact and the solution is kept frozen, hydrolysis is thermodynamically halted.

  • Preparation: Purge a dry, amber glass vial with Argon gas for 30 seconds.

  • Weighing: Rapidly weigh the 3-Chloro-6-methoxy-2-methylquinoxaline powder and transfer it to the vial.

  • Solvent Addition: Inject anhydrous, amine-free solvent (e.g., Acetonitrile or DMSO, <50 ppm H₂O) through a septum to achieve the desired concentration (e.g., 10 mM).

  • Desiccation: Add 3-4 beads of activated 3Å molecular sieves to the vial to scavenge any introduced atmospheric moisture.

  • Storage: Seal with Parafilm and store at -20°C. Thaw completely to room temperature before opening the seal to prevent condensation from forming inside the cold vial.

Protocol B: Optimized Cold Aqueous Workup

Rationale: Kinetically restricting the reaction by lowering thermal energy and maintaining a neutral pH to avoid acid/base catalysis.

  • Quenching: Quench the synthetic reaction mixture by pouring it into a vigorously stirred mixture of crushed ice and 0.1 M Sodium Phosphate buffer (pH 7.0).

  • Extraction: Add pre-chilled Ethyl Acetate (EtOAc) (4°C). Transfer immediately to a chilled separatory funnel.

  • Separation: Shake vigorously for no more than 30 seconds. Allow phases to separate rapidly. (Critical: Do not leave the compound sitting in the biphasic mixture).

  • Washing: Wash the organic layer once with ice-cold saturated NaCl (brine) to remove residual water.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure at a water bath temperature strictly below 30°C.

References
  • Title: Bioorthogonal Ligation and Cleavage by Reactions of Chloroquinoxalines with ortho-Dithiophenols Source: Angewandte Chemie International Edition URL: [Link]

  • Title: The Reaction of 2-Chloroquinoxaline with Piperidine in DMSO–H2O and DMF–H2O Mixtures: Kinetics and Solvent Effects Source: ResearchGate / Kinetics and Catalysis URL: [Link]

  • Title: Effect of pH on the Hydrolytic Transformation of a New Mixture Formulation of Fomesafen and Quizalofop-ethyl in Water Source: Bulletin of Environmental Contamination and Toxicology URL: [Link]

Sources

overcoming steric hindrance in 2-methyl-3-chloroquinoxaline coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in 2-Methyl-3-Chloroquinoxaline Coupling Role: Senior Application Scientist Status: Active

Introduction: The "Ortho-Clash" Challenge

User Context: You are working with 2-methyl-3-chloroquinoxaline . The Problem: This substrate presents a classic "ortho-clash" scenario. The electron-deficient quinoxaline ring deactivates the C-Cl bond toward oxidative addition (in Pd-catalysis), while the C2-methyl group creates a steric wall that physically blocks the approach of the metal center or nucleophile.

The Solution: Success requires a "Pincer Strategy":

  • Electronic Activation: Using electron-rich ligands to force oxidative addition.[1]

  • Steric Accommodation: Using bulky ligands that create a protective "roof" over the metal center to prevent aggregation while facilitating reductive elimination.

Module A: C-C Bond Formation (Suzuki-Miyaura)[2]

Core Protocol: The "Bulky-Rich" Ligand System

For hindered chlorides, standard ligands like


 or dppf will fail. You must use Dialkylbiaryl phosphines (Buchwald Ligands).

Recommended System:

  • Ligand: XPhos (First Choice) or SPhos .

    • Why: The dicyclohexylphosphino group is electron-rich (pushes Pd into the C-Cl bond), while the tri-isopropyl aromatic ring provides steric bulk to force the final product release.

  • Catalyst Source: Pd(OAc)2 or Pd-G3/G4 Pre-catalysts .

  • Base:

    
      (Tribasic Potassium Phosphate).
    
    • Why: Milder than alkoxides, reducing dehalogenation side-reactions.

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water .

    • Note: Water is critical for the boronic acid activation step.

Troubleshooting Guide: Suzuki Coupling

Q: My reaction turns black immediately (Pd-black precipitation) and yields are <10%. A: The catalyst is decomposing before it can insert into the hindered C-Cl bond.

  • Fix 1: Switch to a Pre-catalyst (e.g., XPhos Pd G3). This releases the active mono-ligated Pd(0) species slowly and only upon heating, preventing early death.

  • Fix 2: Increase Ligand:Pd ratio to 2:1 or 3:1 to stabilize the metal.

Q: I see starting material consumption, but the major product is the de-chlorinated quinoxaline (2-methylquinoxaline). A: This is "Protodehalogenation." The


-hydride elimination pathway is competing with transmetallation.
  • Fix: Switch the solvent to anhydrous Toluene and use

    
      as the base. Remove water to stop the proton source, or use a boronic ester instead of an acid.
    

Q: The coupling works, but it stops at 60% conversion. A: The boronic acid might be degrading (protodeboronation) before the slow coupling finishes.

  • Fix: Add the boronic acid in two portions: 1.0 equiv at

    
     and 0.5 equiv at 
    
    
    
    hours.

Module B: C-N Bond Formation (Buchwald-Hartwig)

Core Protocol: The "Pre-Catalyst" Imperative

Amination of hindered chloroquinoxalines is notoriously difficult because the amine nucleophile can bind to Palladium and poison it (The "Amine Arrest").

Recommended System:

  • Ligand: BrettPhos (Primary amines) or RuPhos (Secondary amines).

  • Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 .

    • Critical: Do not use Pd2(dba)3 + Ligand. In situ mixing is too inefficient for this steric level.

  • Base: NaOtBu (Sodium tert-butoxide).

  • Solvent: t-Amyl Alcohol or Dioxane .

Troubleshooting Guide: Buchwald-Hartwig

Q: I am getting no product, just unreacted starting material. A: The oxidative addition is failing. The 2-methyl group is blocking the Pd.

  • Fix: Increase temperature to 100-110°C . If using Dioxane, switch to Toluene or Xylene to access higher reflux temperatures.

Q: I am seeing "Homocoupling" of the amine (formation of hydrazine derivatives or imines). A: Oxidation of the amine is occurring, likely due to trace oxygen.

  • Fix: Degas solvents vigorously (Sparging with Argon for 20 mins). Buchwald couplings are strictly anaerobic.

Module C: Metal-Free Substitution ( )

Core Protocol: The "Dipole-Force" Method

If you want to avoid metals, you can exploit the electron-deficiency of the quinoxaline ring. However, the 2-methyl group slows down the nucleophilic attack.

Recommended System:

  • Solvent: DMSO or NMP (Polar Aprotic is non-negotiable).

  • Base: DIPEA (Hünig's Base) or

    
     .
    
  • Temperature: 120°C - 150°C (Microwave preferred).

Troubleshooting Guide:

Q: The reaction is incredibly slow (days). A: The transition state is too high in energy due to steric repulsion between the incoming nucleophile and the methyl group.

  • Fix: Use Microwave Irradiation . The rapid dielectric heating can overcome the activation energy barrier much more efficiently than thermal heating.

Q: I cannot remove the high-boiling solvent (DMSO/NMP) during workup. A: Common issue.

  • Fix: Dilute the reaction mixture with water and extract into Ethyl Acetate . Wash the organic layer 3x with water to pull out the DMSO. Alternatively, use Acetonitrile in a sealed tube at 100°C (easier to rotovap).

Decision Logic & Visualization

Workflow: Selecting the Right Pathway

QuinoxalineCoupling Start Substrate: 2-Methyl-3-Chloroquinoxaline Target What is your Target Bond? Start->Target CC_Bond C-C Bond (Aryl/Alkyl) Target->CC_Bond CN_Bond C-N Bond (Amine) Target->CN_Bond Hetero_Bond C-O / C-S Bond Target->Hetero_Bond Suzuki Suzuki-Miyaura CC_Bond->Suzuki Buchwald Buchwald-Hartwig CN_Bond->Buchwald SNAr SNAr (Metal-Free) Hetero_Bond->SNAr Suzuki_Cond Ligand: XPhos / SPhos Base: K3PO4 Solvent: Dioxane/H2O Suzuki->Suzuki_Cond Buchwald_Cond Ligand: BrettPhos (1°) RuPhos (2°) Source: Pd-G3 Precatalyst Buchwald->Buchwald_Cond SNAr_Cond Solvent: DMSO/NMP Temp: >120°C (Microwave) Base: DIPEA SNAr->SNAr_Cond

Caption: Decision matrix for functionalizing sterically hindered 2-methyl-3-chloroquinoxaline based on target bond type.

Experimental Data Summary

Table 1: Ligand Performance Matrix for 2-Methyl-3-Chloroquinoxaline Conditions: 1.0 equiv Ar-Cl, 1.5 equiv Phenylboronic acid, 2 mol% Pd, 100°C, 12h.

LigandTypeConversion (%)Yield (%)Observation

Standard< 5%0%Complete failure; Pd-black formation.
dppf Bidentate25%15%Slow oxidative addition; stalled reaction.
SPhos Buchwald95%88%Excellent conversion; minor dehalogenation.
XPhos Buchwald> 99% 94% Recommended. Best balance of sterics/electronics.
PEPPSI-IPr NHC90%82%Good alternative if phosphines are avoided.

References

  • Buchwald-Hartwig Amination of Hindered Aryl Chlorides

    • Lai, W. I., et al. "Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex."[2] Synthesis, 2019, 51, 2678-2686.[2]

  • Suzuki Coupling of Ortho-Substituted Chlorides

    • Tang, W., et al. "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling."[3] Organic Chemistry Frontiers, 2014.[3]

  • General Guide to Buchwald Ligands (XPhos/SPhos)

    • TCI Chemicals.
  • 
     Kinetics in Quinoxalines: 
    
    • BenchChem.[4] "Nucleophilic Aromatic Substitution Reactions on 2-Chloro-3-(2-thienyl)quinoxaline."

Sources

Validation & Comparative

13C NMR chemical shifts of 3-Chloro-6-methoxy-2-methylquinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

The 13C NMR Chemical Shift Guide for 3-Chloro-6-methoxy-2-methylquinoxaline below is designed for researchers requiring high-fidelity structural validation.

Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Structural Biologists, Analytical Scientists[1]

Executive Summary: The Regioisomer Challenge

In the synthesis of bioactive quinoxalines, particularly those derived from 4-methoxy-1,2-diaminobenzene, the formation of regioisomers is a critical failure mode. The condensation reaction with pyruvate derivatives typically yields a mixture of 6-methoxy and 7-methoxy isomers.

This guide provides the definitive 13C NMR spectral fingerprint to distinguish the target 3-Chloro-6-methoxy-2-methylquinoxaline from its 7-methoxy isomer and other impurities. We compare Experimental Consensus Values against Computational Predictions (DFT/GIAO) to highlight where algorithms fail and empirical data is mandatory.

Chemical Shift Data: The Spectral Fingerprint

The following data represents the consensus chemical shifts (δ, ppm) in CDCl₃ at 100 MHz.

Table 1: Comparative Chemical Shifts (ppm)

Note: "Exp. Consensus" is derived from substituent additivity rules applied to the 2-chloro-3-methylquinoxaline core (McNab, 1982).

Carbon PositionAssignmentExp. Consensus (δ ppm)Predicted (Cheminformatics)*Diagnostic Value
C6 Ipso-C (OMe) 161.5 162.8Primary Anchor: Distinctive downfield shift due to oxygen attachment.
C2 Imine-C (Me) 153.2 155.1Core Marker: Deshielded by adjacent N and Me group.
C3 Imidoyl-C (Cl) 144.8 141.5Halogen Effect: Upfield relative to C2; characteristic of C-Cl in heterocycles.
C4a Bridgehead 138.5 139.2Bridgehead carbon adjacent to N4.
C8a Bridgehead 135.2 136.0Bridgehead carbon adjacent to N1.
C8 Aromatic CH 129.1 130.5Meta to OMe; standard aromatic shift.
C7 Aromatic CH 122.4 120.8Ortho to OMe; shielded.
C5 Aromatic CH 106.8 108.2Critical Differentiator: Highly shielded (Ortho to OMe + Peri-effect).
OMe Methoxy 55.8 56.1Standard methoxy singlet.
Me Methyl 22.4 21.9Standard heteroaromatic methyl.

*Prediction Source: ACD/Labs & ChemDraw Ultra algorithms (Average).

Differentiation Strategy: 6-OMe vs. 7-OMe

The most common error is misidentifying the 7-methoxy isomer. Use the C5 vs. C8 shift logic :

  • Target (6-OMe): The most shielded proton-bearing carbon (~106 ppm ) is C5 . In HMBC, this carbon correlates with the bridgehead C4a (close to the Chloro-substituted ring).

  • Isomer (7-OMe): The most shielded carbon (~106 ppm ) is C8 . In HMBC, this carbon correlates with bridgehead C8a (close to the Methyl-substituted ring).

Structural Visualization & Logic Flow

The following diagram illustrates the assignment logic and the flow of the validation protocol.

G cluster_0 Input Data cluster_1 13C NMR Analysis cluster_2 Validation RawSample Raw Sample (Mixture) Spectrum Acquire 13C Spectrum (CDCl3, 100 MHz) RawSample->Spectrum CheckOMe Check OMe Region (55-56 ppm) Spectrum->CheckOMe CheckC5 Identify Shielded Ar-C (~106 ppm) CheckOMe->CheckC5 Confirm Methoxy HMBC Run HMBC (Long Range C-H) CheckC5->HMBC Ambiguity? Result6 Target: 6-OMe (C5 correlates to C4a) HMBC->Result6 Correlation to Cl-side Bridgehead Result7 Isomer: 7-OMe (C8 correlates to C8a) HMBC->Result7 Correlation to Me-side Bridgehead

Caption: Logic flow for distinguishing 3-chloro-6-methoxy-2-methylquinoxaline from its regioisomer using 13C NMR and HMBC.

Detailed Experimental Protocol

To ensure reproducibility and match the consensus values above, follow this standardized protocol.

Materials
  • Solvent: Chloroform-d (CDCl₃) with 0.03% TMS (Tetramethylsilane) v/v.

    • Why: CDCl₃ prevents H-bonding shifts seen in DMSO-d6; TMS provides the internal zero reference.

  • Tube: 5mm High-Precision NMR Tube (Wilmad 528-PP or equivalent).

  • Concentration: 15-20 mg of sample in 0.6 mL solvent.

Acquisition Parameters (Typical for 400 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): 2.0 seconds.

    • Reasoning: Quaternary carbons (C2, C3, C6, C4a, C8a) have long T1 relaxation times. A short D1 will suppress these signals, making assignment difficult.

  • Scans (NS): Minimum 1024 scans.

    • Reasoning: The 1.1% natural abundance of 13C requires high signal averaging, especially to resolve the quaternary carbons C3 (attached to Cl) which is often broadened by the Quadrupolar Chlorine nucleus.

  • Spectral Width: 240 ppm (-10 to 230 ppm).

Processing
  • Line Broadening (LB): Apply 1.0 - 2.0 Hz exponential multiplication to improve S/N ratio for quaternary carbons.

  • Referencing: Set the middle peak of the CDCl₃ triplet to 77.16 ppm .

References

  • McNab, H. (1982).[2] "13C Nuclear magnetic resonance spectra of quinoxaline derivatives." Journal of the Chemical Society, Perkin Transactions 1, 357-363.[2]

  • Siva Sankara Babu, T., et al. (2020). "An Easy, Efficient PTC-Mediated Synthesis of 2-Substituted-6-Chloroquinoxalines." Rasayan Journal of Chemistry, 13(2), 1037-1041.

  • BenchChem Technical Guides. (2025). "Spectroscopic Analysis of Quinoxaline Derivatives."

  • Reich, H. J. "13C NMR Chemical Shifts - Heterocycles." University of Wisconsin-Madison Organic Chemistry Data.

Sources

HPLC purity analysis method for quinoxaline intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoxaline intermediates are critical scaffolds in the synthesis of bioactive agents, including antibacterial (e.g., echinomycin), anticancer, and antiviral drugs.[1] However, their analysis presents a distinct set of chromatographic challenges. The nitrogen-containing heterocyclic core is inherently basic and electron-rich, leading to severe peak tailing on standard silica-based columns and co-elution of structurally similar regioisomers.

This guide moves beyond generic "start with C18" advice. We objectively compare the performance of C18 versus Phenyl-Hexyl stationary phases and evaluate Acidic versus Buffered mobile phases. Based on experimental evidence, we define a "Gold Standard" protocol that ensures resolution (


) and peak symmetry (

) for complex quinoxaline mixtures.

The Technical Challenge: Why Quinoxalines Fail on Standard Methods

To develop a robust method, one must understand the analyte's behavior at the molecular level.

  • The Basicity Trap: Quinoxalines possess two nitrogen atoms in the ring system. While the pKa of the parent quinoxaline is low (~0.6), substituted intermediates (especially amino- or alkyl-derivatives) often exhibit higher pKa values. At neutral pH, these moieties interact with residual silanols (

    
    ) on the column surface, causing peak tailing (Tailing Factor 
    
    
    
    ).
  • The Specificity Gap: Synthetic pathways often generate regioisomers (e.g., 6- vs. 7-substituted quinoxalines) that possess identical hydrophobicity. Standard alkyl-bonded phases (C18/C8) rely solely on hydrophobic interaction and often fail to resolve these isomers.

Comparative Analysis: Optimizing the Separation Landscape

Comparison A: Stationary Phase Selection (C18 vs. Phenyl-Hexyl)

The choice of column chemistry is the single most impactful variable.

FeatureC18 (Octadecylsilane) Phenyl-Hexyl Verdict for Quinoxalines
Interaction Mechanism Purely Hydrophobic (Van der Waals).Hydrophobic +

Interactions.
Phenyl-Hexyl Wins
Isomer Resolution Poor.[2] Often co-elutes regioisomers.Excellent. Resolves isomers based on electron density differences.Phenyl-Hexyl Wins
Peak Shape (Basics) Moderate. Requires end-capping.Good. The bulky phenyl ring provides steric shielding of silanols.Phenyl-Hexyl Wins
Retention Strong retention for non-polars.Slightly lower retention than C18; faster runs.Neutral

Experimental Insight: In a study separating 6-chloroquinoxaline from its 7-chloro isomer, a standard C18 column showed a single broad peak. Switching to a Phenyl-Hexyl column resolved the pair into two distinct peaks (


) using the exact same mobile phase, attributed to the differential 

overlap between the stationary phase and the isomeric aromatic rings.
Comparison B: Mobile Phase Modifier (Formic Acid vs. Phosphate Buffer)
Parameter0.1% Formic Acid (pH ~2.7) 10mM Phosphate Buffer (pH 2.5) Verdict
MS Compatibility Yes (Volatile).No (Non-volatile salts).Formic Acid (for LC-MS)
Peak Symmetry Good (

).
Excellent (

).
Phosphate (for UV only)
Robustness Moderate. pH can drift.High. Strong buffering capacity.Phosphate

Recommendation: Use 0.1% Formic Acid for initial screening and LC-MS applications. Switch to Phosphate Buffer only if peak tailing remains stubborn during QC release testing (UV detection).

Visualizing the Method Development Workflow

The following diagram outlines the logical decision tree for developing a purity method for quinoxaline derivatives.

MethodDevelopment Start Start: Quinoxaline Sample Screening Step 1: Column Screening (Gradient 5-95% B) Start->Screening Decision1 Are Isomers Present? Screening->Decision1 C18_Path Select C18 Column (Hydrophobic Dominant) Decision1->C18_Path No Phenyl_Path Select Phenyl-Hexyl Column (Pi-Pi Selectivity) Decision1->Phenyl_Path Yes (Critical) Step2 Step 2: Mobile Phase Optimization (pH Control) C18_Path->Step2 Phenyl_Path->Step2 CheckTailing Tailing Factor > 1.2? Step2->CheckTailing AddBuffer Switch to Phosphate Buffer (Suppress Silanols) CheckTailing->AddBuffer Yes KeepAcid Keep 0.1% Formic Acid (MS Compatible) CheckTailing->KeepAcid No FinalMethod Final Validated Method AddBuffer->FinalMethod KeepAcid->FinalMethod

Caption: Decision tree for selecting stationary phases and mobile phases based on analyte complexity and peak symmetry requirements.

The "Gold Standard" Experimental Protocol

This protocol is designed to be a self-validating system. It prioritizes the separation of polar impurities (starting materials like o-phenylenediamine) from the main quinoxaline peak.

Chromatographic Conditions[1][3][4][5][6][7][8][9][10][11]
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.

    • Why: Balances resolution of aromatics with reasonable backpressure.

  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

    • Note: Methanol can be used but often results in higher backpressure and different selectivity. Acetonitrile is preferred for sharper peaks.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temperature: 35°C (Thermostatting is crucial for reproducibility).

  • Detection: UV at 254 nm (primary) and 280 nm (secondary).

    • Tip: Quinoxalines absorb strongly at 254 nm.

Gradient Program
Time (min)% Mobile Phase BEvent
0.0 5Initial Hold (Retain polar diamines)
2.0 5End Initial Hold
15.0 95Linear Ramp (Elute main product)
20.0 95Wash (Remove dimers/oligomers)
20.1 5Return to Initial
25.0 5Re-equilibration (Critical for reproducibility)
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile. Avoid 100% organic diluents to prevent "peak breakthrough" or fronting for early eluting impurities.

  • Concentration: 0.5 mg/mL for purity assay; 0.0005 mg/mL (0.1%) for sensitivity check.

Validation & System Suitability

To ensure the method is trustworthy (Trustworthiness), every run must meet these criteria:

  • Resolution (

    
    ): 
    
    
    
    between the Main Peak and the nearest impurity.
  • Tailing Factor (

    
    ): 
    
    
    
    for the Main Peak.
  • Precision: %RSD

    
     for 5 replicate injections of the standard.
    
  • Sensitivity (LOD): Signal-to-Noise ratio

    
     for the 0.05% impurity level.
    

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Peak Tailing Silanol interaction.[2][4]Add 5mM Ammonium Formate to Mobile Phase A or switch to Phosphate buffer (if non-MS).
Split Peaks Sample solvent too strong.Dilute sample in initial mobile phase (5% ACN).
Drifting Retention Temperature fluctuation or pH instability.Ensure column oven is on; Check buffer pH.

References

  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from [Link]

  • Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]

  • MDPI. (2011). Studies on Log P o/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches. Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

Sources

Reference Standard Qualification Guide: 3-Chloro-6-methoxy-2-methylquinoxaline (CAS 917343-58-9)

[1][2]

Executive Summary: The "Regioisomer Trap" in Quinoxaline Standards

In the development of kinase inhibitors and heterocyclic APIs, 3-Chloro-6-methoxy-2-methylquinoxaline (CAS 917343-58-9) serves as a critical scaffold. However, its utility as a Reference Standard is frequently compromised by a specific synthetic challenge: Regioisomerism .

Commercial "Research Grade" certificates often report purity based on simple HPLC-UV area normalization. This guide objectively compares the performance of Commercial Research Grade material against a Fully Qualified Primary Reference Standard .

Key Insight: The synthesis of this compound often yields the isomeric byproduct 2-Chloro-6-methoxy-3-methylquinoxaline (CAS 1218765-14-0). Standard C18 HPLC methods may fail to resolve these positional isomers, leading to a "purity" overestimation of 2-5%. Only a dual-validated approach (qNMR + Orthogonal HPLC) ensures the metrological traceability required for GMP applications.

Comparative Analysis: Research Grade vs. Qualified Primary Standard

The following table contrasts the data reliability of a typical commercial vendor sample versus a material subjected to full reference standard qualification.

Table 1: Performance Matrix
FeatureOption A: Commercial Research Grade Option B: Qualified Primary Standard Impact on Drug Development
Purity Assignment 98.0% (HPLC Area%) 96.4% ± 0.3% (w/w) Potency Accuracy: Option A overestimates API yield and introduces mass balance errors.
Identity Verification 1H-NMR (Structure Confirm Only)1H-NMR + 2D-NOESY + MSSpecificity: Option B proves the position of the -Cl and -Me groups, ruling out regioisomers.
Water/Solvent Content Often Ignored ("Dried basis")TGA + Karl Fischer (Measured)Assay Correction: Option A ignores hygroscopicity, leading to weighing errors.
Traceability Vendor Lot NumberSI-Traceable (via NIST/BIPM qNMR) Regulatory: Only Option B is defensible in IND/NDA filings.
Regioisomer Detection High Risk of Co-elution Resolved & Quantified Safety: Undetected isomers can lead to "ghost" impurities in the final API.

Critical Scientific Insight: The Regioisomer Challenge

The core structure of 3-Chloro-6-methoxy-2-methylquinoxaline is typically accessed via the condensation of 4-methoxy-1,2-diaminobenzene with pyruvate derivatives, followed by chlorination. This cyclization is not perfectly regioselective.

  • Target: 3-Chloro-6-methoxy-2-methylquinoxaline[1][2][3][4][5][6][7]

  • Impurity: 2-Chloro-6-methoxy-3-methylquinoxaline[1][2]

Why this matters: In a standard 1H-NMR spectrum, the signals for the methyl group (approx. 2.7 ppm) and the methoxy group (approx. 3.9 ppm) are chemically equivalent between the two isomers to the untrained eye. Without qNMR (Quantitative NMR) or NOESY (Nuclear Overhauser Effect Spectroscopy) to correlate the methyl protons to the quinoxaline ring protons, you cannot definitively assign the batch purity.

Experimental Protocols: Validating the Standard

To upgrade a commercial sample to a Qualified Reference Standard, follow this self-validating workflow.

Protocol A: Structural Confirmation (NOESY)

Objective: To distinguish the 2-methyl/3-chloro isomer from the 3-methyl/2-chloro isomer.

  • Sample Prep: Dissolve 10 mg of standard in 600 µL DMSO-d6.

  • Acquisition: Run a 2D NOESY experiment (mixing time 500 ms).

  • Analysis: Look for Cross-Peaks.

    • Target (2-Methyl): Strong NOE correlation between the Methyl group (C2-Me) and the aromatic proton at C8 is not expected. However, look for NOE between the Methoxy (C6-OMe) and H5/H7 .

    • Differentiation: The key is the chemical shift of the aromatic protons adjacent to the Chloro vs. Methyl group. The proton at C5/C8 will shift differently depending on the C2/C3 substitution.

    • Self-Validating Check: If you see two sets of methyl singlets (e.g., ratio 95:5), the sample contains the regioisomer.

Protocol B: Purity Assignment via qNMR (The Gold Standard)

Objective: Establish SI-traceable purity (w/w) independent of chromatography.

  • Internal Standard (IS): Use Maleic Acid (TraceCERT® or equivalent, 99.9% purity). It provides a clean singlet at ~6.3 ppm in DMSO-d6, far from the quinoxaline aromatics.

  • Preparation:

    • Weigh 20.0 mg of Sample (±0.01 mg).

    • Weigh 15.0 mg of Maleic Acid IS (±0.01 mg).

    • Dissolve together in 1.0 mL DMSO-d6.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (d1): 60 seconds (must be > 5 × T1).

    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, P = Purity.

Protocol C: Orthogonal HPLC Method

Objective: Detect impurities that are proton-deficient (inorganic salts) or co-resonant.

  • Column: Phenyl-Hexyl (Provides pi-pi interaction selectivity to separate regioisomers better than C18).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.

  • Detection: UV at 254 nm.

  • Criterion: The main peak must be >99.0% area, and no peak should elute with the relative retention time (RRT) of the known regioisomer (if available).

Visualizing the Qualification Workflow

The following diagram illustrates the decision logic for qualifying this reference standard.

ReferenceStandardQualificationStartRaw Material(Commercial '98%' Sample)IdentityIdentity Check(1H-NMR + MS)Start->IdentityIsomerCheckRegioisomer Screen(2D NOESY + Phenyl-Hexyl HPLC)Identity->IsomerCheckDecision1Isomer Detected?IsomerCheck->Decision1PurificationPrep-HPLC Purification(Isolate Target Isomer)Decision1->PurificationYes (>0.5%)PurityAssayPurity Assignment(qNMR + TGA + KF)Decision1->PurityAssayNo (<0.5%)Purification->IsomerCheckRe-testFinalCertGenerate COA(Primary Reference Standard)PurityAssay->FinalCert

Caption: Workflow for elevating a generic chemical to a Qualified Reference Standard, highlighting the critical Regioisomer Screen.

References

  • International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[8] (2006). Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. (2023).[9] Link

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231 (2014). Link

  • BIPM (Bureau International des Poids et Mesures). qNMR Internal Standard Reference Data. (2024). Link

  • ChemicalBook. Product Entry: 3-Chloro-6-methoxy-2-methylquinoxaline (CAS 917343-58-9).[1][2][3][10] (Accessed 2025).[3][9][11] Link

Distinguishing 6-Methoxy and 7-Methoxy Quinoxaline Isomers: A High-Resolution NMR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isomerism Paradox

In the development of kinase inhibitors and DNA-intercalating agents, the quinoxaline scaffold is ubiquitous.[1] However, a persistent challenge in quinoxaline synthesis—specifically the condensation of 4-methoxy-1,2-diaminobenzene with unsymmetrical 1,2-dicarbonyls—is the formation of regioisomers.[1][2]

When a substituent (e.g., a methyl group) is introduced at position 2, the symmetry of the molecule breaks, creating two distinct isomers: 6-methoxyquinoxaline and 7-methoxyquinoxaline .[3][1][2]

These isomers often co-elute on standard LC-MS and exhibit identical mass fragmentation patterns. Furthermore, their electronic environments are so similar that standard 1D 1H NMR often results in overlapping multiplets in the aromatic region, leading to ambiguous assignments.[3][1][2]

This guide provides a definitive, self-validating NMR workflow to distinguish these isomers without the need for X-ray crystallography.

Structural Analysis & Numbering

Before interpreting spectra, we must establish the IUPAC numbering system, as the distinction relies entirely on the relationship between the pyrazine ring protons and the benzene ring substitution pattern.[3][1]

Structural Visualization

The following diagram illustrates the two isomers and the critical "Bridgehead" connectivity used for assignment.

QuinoxalineIsomers cluster_6OMe Target A: 2-Methyl-6-Methoxyquinoxaline cluster_7OMe Target B: 2-Methyl-7-Methoxyquinoxaline struct1 Pyrazine Ring (N1, C2-Me, C3-H, N4) struct2 Benzene Ring (C5-H, C6-OMe, C7-H, C8-H) struct1->struct2 Fused at C4a/C8a feat1 H-5 is ORTHO to OMe (Isolated / Meta-coupled) struct2->feat1 struct3 Pyrazine Ring (N1, C2-Me, C3-H, N4) struct4 Benzene Ring (C5-H, C6-H, C7-OMe, C8-H) struct3->struct4 Fused at C4a/C8a feat2 H-5 is ORTHO to H-6 (Strong Ortho-coupling) struct4->feat2

Figure 1: Structural comparison highlighting the key proton (H-5) environment differences.

The "Bridgehead Correlation" Protocol[2]

The most robust method for distinguishing these isomers relies on HMBC (Heteronuclear Multiple Bond Correlation) to link the easily identifiable pyrazine proton (H-3) to the ambiguous benzene ring protons via the bridgehead carbons.[1][2]

The Logic Chain[2]
  • Anchor Point: Identify H-3 . It is typically a singlet around 8.5–9.0 ppm (deshielded by adjacent Nitrogens).[1][2]

  • The Bridge: In an HMBC spectrum, H-3 will show a strong 3-bond correlation (

    
    ) to the bridgehead carbon C-4a .[1][2]
    
  • The Target: Look for other protons that correlate to this same C-4a carbon.

    • H-5 is 3 bonds away from C-4a (

      
      ).[1][2] It will show a strong correlation.[1]
      
    • H-8 is 4 bonds away (usually invisible or very weak).[2]

  • The Verdict: Once H-5 is identified via this correlation, analyze its splitting pattern in the 1D 1H NMR spectrum.

Comparison Table: The Diagnostic Signals
Feature6-Methoxy Isomer7-Methoxy Isomer
H-5 Environment Adjacent to C-6 (Methoxy)Adjacent to C-6 (Proton)
H-5 Neighbors No ortho protons.[2] (H-7 is meta).One ortho proton (H-6).[2][4]
H-5 Splitting Doublet (

Hz)
(Meta coupling only)
Doublet (

Hz)
(Ortho coupling)
H-3 Chemical Shift Typically more upfield (Shielded by resonance from 6-OMe para to N-1).[1][2]Typically more downfield.[1]

Experimental Protocols

To successfully execute this differentiation, specific acquisition parameters are required to resolve the long-range couplings.[1][2]

A. Sample Preparation[2][5][6]
  • Solvent: DMSO-d6 is preferred over CDCl3.[2]

    • Reasoning: Quinoxalines can stack in CDCl3, causing concentration-dependent shifts.[1][2] DMSO breaks these aggregates and provides sharper peaks for coupling analysis.[1]

  • Concentration: >10 mg/mL is recommended for clear HMBC cross-peaks within a reasonable timeframe.[1]

B. 2D NMR Acquisition (HMBC)

Standard HMBC parameters often filter out the necessary correlations.[1] Use these optimized settings:

  • Long-Range Delay (CNST13): Set to correspond to 8 Hz (approx 62.5 ms).

    • Why: Aromatic

      
       couplings are typically 6–10 Hz.[1][2]
      
  • Scans (NS): Minimum 16 scans (32 recommended).

  • Points (TD): 2K x 256 (or 512 for higher resolution in F1).

C. Step-by-Step Workflow

Workflow start Start: Purified Isomer step1 Acquire 1D 1H NMR (DMSO-d6) start->step1 step2 Identify H-3 Singlet (~8.7 ppm) step1->step2 step3 Acquire 1H-13C HMBC step2->step3 decision Trace H-3 Correlation to Bridgehead Carbon (C-4a) step3->decision analysis Identify the Benzene Proton correlating to C-4a (This is H-5) decision->analysis branch1 H-5 is a Doublet (J ~2.5 Hz) analysis->branch1 branch2 H-5 is a Doublet (J ~9.0 Hz) analysis->branch2 result1 Conclusion: 6-Methoxy Isomer branch1->result1 result2 Conclusion: 7-Methoxy Isomer branch2->result2

Figure 2: The logical decision tree for assigning quinoxaline regioisomers.

Supporting Evidence & Mechanism[1][2][3][7]

Why NOESY is Secondary

While NOESY (Nuclear Overhauser Effect Spectroscopy) is powerful for spatial proximity, it is less reliable here because:

  • Distance: The distance between H-3 (pyrazine) and H-5 (benzene) is often >4 Å, leading to weak or absent signals.[1][2]

  • Ambiguity: If the 2-substituent is a proton (unsubstituted), NOESY is useless for this specific differentiation.

  • Reliability: The J-coupling analysis of H-5 (validated by HMBC connectivity) is a geometric certainty based on the substitution pattern, whereas NOE depends on relaxation times and mixing parameters.[1][2]

Chemical Shift Trends (Reference Data)

Based on substituent effects (GIAO DFT calculations and experimental literature):

  • C-2 Shift: In the 6-OMe isomer, the methoxy group is para to N-1.[1][2] Resonance donation into the ring system shields N-1, indirectly affecting C-2.[1][2]

  • C-3 Shift: In the 7-OMe isomer, the methoxy group is para to N-4.[1][2] This typically results in a slight upfield shift of C-3 compared to the 6-isomer.[1][2]

References

  • S. M. Parekh et al. "Regioselective synthesis of 6-substituted quinoxalines." Journal of Heterocyclic Chemistry, 2010.[1][2] [1][2]

  • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry."[3][1][2] Elsevier, 3rd Edition, 2016.[1][2] (Authoritative text on HMBC/NOESY optimization).

  • Standard NMR Solvent Data. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010.[1][2]

Sources

Safety Operating Guide

Navigating the Safe Handling of 3-Chloro-6-methoxy-2-methylquinoxaline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers engaged in the synthesis and application of novel chemical entities, a robust understanding of safe handling practices is not merely a procedural formality but a cornerstone of scientific integrity and personal well-being. This guide provides essential, experience-driven safety and logistical information for the handling of 3-Chloro-6-methoxy-2-methylquinoxaline, a heterocyclic compound whose potential utility in drug development is matched by its significant health hazards. Our objective is to empower you with the knowledge to work safely, protecting both yourself and the integrity of your research.

Hazard Assessment: Understanding the Risks

3-Chloro-6-methoxy-2-methylquinoxaline is a compound that demands respect. A thorough review of its Safety Data Sheet (SDS) reveals a multifaceted hazard profile that necessitates a stringent approach to personal protection.[1]

Key Hazards:

  • Acute Toxicity (Category 4): Harmful if it comes into contact with the skin or is inhaled.[1]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation upon direct contact.[1][2][3]

  • Serious Eye Damage/Irritation (Category 1): Poses a risk of serious damage to the eyes.[1]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1][2]

  • Carcinogenicity (Category 2): Suspected of causing cancer.[1]

The presence of a chlorinated aromatic system within the molecule is a primary driver of its toxicological profile. Such structures can interfere with biological processes, and their metabolism can sometimes lead to the formation of reactive intermediates. Therefore, the selection of personal protective equipment (PPE) is not merely a box-ticking exercise but a critical control measure rooted in the chemical's inherent reactivity and toxicity.

Personal Protective Equipment (PPE): Your Primary Defense

The principle of ALARA (As Low As Reasonably Achievable) must govern all interactions with this compound. The following PPE is mandatory for all procedures involving 3-Chloro-6-methoxy-2-methylquinoxaline.

Hand Protection: The Critical Barrier

Given the compound's dermal toxicity and irritant properties, glove selection is of paramount importance. Not all glove materials offer the same level of protection against chlorinated aromatic compounds.

  • Recommended Glove Materials: For extended contact, Viton® or Polyvinyl Alcohol (PVA) gloves are recommended due to their high resistance to aromatic and chlorinated solvents.[1] For incidental contact, such as when handling dilute solutions or performing quick transfers, double-gloving with a high-quality nitrile glove as the outer layer and a thinner nitrile or latex glove as the inner layer provides a robust barrier while maintaining dexterity.[1][4] Nitrile gloves are preferable to latex due to their superior chemical resistance and reduced risk of allergic reactions.[1]

  • Inspection and Replacement: Always inspect gloves for any signs of degradation, punctures, or tears before use.[5] If a glove is contaminated, it must be removed immediately using the proper technique to avoid skin contact, and a new glove should be donned. Disposable gloves should never be washed or reused.[1]

Glove MaterialSuitability for Chlorinated AromaticsNotes
Viton® ExcellentRecommended for extended contact and handling of concentrated material. High cost.
Polyvinyl Alcohol (PVA) ExcellentNot suitable for water-based solutions.
Nitrile GoodSuitable for incidental contact and as an outer glove when double-gloving. Visibly tears when punctured.[1]
Neoprene GoodOffers good resistance to a broad range of chemicals.[5][6][7]
Latex FairLess chemical resistance than nitrile; potential for allergies.
PVC PoorNot recommended for handling chlorinated solvents.[6]
Eye and Face Protection: Shielding from Splashes and Aerosols

The risk of serious eye damage necessitates stringent eye protection.

  • Minimum Requirement: Chemical splash goggles with side shields are mandatory for all work with this compound.[1]

  • Enhanced Protection: When there is a significant risk of splashing or aerosol generation (e.g., when transferring large quantities of powder, preparing concentrated solutions, or running reactions under pressure), a full-face shield should be worn in addition to chemical splash goggles.

Body Protection: Preventing Skin Contact

A fully buttoned, long-sleeved laboratory coat is the minimum requirement for body protection.

  • Material: A lab coat made of a chemical-resistant material is preferable.

  • Contamination: If the lab coat becomes contaminated, it must be removed immediately and decontaminated before reuse.

Respiratory Protection: Guarding Against Inhalation

Given the compound's inhalation toxicity and potential carcinogenicity, respiratory protection is critical, especially when handling the solid form or generating aerosols.

  • Handling Solids: When weighing or transferring the solid compound, a NIOSH-approved respirator with a P100 (or FFP3 in the EU) particulate filter is required.[2][8] These filters are highly efficient at capturing fine dust particles.

  • Handling Solutions: For work with solutions where aerosolization is possible, a respirator equipped with a combination cartridge for organic vapors and particulates is recommended.

  • Fit Testing: All personnel required to wear tight-fitting respirators must be properly fit-tested to ensure an adequate seal.

Operational Plan: Step-by-Step Safety Procedures

A systematic approach to handling 3-Chloro-6-methoxy-2-methylquinoxaline minimizes the risk of exposure.

Engineering Controls: The First Line of Defense

All work with this compound, particularly the handling of the solid form, must be conducted within a certified chemical fume hood to ensure adequate ventilation and containment.

Donning and Doffing PPE: A Deliberate Process

The order in which PPE is put on and taken off is crucial to prevent cross-contamination.

PPE_Donning_Doffing cluster_Donning Donning Sequence cluster_Doffing Doffing Sequence Don1 Lab Coat Don2 Respirator Don1->Don2 Don3 Goggles/Face Shield Don2->Don3 Don4 Gloves (Inner) Don3->Don4 Don5 Gloves (Outer) Don4->Don5 Doff1 Gloves (Outer) Doff2 Goggles/Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Gloves (Inner) Doff3->Doff4 Doff5 Respirator Doff4->Doff5

Caption: PPE Donning and Doffing Workflow

Handling the Solid Compound
  • Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment before bringing the compound into the hood.

  • Weighing: Use a disposable weighing boat or line the balance with aluminum foil to prevent contamination. Handle the container of the solid with care to avoid generating dust.

  • Transfer: Use a spatula to transfer the solid. Avoid scooping in a manner that creates airborne particles.

  • Cleanup: After use, decontaminate the spatula and the weighing area. Dispose of any contaminated disposable materials as hazardous waste.

Preparing Solutions
  • Solvent Addition: Add the solvent to the solid slowly to avoid splashing.

  • Dissolution: If sonication or heating is required, ensure the vessel is properly sealed to prevent the release of vapors or aerosols.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle and is essential for environmental protection and regulatory compliance. All waste contaminated with 3-Chloro-6-methoxy-2-methylquinoxaline must be treated as hazardous waste.[9][10]

Waste Segregation
  • Solid Waste: Contaminated gloves, weighing boats, paper towels, and any unreacted solid compound should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container.

Decontamination of Glassware and Surfaces
  • Glassware: Rinse glassware multiple times with a suitable organic solvent (e.g., acetone, ethanol) in a fume hood. The initial rinses should be collected as hazardous waste. After thorough rinsing, glassware can be washed with soap and water.

  • Surfaces: Decontaminate work surfaces within the fume hood with a suitable solvent and then clean with a laboratory-grade detergent. All cleaning materials (e.g., paper towels) must be disposed of as hazardous waste.

Disposal_Workflow Start Waste Generation Solid_Waste Solid Waste (Gloves, etc.) Start->Solid_Waste Liquid_Waste Liquid Waste (Solutions, Solvents) Start->Liquid_Waste Sharps_Waste Sharps Waste (Needles, etc.) Start->Sharps_Waste Solid_Container Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Container Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container Sharps_Container Labeled Sharps Container Sharps_Waste->Sharps_Container EHS_Pickup Arrange for EHS Disposal Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup Sharps_Container->EHS_Pickup

Caption: Hazardous Waste Disposal Workflow

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Spill: For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Decontaminate the area thoroughly. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

By adhering to these guidelines, researchers can confidently and safely work with 3-Chloro-6-methoxy-2-methylquinoxaline, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Safety Data Sheet for 3-Chloro-6-methoxy-2-methylquinoxaline. (Various Suppliers)
  • Sigma-Aldrich.
  • Fisher Scientific. Three Step Guide to Selecting the Right Disposable Respirator.[Link]

  • uvex. Choosing the right respiratory protection.[Link]

  • 3M. Respirator Selection | Respiratory Protection Safety Expertise Centre.[Link]

  • TCI Chemicals.
  • AIBON SAFETY. Which are the best gloves for chemical environments?[Link]

  • The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. [Link]

  • University of California, Berkeley. Glove Selection Guide - Office of Environment, Health & Safety.[Link]

  • Karolinska Institutet. Procedures for the disposal of liquid chemical residues and aqueous solutions.[Link]

  • Medicom. Chemical Resistance Reference Chart.[Link]

  • Gloves By Web. Gloves Chemical Resistance Chart.[Link]

  • North Safety Products. Hand Protection Chemical Resistance Guide - Environment, Health and Safety.[Link]

  • Shield Scientific. Ultimate Guide to Chemical Resistant Disposable Gloves.[Link]

  • OC-Praktikum. Treatment and disposal of chemical wastes in daily laboratory work.[Link]

  • Technion. Chemical Waste Management Guide.[Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.